molecular formula C10H11N3O3S B1269769 2-Aminomalononitrile 4-methylbenzenesulfonate CAS No. 5098-14-6

2-Aminomalononitrile 4-methylbenzenesulfonate

Cat. No.: B1269769
CAS No.: 5098-14-6
M. Wt: 253.28 g/mol
InChI Key: MEUWQVWJLLBVQI-UHFFFAOYSA-N
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Description

2-Aminomalononitrile 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminopropanedinitrile;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWQVWJLLBVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198981
Record name Aminomalononitrile p-toluenesulphonate
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5098-14-6
Record name Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1)
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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Foundational & Exploratory

2-Aminomalononitrile 4-methylbenzenesulfonate CAS number 5098-14-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminomalononitrile 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 5098-14-6, is the tosylate salt of aminomalononitrile.[1] Aminomalononitrile itself is a formal trimer of hydrogen cyanide and is often unstable, readily polymerizing.[1][2] The tosylate salt provides a more stable, crystalline solid that is easier to handle and store, making it a valuable reagent in synthetic chemistry.[2][3]

This compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles, purines, pyrimidines, and thiazoles.[4][5] Its significance extends from prebiotic chemistry, where it is studied as a potential precursor to nucleic acid bases and amino acids, to modern drug discovery and materials science.[1][6][7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures.

Chemical and Physical Properties

This compound is a white to beige, hygroscopic solid.[1][9] It is typically stored at temperatures between 0-10°C under an inert atmosphere to maintain stability.[1][4]

Chemical Identifiers
IdentifierValue
CAS Number 5098-14-6[1]
Molecular Formula C₁₀H₁₁N₃O₃S[1]
Molecular Weight 253.28 g/mol [1]
Synonyms Aminomalononitrile tosylate, Aminomalononitrile p-toluenesulfonate, Dicyanomethylammonium p-toluenesulfonate[3][4][10]
InChI Key MEUWQVWJLLBVQI-UHFFFAOYSA-N
Canonical SMILES NC(C#N)C#N.CC1=CC=C(C=C1)S(O)(=O)=O[1]
EC Number 225-817-1[11]
Beilstein/REAXYS 4050747[11]
Physicochemical Data
PropertyValue
Melting Point 174 °C (decomposes)[12]
Boiling Point 484 °C at 760 mmHg (Predicted)
Flash Point 246.5 °C (Predicted)
Water Solubility Almost transparent[9]
Stability Hygroscopic[4][9]
Appearance White to beige solid/powder[9][12]

Key Applications and Synthetic Utility

The high reactivity of the primary amine and dual nitrile groups makes this compound a versatile precursor in organic synthesis.[1][6]

Heterocyclic Synthesis

It is a cornerstone reagent for constructing various heterocyclic systems. Key applications include:

  • Imidazoles : Used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles.[3]

  • Purines and Pyrimidines : Serves as a synthon for purine and pyrimidine nucleobases, which is significant in both pharmaceutical and prebiotic chemistry research.[1][13]

  • Diazonamides : Employed as a reagent for diazonamide synthesis via Heck endocyclization.[3][4]

Prebiotic Chemistry and Amino Acid Synthesis

As a trimer of hydrogen cyanide, aminomalononitrile is a key molecule in theories about the origins of life.[1] It is a plausible prebiotic precursor to amino acids. For example, it can be reacted with benzyl bromide to yield 2-benzyl-2-aminomalononitrile, which can be hydrolyzed to produce the essential amino acid phenylalanine.[6][7]

Drug Development and Biological Activity

The compound has potential applications in drug development. Research suggests it may have implications for developing IκB Kinase-β (IKK-β) inhibitors, pointing to a potential role in modulating the NF-κB signaling pathway, which is critical in inflammatory responses.[3][4] Additionally, imidazole and purine derivatives synthesized from this compound have shown significant activity against the influenza A virus.[13]

Materials Science

In materials science, derivatives have been used to develop novel polymers and materials. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.[6] Furthermore, aminomalononitrile can be used to create versatile, biocompatible surface coatings on a wide range of materials.[8]

G cluster_apps Key Application Areas cluster_products Resulting Products & Intermediates main 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS 5098-14-6) heterocycles Heterocycle Synthesis main->heterocycles Versatile Reagent prebiotic Prebiotic Chemistry & Amino Acid Synthesis main->prebiotic HCN Trimer drug_dev Drug Development main->drug_dev Scaffold for Bioactive Molecules materials Materials Science main->materials Monomer/ Coating Precursor imidazoles Imidazoles & Purines heterocycles->imidazoles phenylalanine Phenylalanine prebiotic->phenylalanine inhibitors IKK-β Inhibitors (Potential) drug_dev->inhibitors polymers Functional Polymers & Coatings materials->polymers

Caption: Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses which involves the reduction of oximinomalononitrile.[2][5]

Part A: Preparation of Oximinomalononitrile Solution

  • Dissolve malononitrile (0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L flask equipped with a stirrer.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

  • After addition is complete, stir the mixture for 4 hours below 5°C.

  • Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether. Store the mixture at -40°C overnight.

  • Filter the mixture rapidly and wash the solid with a 1:1 THF/ether solution.

  • Combine the filtrate and washings and concentrate by distillation under vacuum to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Part B: Reduction to Aminomalononitrile p-toluenesulfonate

  • Prepare amalgamated aluminum by treating aluminum foil (0.51 g. atom) with a 5% aqueous solution of mercuric chloride for ~30 seconds. Wash the amalgamated aluminum sequentially with water, ethanol, and THF.

  • Immediately transfer the amalgamated aluminum to a 2-L flask and cover with 500 mL of THF and 15 mL of water.

  • Add a solution of p-toluenesulfonic acid monohydrate (0.42 mole) in 400 mL of THF.

  • Cool the mixture in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15°C and -30°C.

  • Allow the mixture to warm to room temperature. An exothermic reaction will occur.

  • Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes until most of the aluminum is consumed.

  • Cool the reaction mixture to room temperature, add 200 mL of ether, and cool to 0°C.

  • Collect the crystalline product by vacuum filtration. Wash the product successively with ether, cold acetonitrile, and ether again.

  • Dry the product at 25°C under vacuum to yield light tan crystals of aminomalononitrile p-toluenesulfonate.

G cluster_partA Part A: Oximinomalononitrile Synthesis cluster_partB Part B: Reduction and Salt Formation A1 Dissolve Malononitrile in Acetic Acid/Water A2 Cool to -10°C A1->A2 A3 Add Sodium Nitrite (0°C to -10°C) A2->A3 A4 Stir 4h < 5°C A3->A4 A5 Extract with THF/Ether & Concentrate A4->A5 B3 Add Oximinomalononitrile Soln. (-15°C to -30°C) A5->B3 Use Directly B1 Prepare Amalgamated Aluminum (Al-Hg) B2 Combine Al-Hg, THF, Water, & p-Toluenesulfonic Acid B4 Warm to RT, then Reflux B5 Cool, Precipitate, Filter, Wash & Dry Final Product: Aminomalononitrile p-toluenesulfonate B5->Final

Caption: Experimental workflow for the synthesis of the title compound.

Purification

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of MeCN), with the use of activated charcoal. The crystals are then washed with dry diethyl ether and dried under vacuum.[3]

Synthesis of 2-Benzyl-2-aminomalononitrile (Phenylalanine Precursor)

This protocol demonstrates the use of the title compound in C-alkylation.[7]

  • Under an argon atmosphere, prepare a solution of aminomalononitrile p-toluenesulfonate (11.9 mmol) in dry THF (50 mL) and triethylamine (108 mmol) in a 100 mL round-bottomed flask.

  • Add benzyl bromide (42 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Add 100 mL of water, extract the mixture with diethyl ether, wash with saturated NaCl solution, and dry over Na₂SO₄.

  • Evaporate the solvent to obtain an oily residue.

  • Purify the residue by silica gel chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Potential Role in Signaling Pathways

While primarily used as a synthetic intermediate, this compound has been noted for its potential in developing IκB Kinase-β (IKK-β) inhibitors.[3][4] IKK-β is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKK-β, the phosphorylation and subsequent degradation of IκBα are prevented. This action keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Although direct studies on the compound itself are limited, its derivatives could be designed to target this pathway for anti-inflammatory therapies.

G stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex (IKK-α, IKK-β, NEMO) receptor->ikk Signal Cascade ikba_nfkb IκBα-NF-κB Complex (Inactive, Cytoplasmic) ikk->ikba_nfkb Phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb_free NF-κB (Active) ikba_nfkb->nfkb_free Releases ub Ubiquitination ikba_p->ub degradation Proteasomal Degradation of IκBα ub->degradation nucleus Nucleus nfkb_free->nucleus Translocation transcription Gene Transcription (Inflammation, etc.) nucleus->transcription inhibitor Potential Inhibitor (Derived from CAS 5098-14-6) inhibitor->ikk Inhibits IKK-β

Caption: Potential inhibition point in the NF-κB pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

Hazard and Precautionary Statements
TypeCodeStatement
Hazard Class Acute Tox. 4Acute toxicity (Oral, Dermal, Inhalation), Category 4[11]
Hazard Statements H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled[14]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection[14]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water
Handling and Storage
  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere.[1] Recommended storage temperature is 0-10°C.

  • Personal Protective Equipment (PPE) : Use safety glasses with side-shields, chemical-resistant gloves, and a protective suit. For exposures to dust, a NIOSH-approved particle respirator (e.g., N95) is recommended.[14]

Conclusion

This compound is a stable and highly versatile reagent with significant applications in synthetic organic chemistry, drug discovery, and materials science. Its ability to act as a precursor for a diverse range of valuable heterocyclic compounds and amino acids underscores its importance for researchers. While it possesses moderate toxicity, adherence to standard laboratory safety protocols allows for its effective and safe utilization in various research and development endeavors.

References

An In-depth Technical Guide on the Synthesis of 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminomalononitrile 4-methylbenzenesulfonate, a critical intermediate in the preparation of various heterocyclic compounds such as imidazoles and purines.[1][2][3] Due to the inherent instability of free aminomalononitrile, which tends to polymerize, it is typically isolated and utilized as its more stable p-toluenesulfonate (tosylate) salt.[3][4] This document details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process commencing from malononitrile.[1][2] An alternative route starting from diethyl aminomalonate has also been described.[3][5]

Primary Synthesis Route: From Malononitrile

This well-established method involves two key transformations:

  • Nitrosation of Malononitrile: Malononitrile is reacted with sodium nitrite in an acidic medium to yield oximinomalononitrile.[1][2]

  • Reduction and Salt Formation: The intermediate, oximinomalononitrile, is then reduced, and the resulting aminomalononitrile is immediately treated with p-toluenesulfonic acid to precipitate the stable tosylate salt.[1][6] Various reducing agents can be employed, with aluminum amalgam being a common choice.[1][6]

Alternative Synthesis Route: From Diethyl Aminomalonate

An alternative approach involves the following steps:

  • Amidation: Diethyl aminomalonate is reacted with an aqueous solution of ammonium chloride to produce 2-aminomalonamide.[5]

  • Dehydration: The 2-aminomalonamide is subsequently dehydrated, for instance using solid phosgene, to yield 2-aminomalononitrile.[5] This free amine would then be converted to its tosylate salt for stability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthesis route of this compound.

Table 1: Reagent Quantities for Oximinomalononitrile Synthesis [1][2]

ReagentMolecular Weight ( g/mol )QuantityMoles
Malononitrile66.0625 g0.38
Sodium Nitrite69.0050 g0.72
Acetic Acid60.05100 mL-
Water18.0220 mL-

Table 2: Reagent Quantities for Reduction and Salt Formation [1]

ReagentMolecular Weight ( g/mol )QuantityMoles
Amalgamated Aluminum-14 g (from Al foil)0.52
p-Toluenesulfonic Acid Monohydrate190.2260 g0.32

Table 3: Product Characterization and Yield

ParameterValueReference
Yield 78-82%[1]
Melting Point 169-171 °C (dec.)[1]
172 °C (dec.) (recrystallized)[1]
174 °C (dec.)[7][8]
175-176 °C[4]
Appearance Light tan crystals[1]
Colorless crystals (recrystallized)[7][9]
Purity Suitable for most synthetic purposes[1]
≥97%[10]
98%[11]
Recrystallization Recovery ~80%[1][7][9]
Molecular Formula C₁₀H₁₁N₃O₃S[10][12]
Molecular Weight 253.28 g/mol [10][12]

Experimental Protocols

Synthesis of Oximinomalononitrile[1]
  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 mL of water and 100 mL of acetic acid.

  • Cool the solution to -10 °C using a dry ice-acetone bath.

  • Add 50 g (0.72 mole) of granulated sodium nitrite in approximately 2 g portions over a 30-minute period, maintaining the temperature between 0 °C and -10 °C.

  • After the addition is complete, replace the cooling bath with a wet ice bath to maintain the temperature below 5 °C and continue stirring for 4 hours.

  • Add 400 mL of tetrahydrofuran and 400 mL of ether in separate portions and store the mixture at -40 °C overnight.

  • Filter the mixture rapidly and wash the solid with a mixture of 200 mL of tetrahydrofuran and 200 mL of ether.

  • Combine the filtrate and washings and concentrate by distillation under reduced pressure (water aspirator) with a bath temperature of 40 °C to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Synthesis of this compound[1]
  • Prepare amalgamated aluminum by treating 14 g of aluminum foil with a 5% mercuric chloride solution. Wash the amalgamated aluminum successively with water, ethanol, and twice with tetrahydrofuran.

  • Transfer the amalgamated aluminum to a 2-liter round-bottomed flask fitted with a condenser, stirrer, and addition funnel, and immediately cover it with 300 mL of tetrahydrofuran.

  • Cool the mixture in a dry ice-acetone bath. Add the previously prepared solution of oximinomalononitrile with stirring over a 15-minute period, maintaining the temperature between -15 °C and -30 °C.

  • Continue stirring for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Caution: Cooling may be necessary to control the exothermic reaction.

  • Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes, or until most of the aluminum is consumed.

  • Cool the reaction mixture to room temperature and add 200 mL of ether with stirring.

  • Remove the aluminum salts by vacuum filtration through Celite. Wash the solid with 250 mL of tetrahydrofuran followed by 500 mL of ether.

  • Combine the original filtrate and washings and concentrate to approximately 250 mL using a water aspirator and a 40 °C bath.

  • To the resulting brown solution, slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 mL of ether.

  • Bring the total volume to 1 liter with ether, cool the mixture to 0 °C, and collect the crystalline solid by vacuum filtration.

  • Wash the product successively with 200 mL of ether, 200 mL of cold (0 °C) acetonitrile, and 200 mL of ether.

  • Dry the product at 25 °C under vacuum (1 mm) to yield 75-79 g (78-82%) of light tan crystals with a melting point of 169–171 °C (dec.).

Purification[1][7][9]

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product dissolves in 100 mL). Treatment with activated carbon during recrystallization is recommended. The recovery from recrystallization is about 80%.

Visualized Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Oximinomalononitrile Synthesis cluster_1 Step 2: Reduction and Salt Formation malononitrile Malononitrile in Acetic Acid/Water reaction_1 Nitrosation (0°C to -10°C, then <5°C) malononitrile->reaction_1 na_no2 Sodium Nitrite na_no2->reaction_1 workup_1 Extraction & Concentration reaction_1->workup_1 oximino_sol Oximinomalononitrile Solution workup_1->oximino_sol reaction_2 Reduction (-15°C to -30°C, then reflux) oximino_sol->reaction_2 al_amalgam Amalgamated Aluminum al_amalgam->reaction_2 workup_2 Filtration & Concentration reaction_2->workup_2 precipitation Precipitation & Isolation (0°C) workup_2->precipitation ptsa p-Toluenesulfonic Acid ptsa->precipitation product 2-Aminomalononitrile 4-Methylbenzenesulfonate precipitation->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Stability and Storage of 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Aminomalononitrile 4-methylbenzenesulfonate (also known as aminomalononitrile tosylate), a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications.

Physicochemical Properties

This compound is the stable salt form of the highly reactive aminomalononitrile. The tosylate salt is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Name This compoundN/A
CAS Number 5098-14-6[1][2][3]
Molecular Formula C₁₀H₁₁N₃O₃S[1][4][2][3]
Molecular Weight 253.28 g/mol [1][4][2][3]
Appearance White to off-white or beige crystalline powder/solid[5]
Melting Point Approximately 174 °C (with decomposition)[5]
Solubility Soluble in water[5]
Hygroscopicity Hygroscopic[5]

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in sensitive synthetic procedures. The free base, aminomalononitrile, is inherently unstable and prone to rapid polymerization into a dark, tar-like substance. The formation of the p-toluenesulfonate salt significantly enhances its stability, allowing for its practical use as a chemical reagent.[6]

Thermal Stability

This compound exhibits limited thermal stability. As indicated by its melting point of approximately 174 °C with decomposition, the compound is susceptible to degradation at elevated temperatures.[5][7] Therefore, exposure to high temperatures during storage and handling should be avoided to prevent the formation of degradation products and ensure the integrity of the material.

Hydrolytic Stability
Photostability

Detailed photostability studies for this compound are not extensively documented. However, as a general precautionary measure for complex organic molecules, it is recommended to protect the compound from light to minimize the risk of photolytic degradation.

Recommended Storage Conditions

Based on the available information and the compound's physicochemical properties, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Store in a freezer at temperatures below -20°C for long-term storage.[1][5] Some suppliers suggest storage at 2-8°C or room temperature for shorter periods, but colder temperatures are preferable to minimize thermal degradation.[2][3]To prevent thermal decomposition and slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1][5]To prevent oxidation and reactions with atmospheric components.
Moisture Keep in a tightly sealed container in a dry place. The compound is hygroscopic.[5]To prevent hydrolysis of the nitrile groups.
Light Keep in a dark place.[1][5]To protect against potential photolytic degradation.

Potential Degradation Pathways

While specific degradation products have not been extensively characterized in the literature, a logical degradation pathway can be proposed based on the functional groups present in the 2-aminomalononitrile cation. The primary routes of degradation are likely to be hydrolysis and polymerization.

G Potential Degradation Pathways of 2-Aminomalononitrile A 2-Aminomalononitrile B Hydrolysis (presence of water) A->B Degradation Initiation E Polymerization (especially for free base) A->E Degradation Initiation C Aminomalonamide Nitrile B->C Partial Hydrolysis D Aminomalonamide C->D Full Hydrolysis F Polymeric materials E->F

Caption: A logical diagram illustrating the potential degradation pathways for 2-aminomalononitrile.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and degradation pathways.[8][9][10]

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined below. The extent of degradation should be targeted in the range of 5-20%.[8]

ConditionSuggested Stressor
Acid Hydrolysis 0.1 M HCl at room temperature, and if no degradation is observed, at elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M NaOH at room temperature, and if no degradation is observed, at elevated temperature (e.g., 60°C).
Oxidative Degradation 3% H₂O₂ at room temperature.
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 100°C) for a specified duration.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

The development of such a method would involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the parent compound and all process-related impurities and degradation products.[11]

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

G Workflow for Stability Testing of this compound cluster_0 Preparation cluster_1 Forced Degradation Study cluster_2 Long-Term Stability Study A Obtain a single batch of 2-Aminomalononitrile 4-methylbenzenesulfonate B Develop and validate a stability-indicating analytical method (e.g., HPLC) A->B F Store samples under recommended and accelerated conditions A->F C Subject samples to stress conditions (Acid, Base, Oxidation, Heat, Light) B->C D Analyze stressed samples using the validated analytical method C->D E Identify and characterize degradation products D->E G Analyze samples at pre-defined time points F->G H Evaluate data to determine shelf life and re-test period G->H

Caption: A flowchart outlining the key stages of a comprehensive stability testing program.

Conclusion

While this compound is significantly more stable than its free base, it is susceptible to degradation by heat and moisture. For optimal stability and to ensure the integrity of the compound for research and development purposes, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for a thorough understanding of its degradation profile and for establishing appropriate handling and storage protocols.

References

Technical Guide: The Hygroscopic Nature of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Aminomalononitrile 4-methylbenzenesulfonate

This compound, also known as aminomalononitrile p-toluenesulfonate, is a salt that is often preferred over the free base of aminomalononitrile due to its enhanced stability. The free base is known to be unstable and prone to polymerization. The tosylate salt is a crystalline solid that serves as a versatile precursor in various chemical syntheses.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₁N₃O₃S[1]
Molecular Weight 253.28 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 174 °C (with decomposition)[3]
Hygroscopicity Acknowledged as hygroscopic[1]

Hygroscopic Nature and its Implications

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For pharmaceutical ingredients, this property can significantly impact chemical stability, physical properties, and manufacturability. The hygroscopic nature of this compound necessitates careful handling and storage to prevent degradation and ensure the integrity of the material.[4][5]

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[6][7] While specific data for this compound is unavailable, the following table illustrates this classification.

Hygroscopicity ClassificationWeight Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

This table is for illustrative purposes based on the European Pharmacopoeia guidelines.[6][7]

Potential Consequences of Moisture Sorption
  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis or other degradation reactions, leading to the formation of impurities and a decrease in the purity of the substance.

  • Physical Changes: Moisture uptake can lead to changes in crystal structure, particle size, and flow properties of the powder. This can result in caking, agglomeration, and difficulties in handling and formulation.[8]

  • Impact on Formulation: In a drug formulation, the hygroscopicity of an active pharmaceutical ingredient (API) can affect the stability and performance of the final dosage form.[5]

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, standardized experimental methods should be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.[9]

Objective: To determine the moisture sorption and desorption isotherms of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a gas flow system.[10][11]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the equilibrium mass at each RH.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from the maximum RH back to 0% RH, again allowing for equilibration at each step and recording the equilibrium mass.

  • Data Analysis: Plot the percentage change in mass (moisture content) against the relative humidity to generate the sorption and desorption isotherms.[12]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14]

Objective: To determine the absolute water content of a sample of this compound.

Apparatus: A volumetric or coulometric Karl Fischer titrator.[15]

Reagents: Karl Fischer reagent (volumetric or coulometric), anhydrous methanol, and a water standard for titer determination.

Methodology:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard to determine the water equivalent of the reagent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing pre-titrated anhydrous methanol.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

Visualization of Workflows and Pathways

Logical Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopicity of a pharmaceutical solid like this compound.

Hygroscopicity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Classification cluster_3 Risk Mitigation Start Sample of 2-Aminomalononitrile 4-methylbenzenesulfonate Visual_Inspection Visual Inspection (Caking, Deliquescence) Start->Visual_Inspection DVS Dynamic Vapor Sorption (DVS) - Sorption/Desorption Isotherm Visual_Inspection->DVS KF Karl Fischer Titration - Absolute Water Content Visual_Inspection->KF Classification Hygroscopicity Classification (e.g., Ph. Eur.) DVS->Classification KF->Classification Stability_Assessment Assess Impact on Physical & Chemical Stability Classification->Stability_Assessment Handling_Protocol Define Handling & Storage Protocols Stability_Assessment->Handling_Protocol Formulation_Strategy Develop Formulation Strategy Stability_Assessment->Formulation_Strategy

Hygroscopicity Assessment Workflow
Hypothetical Moisture-Induced Degradation Pathway

While specific degradation pathways for this compound in the presence of moisture have not been detailed in the reviewed literature, a hypothetical pathway could involve the hydrolysis of the nitrile groups.

Degradation_Pathway Compound 2-Aminomalononitrile 4-methylbenzenesulfonate Intermediate Hydrolysis Intermediate (e.g., Amide) Compound->Intermediate Moisture Uptake Moisture H₂O (from atmosphere) Degradation_Product Degradation Product (e.g., Carboxylic Acid) Intermediate->Degradation_Product Further Hydrolysis

Hypothetical Degradation Pathway

Recommendations for Handling and Storage

Given the hygroscopic nature of this compound, the following handling and storage procedures are recommended to maintain its quality and stability:

  • Storage Conditions: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: When handling the material, especially for weighing and transfer, it is recommended to do so in a glove box with a controlled atmosphere or in a low-humidity room. Minimize the exposure time to ambient air.

  • Packaging: Use packaging materials with low moisture vapor permeability for shipping and storage.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its physical and chemical stability. Its hygroscopic nature is a critical property that must be understood and managed to ensure its quality and performance. Through the application of standardized analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration, a comprehensive understanding of its moisture sorption behavior can be achieved. This knowledge is essential for developing appropriate handling, storage, and formulation strategies, thereby ensuring the successful application of this compound in research and drug development.

References

A Technical Guide to the Solubility Profile of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, also known as aminomalononitrile tosylate, is a stable salt of the otherwise unstable 2-aminomalononitrile. This compound serves as a crucial and versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles and purines. Its significance extends into medicinal chemistry and drug development, with studies pointing to its role in the synthesis of potential IκB Kinase-β (IKKβ) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies. A thorough understanding of its solubility is fundamental for its application in synthesis, purification, and formulation development.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing reports and qualitative observations, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility in solvents relevant to their specific applications.

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)Observations
AcetonitrileNitrile1.8Boiling PointForms colorless crystals upon recrystallization.
WaterProticSolubleNot SpecifiedDescribed as having "almost transparency".[1][2][3]

Experimental Protocols

Precise and reproducible solubility data is critical for any research or development endeavor. The following are detailed methodologies for determining the solubility of this compound.

Recrystallization for Purification and Qualitative Solubility Assessment

This protocol, adapted from established organic synthesis procedures, is primarily for purification but also provides insight into temperature-dependent solubility.

Methodology:

  • Dissolution: In a suitable flask, add 1.8 g of this compound to 100 mL of acetonitrile.

  • Heating: Heat the mixture to boiling to completely dissolve the solid. Activated carbon can be added to decolorize the solution if necessary.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold, dry diethyl ether.

  • Drying: Dry the purified crystals under vacuum at 25°C.

Quantitative Solubility Determination by the Static Equilibrium Method

This method is a standard approach for accurately measuring the solubility of a compound in a specific solvent at a given temperature.[4]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial in a temperature-controlled shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis. Its application in the creation of substituted imidazoles is a key example of its utility. Furthermore, its potential to serve as a scaffold for IκB Kinase-β inhibitors highlights its importance in drug discovery.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway relevant to the therapeutic applications of compounds derived from this compound.

G cluster_workflow Experimental Workflow for Quantitative Solubility Determination A Add excess 2-Aminomalononitrile 4-methylbenzenesulfonate to solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Filter supernatant to remove undissolved solid B->C D Dilute a known volume of the saturated solution C->D E Analyze concentration via HPLC or UV-Vis D->E F Calculate original solubility E->F

Caption: Workflow for quantitative solubility determination.

Caption: Simplified IKKβ signaling pathway.

References

In-Depth Technical Guide: Spectral Analysis of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6), a versatile building block in organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

  • IUPAC Name: 2-aminopropanedinitrile; 4-methylbenzene-1-sulfonic acid[1]

  • Synonyms: Aminomalononitrile p-toluenesulfonate, Aminomalononitrile tosylate[1][2]

  • CAS Number: 5098-14-6[1][2]

  • Molecular Formula: C₁₀H₁₁N₃O₃S[1][2]

  • Molecular Weight: 253.28 g/mol [1][2]

Spectral Data

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Expected Signals for 4-methylbenzenesulfonate anion:

    • A singlet for the methyl protons (CH₃) typically appears around 2.3-2.4 ppm .

    • Two doublets for the aromatic protons (AA'BB' system) are expected in the range of 7.1-7.8 ppm .

  • Expected Signals for aminomalononitrile cation:

    • A broad singlet for the amine protons (-NH₂) is expected, and its chemical shift can vary significantly depending on the solvent and concentration.

    • A singlet for the methine proton (-CH) is also anticipated.

¹³C NMR (Carbon NMR): SpectraBase indicates the availability of a ¹³C NMR spectrum for Aminomalononitrile p-toluenesulfonate, with the sample sourced from Sigma-Aldrich. The solvent used was a mixture of CDCl₃ and DMSO-d₆.[3]

  • Expected Signals for 4-methylbenzenesulfonate anion:

    • The methyl carbon (CH₃) peak is expected around 21 ppm .

    • Aromatic carbons will appear in the 125-145 ppm region.

  • Expected Signals for aminomalononitrile cation:

    • The carbon of the nitrile groups (-CN) is expected in the region of 115-120 ppm .

    • The methine carbon (-CH) signal is also anticipated.

Table 1: Summary of Expected NMR Data

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HMethyl (tosylate)~2.3 - 2.4
Aromatic (tosylate)~7.1 - 7.8
Amine (aminomalononitrile)Variable
Methine (aminomalononitrile)Variable
¹³CMethyl (tosylate)~21
Aromatic (tosylate)~125 - 145
Nitrile (aminomalononitrile)~115 - 120
Methine (aminomalononitrile)Variable
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • Nitrile (C≡N) stretch: A characteristic sharp absorption is expected around 2250 cm⁻¹ .[1]

  • Sulfonate (SO₃⁻) group: Strong absorptions corresponding to the S=O stretching vibrations are anticipated in the region of 1180–1120 cm⁻¹ .[1]

  • Amine (N-H) stretch: Broad absorptions due to N-H stretching of the primary amine are expected in the range of 3100-3500 cm⁻¹ .

  • Aromatic C-H stretch: Signals for the aromatic C-H bonds of the tosylate group are expected just above 3000 cm⁻¹ .

  • Aliphatic C-H stretch: Signals for the methyl group of the tosylate are expected just below 3000 cm⁻¹ .

Table 2: Summary of Key IR Absorptions

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3100 - 3500Medium-Strong, Broad
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C≡N Stretch (Nitrile)~2250Sharp, Medium
S=O Stretch (Sulfonate)1180 - 1120Strong
Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide information about the fragmentation pattern of the compound.

  • In-situ mass spectrometry of the thermal polymerization of the tosylate salt indicates the evolution of hydrogen cyanide (HCN) and ammonia (NH₃).[4]

  • The PubChem database lists major fragment ions with m/z values of 172 and 107 , which correspond to the 4-methylbenzenesulfonic acid cation and the tropylium ion formed from the tosylate group, respectively.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of aminomalononitrile p-toluenesulfonate is detailed in Organic Syntheses. The procedure involves two main steps: the preparation of oximinomalononitrile followed by its reduction to aminomalononitrile, which is then isolated as the p-toluenesulfonate salt.[5]

Step 1: Preparation of Oximinomalononitrile

  • Dissolve malononitrile in a mixture of water and acetic acid in a round-bottomed flask equipped with a stirrer and a thermometer.

  • Cool the solution to between 0°C and -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite portion-wise while maintaining the temperature below 5°C.

  • Stir the mixture for several hours at a temperature below 5°C.

  • Add tetrahydrofuran and ether, and store the mixture at a low temperature overnight.

  • Filter the mixture and concentrate the filtrate to obtain a solution of oximinomalononitrile.[5]

Step 2: Preparation of Aminomalononitrile p-toluenesulfonate

  • Prepare amalgamated aluminum by treating aluminum foil with an aqueous solution of mercuric chloride.

  • Transfer the amalgamated aluminum to a round-bottomed flask with tetrahydrofuran.

  • Cool the mixture and add the solution of oximinomalononitrile from Step 1 with stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Filter the reaction mixture to remove aluminum salts.

  • Concentrate the filtrate and add a solution of p-toluenesulfonic acid monohydrate in ether to precipitate the product.

  • Collect the crystalline solid by vacuum filtration, wash with ether and cold acetonitrile, and dry under vacuum.[5]

  • The product can be further purified by recrystallization from boiling acetonitrile with activated carbon treatment.

Synthesis_Workflow Malononitrile Malononitrile Oximinomalononitrile Oximinomalononitrile Malononitrile->Oximinomalononitrile Nitrosation NaNO2_AcOH NaNO2, Acetic Acid NaNO2_AcOH->Oximinomalononitrile Aminomalononitrile_free Aminomalononitrile (in solution) Oximinomalononitrile->Aminomalononitrile_free Reduction Al_Hg Amalgamated Aluminum Al_Hg->Aminomalononitrile_free Final_Product 2-Aminomalononitrile 4-methylbenzenesulfonate Aminomalononitrile_free->Final_Product Salt Formation pTsOH p-Toluenesulfonic Acid pTsOH->Final_Product

Caption: Synthesis of this compound.

General Protocol for NMR Analysis

While a specific protocol for this compound is not detailed in the literature, a general procedure for acquiring NMR spectra of similar organic salts is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture as indicated by SpectraBase[3]) in an NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Instrument_Setup Instrument Setup (Tune and shim) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (¹H and ¹³C spectra) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

Caption: General workflow for NMR analysis.

General Protocol for FTIR Analysis

A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

General Protocol for Mass Spectrometry Analysis

A general protocol for ESI-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would detect the aminomalononitrile cation and fragments from the tosylate, while negative ion mode would detect the tosylate anion.

    • Set the appropriate mass range and instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Logical Relationships in Spectral Interpretation

The characterization of this compound relies on the combined interpretation of data from multiple spectroscopic techniques.

Spectral_Interpretation NMR NMR (¹H, ¹³C) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Provides carbon-hydrogen framework IR IR Spectroscopy IR->Structure_Confirmation Identifies functional groups (C≡N, SO₃⁻, NH₂) MS Mass Spectrometry MS->Structure_Confirmation Confirms molecular weight and fragmentation

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Reaction of 2-Aminomalononitrile with 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction between 2-aminomalononitrile and a 4-methylbenzenesulfonate source, typically p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The resulting product, a sulfonamide, is a key functional group in a wide array of therapeutic agents.[1][2][3]

Core Reaction Mechanism: N-Tosylation

The fundamental reaction is the N-tosylation of 2-aminomalononitrile. This is a nucleophilic substitution reaction where the amino group of 2-aminomalononitrile acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

The generalized mechanism involves:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 2-aminomalononitrile attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the stable N-tosylated product, N-(dicyanomethyl)-4-methylbenzenesulfonamide, and the corresponding ammonium salt.

ReactionMechanism Figure 1. N-Tosylation of 2-Aminomalononitrile Reactant1 2-Aminomalononitrile (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 p-Toluenesulfonyl Chloride (Electrophile) Reactant2->Intermediate Base Base (e.g., Pyridine) Byproduct Pyridinium Chloride Base->Byproduct Product N-(dicyanomethyl)-4- methylbenzenesulfonamide Intermediate->Product Chloride Elimination Product->Byproduct Deprotonation by Base

Caption: Figure 1. N-Tosylation of 2-Aminomalononitrile.

Quantitative Data

While specific quantitative data for the direct tosylation of 2-aminomalononitrile is not extensively published in comparative tables, general tosylation and sulfonamide formation reactions provide insights into expected yields. The yield of such reactions is highly dependent on the substrate, base, solvent, and reaction conditions.

Reaction Type Substrate Reagents Conditions Yield (%) Reference
N-Tosylation4-Aminoacetophenonep-Toluenesulfonyl chloride, PyridineCH2Cl2, Room Temp, 5hHigh (not specified)[4]
N-SulfonylationAldehydes/SulfonamidesAl2O3Varies82-93%[5]
N-Tosylation2-Aminothiazolep-Toluenesulfonyl chlorideVaries69%[6]
N-TosylationTertiary CyclopropanolsTsCl, Et3N, DMAPAcetonitrile, RT, overnightSubstrate Dependent[7]

Caption: Table 1. Representative yields for N-tosylation and related sulfonamide formation reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of sulfonamides vary, but a general procedure can be outlined based on common laboratory practices for N-tosylation.

Materials:

  • 2-Aminomalononitrile p-toluenesulfonate[8]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or other suitable anhydrous solvent[9]

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminomalononitrile p-toluenesulfonate (1.0 eq) in anhydrous dichloromethane.[9]

  • Addition of Base: Add an excess of a suitable base, such as pyridine (e.g., 6 eq) or triethylamine (e.g., 3 eq).[7] A catalytic amount of DMAP can also be added.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 eq) in anhydrous dichloromethane to the stirred mixture.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.[9]

  • Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[10]

ExperimentalWorkflow Figure 2. General Experimental Workflow A 1. Dissolve 2-Aminomalononitrile Salt and Base in Anhydrous DCM B 2. Cool Mixture to 0 °C A->B C 3. Add p-Toluenesulfonyl Chloride B->C D 4. Stir Overnight at Room Temperature C->D E 5. Aqueous Workup (Acid, Base, Brine Washes) D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Product Characterization G->H

Caption: Figure 2. General Experimental Workflow for N-Tosylation.

Biological Significance of the Sulfonamide Moiety

The benzenesulfonamide group is a significant pharmacophore in drug discovery.[1] Its presence in a molecule can confer a range of biological activities. Sulfonamide-containing compounds are known to act as:

  • Antimicrobial agents [2]

  • Anti-inflammatory agents [11]

  • Anticancer agents [12]

  • Carbonic anhydrase inhibitors [1]

  • Anticonvulsants [1]

The synthesis of N-(dicyanomethyl)-4-methylbenzenesulfonamide and its derivatives opens avenues for the development of novel therapeutic agents with potential applications in these and other areas.[2] The dicyanomethyl group can also be a precursor for other functional groups, further expanding the synthetic utility of this reaction.

References

Thermal decomposition of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

General web search tools do not typically have access to the full text of these scholarly articles, where the specific experimental conditions, results, and data required for this type of technical guide are detailed. Therefore, compiling a comprehensive and accurate whitepaper that meets the user's detailed requirements is not feasible with the available tools.

For researchers, scientists, and drug development professionals seeking this level of technical detail, it is recommended to consult the following resources:

  • Academic Journals: Publications in the fields of organic chemistry, medicinal chemistry, and chemical engineering may contain studies on the thermal stability and decomposition of similar compounds.

  • University Libraries: These institutions often provide access to a wide range of scientific databases and journals.

A direct search within these specialized resources is the most appropriate method for gathering the necessary data to construct a thorough technical guide on the thermal decomposition of 2-aminomalononitrile 4-methylbenzenesulfonate.

The Versatile Reactivity of 2-Aminomalononitrile 4-Methylbenzenesulfonate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile, a structurally simple yet highly reactive molecule, serves as a versatile building block in modern organic synthesis. Due to its inherent instability in its free base form, it is most commonly handled as its more stable crystalline salt, 2-aminomalononitrile 4-methylbenzenesulfonate (also known as aminomalononitrile tosylate). This guide provides an in-depth exploration of the reactivity of this compound with a range of electrophiles, offering valuable insights for its application in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds of interest in pharmaceutical and materials science. This document details key reaction classes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this reagent in a laboratory setting.

Core Reactivity Profile

The synthetic utility of this compound stems from the nucleophilicity of the primary amine and the susceptibility of the nitrile groups to participate in cyclization reactions. The general reactivity pattern involves the initial reaction of the amino group with an electrophile, followed by subsequent transformations, often leading to the formation of five- or six-membered heterocyclic rings.

Reaction with Alkyl and Benzyl Halides

One of the fundamental reactions of 2-aminomalononitrile is its N-alkylation with alkyl or benzyl halides. This reaction proceeds via a nucleophilic substitution, where the primary amine displaces the halide. The resulting N-substituted aminomalononitrile can be a stable product or a key intermediate for further transformations.

Quantitative Data for Benzylation

The benzylation of this compound has been studied under various conditions, with the yield of 2-benzyl-2-aminomalononitrile being dependent on the base, solvent, and reaction time.[1]

EntryBase (equivalents)Benzyl Bromide (equivalents)SolventTime (h)Yield (%)
1Triethylamine (9)3Dry THF278
2Triethylamine (9)10Dry THF470
3DBU (9)10Dry THF222
4KHMDS (2.5)10Dry THF218
5Triethylamine (2.5)1THF/H₂O (4:1)117

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, KHMDS = Potassium bis(trimethylsilyl)amide, THF = Tetrahydrofuran

Experimental Protocol: Synthesis of 2-Benzyl-2-aminomalononitrile[1]
  • To a solution of this compound (3.02 g, 11.9 mmol) in dry tetrahydrofuran (50 mL) under an argon atmosphere, add triethylamine (15 mL, 108 mmol).

  • Add benzyl bromide (5.0 mL, 42 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add water (100 mL) to the reaction mixture and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude oily residue.

  • Purify the residue by silica gel column chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Reaction Workflow: Benzylation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 2-Aminomalononitrile 4-methylbenzenesulfonate reaction N-Alkylation in THF start1->reaction start2 Benzyl Bromide start2->reaction start3 Triethylamine start3->reaction workup1 Aqueous Work-up reaction->workup1 Room Temperature, 2h workup2 Extraction with Et₂O workup1->workup2 workup3 Drying and Concentration workup2->workup3 purification Silica Gel Chromatography workup3->purification product 2-Benzyl-2-aminomalononitrile purification->product

Caption: Workflow for the synthesis of 2-benzyl-2-aminomalononitrile.

Reaction with Carbonyl Compounds: Aldehydes and Ketones

This compound reacts with aldehydes and ketones to form imine intermediates. These reactive intermediates can undergo subsequent intramolecular or intermolecular reactions, providing access to a variety of heterocyclic systems. The initial step is a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.

General Reaction Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products amn 2-Aminomalononitrile nuc_attack Nucleophilic Attack amn->nuc_attack carbonyl Aldehyde or Ketone carbonyl->nuc_attack hemiaminal Hemiaminal Intermediate nuc_attack->hemiaminal dehydration Dehydration hemiaminal->dehydration imine Imine Intermediate dehydration->imine heterocycles Heterocyclic Products imine->heterocycles Further Reactions

Caption: General mechanism for the reaction with carbonyl compounds.

While general procedures are widely cited, specific quantitative data for a broad range of aldehydes and ketones is often application-specific. The reaction is a cornerstone of multicomponent reactions leading to complex heterocyclic systems.

Multicomponent Reactions for Heterocycle Synthesis

This compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly efficient and allow for the rapid generation of molecular diversity.

Synthesis of Substituted Imidazoles

A notable application of MCRs involving 2-aminomalononitrile tosylate is the synthesis of 5-amino-4-cyanoimidazole derivatives. These compounds are valuable intermediates in the synthesis of purines and other biologically active molecules.

The yields of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles from the microwave-assisted condensation of 2-aminomalononitrile tosylate, trimethyl orthoacetate, and various α-amino acid methyl esters are presented below.

α-Amino Acid Methyl EsterProductYield (%)
Glycine methyl ester5-Amino-1-(methoxycarbonylmethyl)-2-methyl-1H-imidazole-4-carbonitrile75
Alanine methyl ester5-Amino-1-(1-methoxycarbonylethyl)-2-methyl-1H-imidazole-4-carbonitrile72
Valine methyl ester5-Amino-1-(1-methoxycarbonyl-2-methylpropyl)-2-methyl-1H-imidazole-4-carbonitrile68
Phenylalanine methyl ester5-Amino-1-(1-methoxycarbonyl-2-phenylethyl)-2-methyl-1H-imidazole-4-carbonitrile70
Experimental Protocol: Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles
  • In a microwave vial, dissolve this compound (5.9 mmol) in tetrahydrofuran (30 mL).

  • Add triethylamine (7.1 mmol, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add trimethyl orthoacetate (8.3 mmol) and the respective α-amino acid methyl ester (7.1 mmol).

  • Seal the vial and subject the reaction mixture to microwave irradiation (250 W, 250 psi) for 2 minutes at 200 °C.

  • After cooling to room temperature, the crude product can be purified by column chromatography.

Proposed Reaction Pathway for Imidazole Synthesis

G amn 2-Aminomalononitrile (from tosylate salt + base) intermediate1 N-Acyliminium Intermediate amn->intermediate1 toa Trimethyl Orthoacetate toa->intermediate1 amino_acid α-Amino Acid Methyl Ester intermediate2 Cyclized Intermediate amino_acid->intermediate2 intermediate1->intermediate2 + α-Amino Acid product 5-Amino-4-cyanoimidazole Derivative intermediate2->product Aromatization

Caption: Proposed pathway for multicomponent imidazole synthesis.

Reaction with Isothiocyanates: Synthesis of Thiazoles

The reaction of α-aminonitriles with isothiocyanates is a well-established method for the synthesis of 5-aminothiazoles, known as the Cook-Heilbron synthesis. This compound is a suitable substrate for this reaction, leading to the formation of 5-amino-4-cyanothiazole derivatives.

General Reaction Mechanism: Cook-Heilbron Thiazole Synthesis

The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.

G amn 2-Aminomalononitrile thiourea Thiourea Intermediate amn->thiourea isothiocyanate R-N=C=S isothiocyanate->thiourea cyclization Intramolecular Cyclization thiourea->cyclization thiazoline Iminothiazoline Intermediate cyclization->thiazoline tautomerization Tautomerization thiazoline->tautomerization product 5-Amino-4-cyanothiazole Derivative tautomerization->product

Caption: Mechanism of the Cook-Heilbron thiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-2-(substituted-amino)-4-cyanothiazoles
  • Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide.

  • Add a base, such as triethylamine or potassium carbonate, to neutralize the tosylate salt.

  • Add the desired isothiocyanate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography.

  • The product can be isolated by precipitation upon addition of water or by standard work-up and purification procedures.

Quantitative yields for this reaction are dependent on the specific isothiocyanate used and the reaction conditions.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles. Its reactivity with various electrophiles, including alkyl halides, carbonyl compounds, and isothiocyanates, provides access to complex molecular architectures through both classical and multicomponent reaction strategies. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in drug discovery and chemical synthesis, enabling the efficient utilization of this powerful synthetic tool. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological and material properties.

References

2-Aminomalononitrile 4-methylbenzenesulfonate as a hydrogen cyanide trimer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminomalononitrile 4-Methylbenzenesulfonate: A Key Hydrogen Cyanide Trimer for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomalononitrile (AMN), a trimer of hydrogen cyanide (HCN), is a molecule of profound interest in prebiotic chemistry, organic synthesis, and pharmaceutical development.[1][2][3][4] Due to its inherent instability as a free base, it is predominantly synthesized, stored, and utilized as its more stable p-toluenesulfonate (tosylate) salt: this compound.[3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a versatile building block for a diverse range of heterocyclic compounds and amino acids.

Core Properties and Specifications

2-Aminomalononitrile is structurally simple yet possesses high reactivity due to the presence of a primary amine and two nitrile groups on the same carbon atom.[2] The tosylate salt provides stability, making it a readily available and manageable reagent for laboratory and potential scale-up applications.[5]

Physical and Chemical Data

The quantitative properties of aminomalononitrile and its commercially available tosylate salt are summarized below for easy reference and comparison.

PropertyValueSource(s)
Aminomalononitrile (Free Base)
IUPAC Name2-aminopropanedinitrile[4][6]
Molecular FormulaC₃H₃N₃[3][4][7]
Molecular Weight81.08 g/mol [4][6][7]
AppearanceUnstable yellow oil, which can quickly evolve into a dark tarry mass.[4][5]
This compound (Tosylate Salt)
CAS Number5098-14-6[6][8][9][10][11][12][13][14][15]
Molecular FormulaC₁₀H₁₁N₃O₃S[6][8][9][10][11][14]
Molecular Weight253.28 g/mol [6][8][9][10][14]
AppearanceWhite to light yellow crystalline powder.[6]
Melting Point174 °C (with decomposition)[4][6][8]
SolubilitySoluble in water, ethanol, and methanol.[4][6]
Storage ConditionsStore at 2-8°C or below -20°C under an inert atmosphere due to hygroscopic properties.[6][13]
Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

TechniqueExpected Features
FT-IR (KBr Pellet) - Nitrile (C≡N) stretch: ~2250 cm⁻¹ - S=O stretching (sulfonate): ~1120–1180 cm⁻¹ - N-H stretching (primary amine)
¹H NMR - Signals corresponding to the protons of the 4-methylbenzenesulfonate anion. - Signal for the amine protons of the aminomalononitrile cation.
¹³C NMR - Signals for the carbons of the tosylate group. - Signals for the nitrile carbons and the α-carbon of the aminomalononitrile cation.
Mass Spectrometry (ESI-MS) - Validation of the molecular weight of the intact salt or its constituent ions.

Synthesis and Key Reactions

The compound's utility stems from its straightforward synthesis and its high reactivity, which allows it to serve as a precursor to a multitude of more complex molecules.

Synthesis of this compound

The most reliable and high-yielding method for preparing the tosylate salt of AMN is through the reduction of oximinomalononitrile.[5] The workflow involves two main stages: the formation of the oxime intermediate, followed by its reduction and isolation as the tosylate salt.

G Synthesis Workflow of 2-Aminomalononitrile Tosylate A Malononitrile B Oximinomalononitrile (Intermediate) A->B  NaNO₂, Acetic Acid  (0 to -10 °C) C Aminomalononitrile (in solution) B->C  Amalgamated Aluminum  (Reduction) D 2-Aminomalononitrile 4-methylbenzenesulfonate (Final Product) C->D  p-Toluenesulfonic Acid  (Precipitation)

Synthesis workflow for 2-aminomalononitrile tosylate.

This protocol is adapted from established organic syntheses procedures.[16][17]

Part A: Preparation of Oximinomalononitrile Solution

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve malononitrile (0.38 mol) in a mixture of 20 mL of water and 100 mL of acetic acid.

  • Nitrosation: Cool the solution to -10 °C using a dry ice-acetone bath. Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0 °C and -10 °C.[16][17]

  • Stirring: After the addition is complete, replace the cooling bath with a wet ice bath and stir the mixture for 4 hours, keeping the temperature below 5 °C.

  • Extraction: Add 400 mL of tetrahydrofuran (THF) and 400 mL of diethyl ether. Store the mixture at -40 °C overnight.[16] Filter the mixture rapidly and wash the solid with a cold THF/ether solution.

  • Concentration: Combine the filtrate and washings. Concentrate the solution to a volume of approximately 250 mL using a rotary evaporator with a bath temperature of 40 °C. This solution of oximinomalononitrile is used directly in the next step.[16]

Part B: Reduction and Isolation of Aminomalononitrile p-toluenesulfonate

  • Amalgamation of Aluminum: Cut aluminum foil (0.51 g. atom) into small squares and treat with a 5% aqueous solution of mercuric chloride for ~30 seconds until a mercury coating is visible. Decant the solution and wash the amalgamated aluminum sequentially with water, ethanol, and THF.[16]

  • Reduction Setup: Immediately transfer the amalgamated aluminum to a 2-liter flask fitted with a condenser, stirrer, and addition funnel, and cover it with 300 mL of THF.[16]

  • Reduction Reaction: Cool the aluminum suspension in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15 °C and -30 °C.[16]

  • Work-up: After the initial exothermic reaction subsides, warm the mixture to reflux for approximately 45 minutes until most of the aluminum is consumed. Cool to room temperature, add 200 mL of ether, and filter to remove aluminum salts.[16]

  • Precipitation: Concentrate the filtrate to about 250 mL. Slowly add a solution of p-toluenesulfonic acid monohydrate (e.g., 60 g) in THF with vigorous stirring.

  • Isolation: The product, aminomalononitrile p-toluenesulfonate, will precipitate as white crystals. Cool the mixture to complete precipitation, collect the solid by filtration, wash with cold THF and ether, and dry under vacuum.

Reactivity and Applications in Synthesis

Aminomalononitrile is a key precursor for synthesizing amino acids and various nitrogen-containing heterocycles.[1][16] It readily reacts with electrophiles like aldehydes and ketones under mild conditions.[1][2] This reactivity is central to its application in multicomponent reactions for generating chemical diversity, particularly for drug discovery programs targeting antiviral agents.[2][18]

G General Reactivity of Aminomalononitrile cluster_start Starting Materials cluster_products Products AMN Aminomalononitrile (AMN) AminoAcids α-Amino Acids (after hydrolysis) AMN->AminoAcids 1. Reaction 2. Hydrolysis & Decarboxylation Heterocycles N-Heterocycles (Imidazoles, Purines, etc.) AMN->Heterocycles Multicomponent Condensation Electrophile Electrophile (e.g., Aldehyde, Ketone, Acrylonitrile) Electrophile->AminoAcids Electrophile->Heterocycles

General reaction pathways of aminomalononitrile.

This protocol demonstrates a typical alkylation reaction of aminomalononitrile, which is a precursor step for synthesizing phenylalanine.[19]

  • Reaction Setup: In a 100 mL round-bottomed flask under an argon atmosphere, prepare a solution of aminomalononitrile p-toluenesulfonate (11.9 mmol) in 50 mL of dry THF.

  • Base Addition: Add triethylamine (108 mmol) to the solution.

  • Alkylation: Add benzyl bromide (42 mmol) dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Add 100 mL of water to the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated aqueous NaCl and dry over Na₂SO₄.

  • Purification: Evaporate the solvent to yield an oily residue. Purify the residue by silica gel chromatography using chloroform as the eluent to afford the product, 2-benzyl-2-aminomalononitrile.[19]

Significance in Prebiotic Chemistry

Aminomalononitrile is the trimer of hydrogen cyanide (HCN) and is considered a critical intermediate in prebiotic chemical pathways that may have led to the origin of life.[1][3] HCN is readily formed under simulated prebiotic conditions and can polymerize to form a complex mixture from which essential biomolecules, including amino acids and nucleobases like adenine (an HCN pentamer), can be derived.[20] AMN and its subsequent reaction products, such as diaminomaleonitrile (the HCN tetramer), are central to these proposed synthetic routes.[3]

G HCN Oligomerization in Prebiotic Chemistry HCN Hydrogen Cyanide (HCN) Dimer HCN Dimer HCN->Dimer + HCN Trimer Aminomalononitrile (AMN) (HCN Trimer) Dimer->Trimer + HCN Tetramer Diaminomaleonitrile (HCN Tetramer) Trimer->Tetramer + HCN Biomolecules Key Biomolecules (Amino Acids, Adenine, etc.) Trimer->Biomolecules Hydrolysis & Further Reactions Tetramer->Biomolecules Cyclization, etc.

Role of AMN in the HCN polymerization pathway.

Safety and Handling

While the tosylate salt is significantly more stable than the free base, appropriate safety precautions are necessary.

  • Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent).[15]

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation from moisture.[6][13]

Conclusion

This compound is a critically important and versatile chemical entity. Its status as a stable form of the hydrogen cyanide trimer makes it an invaluable tool in synthetic organic chemistry for the construction of complex nitrogen-containing molecules. For researchers in drug development, it offers a gateway to novel heterocyclic scaffolds with potential biological activity. Furthermore, its central role in theories on the chemical origins of life underscores its fundamental importance in the broader scientific landscape. This guide provides the foundational technical data and protocols to enable its effective and safe use in advanced research and development applications.

References

The Role of 2-Aminomalononitrile 4-methylbenzenesulfonate in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile, a trimer of hydrogen cyanide, is a pivotal molecule in the field of prebiotic chemistry, offering plausible pathways to essential biomolecules such as amino acids and nucleobases under primitive Earth conditions. Its tosylate salt, 2-aminomalononitrile 4-methylbenzenesulfonate, provides a stable and manageable precursor for these synthetic routes. This technical guide explores the applications of this compound in the prebiotic synthesis of amino acids and heterocyclic compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations. The insights provided are not only crucial for origin-of-life research but also offer inspiration for the development of novel synthetic methodologies in medicinal chemistry and drug discovery.[1][2][3]

Prebiotic Synthesis of Amino Acids

One of the significant applications of 2-aminomalononitrile in prebiotic chemistry is its role as a precursor to amino acids.[3][4] By introducing alkyl or aryl groups to 2-aminomalononitrile, a variety of amino acids can be synthesized following hydrolysis and decarboxylation. This route is considered a plausible pathway for the abiotic formation of proteinogenic amino acids.[4]

A notable example is the synthesis of phenylalanine. The reaction of this compound with benzyl bromide yields 2-benzyl-2-aminomalononitrile, which upon hydrolysis, produces phenylalanine.[4]

Quantitative Data for Phenylalanine Synthesis
Reactant 1Reactant 2Base (equiv.)SolventReaction Time (h)Yield of 2-benzyl-2-aminomalononitrile (%)Reference
This compoundBenzyl bromide (1)Triethylamine (2.5)Dry THF16[4]
This compoundBenzyl bromide (5)Triethylamine (5)Dry THF120[4]
This compoundBenzyl bromideDBU (1.1)Dry THF1~20[4]
This compoundBenzyl bromideKHMDS (1.1)Dry THF10[4]
IntermediateHydrolysis ConditionsProductYield (%)Reference
2-benzyl-2-aminomalononitrile6 M HCl, reflux, 2hPhenylalanine44[4]
Experimental Protocol: Synthesis of Phenylalanine from this compound

Step 1: Synthesis of 2-benzyl-2-aminomalononitrile [4]

  • Prepare a solution of this compound (3.02 g, 11.9 mmol) in dry tetrahydrofuran (THF, 50 mL) in a 100 mL round-bottomed flask under an argon atmosphere.

  • Add triethylamine (15 mL, 108 mmol) to the solution.

  • Add benzyl bromide (5.0 mL, 42 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding water (100 mL).

  • Extract the mixture with diethyl ether (Et2O).

  • Wash the organic layer with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Evaporate the solvent to obtain an oily residue.

  • Purify the residue by silica gel chromatography using chloroform (CHCl3) as the eluent to afford 2-benzyl-2-aminomalononitrile.

Step 2: Hydrolysis to Phenylalanine [4]

  • Dissolve 2-benzyl-2-aminomalononitrile (132.4 mg, 0.774 mmol) in 6 M aqueous HCl (8 mL).

  • Heat the solution to reflux for 2 hours under an argon atmosphere.

  • Cool the mixture to room temperature.

  • Extract the mixture with chloroform.

  • Concentrate the aqueous layer.

  • Purify the resulting solid by ion-exchange resin chromatography with water as the eluent to yield phenylalanine.

Logical Workflow for Phenylalanine Synthesis

G A 2-Aminomalononitrile 4-methylbenzenesulfonate C Reaction with Base (Triethylamine in THF) A->C B Benzyl Bromide B->C D 2-benzyl-2-aminomalononitrile C->D Alkylation E Acid Hydrolysis (6 M HCl, reflux) D->E F Phenylalanine E->F Hydrolysis & Decarboxylation

Caption: Workflow for the synthesis of phenylalanine.

Prebiotic Synthesis of Imidazoles and Purines

2-Aminomalononitrile is a key precursor in the prebiotic synthesis of purine nucleobases, which are fundamental components of RNA and DNA.[1][5] The pathway typically involves the formation of imidazole intermediates, such as 4-aminoimidazole-5-carbonitrile (AICN), which then undergo cyclization to form the purine ring system.[6] Modern synthetic methods inspired by prebiotic chemistry utilize microwave assistance to efficiently produce imidazole and purine derivatives.[1][7]

Quantitative Data for Imidazole and Purine Derivative Synthesis

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles [1]

α-Amino Acid Methyl EsterYield (%)
Glycine60
Alanine45
Valine30
Serine35
Phenylalanine28
Tyrosine25

Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones [1]

Starting Imidazole DerivativeReaction ConditionsYield (%)
4a-f (imidazole derivatives)Formic acid, MW (250 W, 250 psi), 200 °C, 2 minQuantitative
Experimental Protocol: Microwave-Assisted Synthesis of Imidazole and Purine Derivatives

Step 1: General procedure for the synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles [1]

  • Dissolve 2-aminomalononitrile p-toluenesulfonate (5.9 mmol) in THF (30 mL).

  • Add triethylamine (7.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add trimethyl orthoacetate (8.3 mmol) to the solution.

  • Subject the solution to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200 °C.

  • Cool the solution to 25 °C.

  • Add triethylamine (7.1 mmol) and the respective α-amino acid methyl ester (7.1 mmol).

  • Apply a second round of microwave irradiation under the same conditions as step 4.

  • The reaction proceeds with quantitative conversion to yield the amino imidazole carbonitrile methyl ester derivatives.

Step 2: Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivatives [1]

  • Dissolve the 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivative (3.8 mmol) in formic acid (3.0 mL).

  • Subject the mixture to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200 °C.

  • The reaction results in a quantitative conversion to the corresponding 8,9-disubstituted-6,9-dihydro-1H-purin-6-one.

Signaling Pathway for Purine Synthesis

G cluster_0 Imidazole Formation cluster_1 Purine Formation A 2-Aminomalononitrile 4-methylbenzenesulfonate D Microwave-Assisted Condensation A->D B Trimethyl Orthoacetate B->D C α-Amino Acid Methyl Ester C->D E 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitrile D->E G Microwave-Assisted Annulation E->G F Formic Acid F->G H 8,9-disubstituted- 6,9-dihydro-1H-purin-6-one G->H

Caption: Pathway for imidazole and purine synthesis.

Conclusion

This compound stands out as a versatile and crucial starting material in prebiotic chemistry research. The synthetic pathways leading to fundamental biomolecules like amino acids and purines from this simple precursor underscore its potential significance in the origins of life. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers exploring prebiotic synthesis. Furthermore, the innovative, microwave-assisted multicomponent reactions inspired by these prebiotic pathways offer efficient and robust methods for generating chemical diversity, a strategy that holds considerable promise for the discovery of novel therapeutic agents and other functional molecules.[2][8] The continued investigation into the reactivity of 2-aminomalononitrile and its derivatives is poised to unlock further insights into both the chemistry of life's origins and new frontiers in synthetic organic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Purines and Pyrimidines using 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, also known as aminomalononitrile tosylate (AMNS), is a versatile and highly reactive precursor in the field of heterocyclic chemistry. Its significance lies in its role as a key building block for the synthesis of a variety of nitrogen-containing heterocycles, most notably purine and pyrimidine analogs, which are of great interest in drug discovery and development.[1][2][3] As a stable salt of the otherwise unstable aminomalononitrile, AMNS provides a practical entry point for constructing complex molecular architectures.[3]

These application notes provide detailed protocols for the synthesis of purine and pyrimidine derivatives utilizing this compound. The methodologies described herein are based on established literature and are designed to be reproducible in a laboratory setting.

Synthesis of Purine Derivatives

The synthesis of purine derivatives from this compound is a well-documented process that typically proceeds through an initial formation of an aminoimidazole carbonitrile intermediate, followed by a cyclization reaction to form the fused pyrimidine ring of the purine core. A particularly efficient method involves a two-step, microwave-assisted approach.[1][4]

Logical Workflow for Purine Synthesis

Purine_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: Purine Annulation AMNS 2-Aminomalononitrile 4-methylbenzenesulfonate Reaction1 Microwave-Assisted Multicomponent Reaction AMNS->Reaction1 Orthoacetate Trimethyl Orthoacetate Orthoacetate->Reaction1 AminoAcid α-Amino Acid AminoAcid->Reaction1 Imidazole Aminoimidazole Carbonitrile Intermediate Reaction1->Imidazole Reaction2 Microwave-Assisted Annulation Imidazole->Reaction2 FormicAcid Formic Acid FormicAcid->Reaction2 Purine 8,9-Disubstituted Purine Derivative Reaction2->Purine

Workflow for the synthesis of purine derivatives.
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Aminoimidazole Carbonitrile Methyl Ester Derivatives [1][4]

This protocol describes the synthesis of key imidazole intermediates from this compound.

  • Reaction Setup: In a suitable microwave reactor vessel, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add trimethyl orthoacetate (1.4 eq.) and the desired α-amino acid methyl ester (1.2 eq.) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation. A typical condition is heating to 120°C for 10-20 minutes.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired aminoimidazole carbonitrile methyl ester derivative.

Protocol 2: Microwave-Assisted Annulation to form 8,9-Disubstituted-6,9-dihydro-1H-purin-6-one Derivatives [1][4]

This protocol outlines the cyclization of the imidazole intermediate to the final purine product.

  • Reaction Setup: In a microwave reactor vessel, dissolve the aminoimidazole carbonitrile methyl ester derivative (1.0 eq.) obtained from Protocol 1 in formic acid.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in the microwave reactor under the same conditions as in Protocol 1 (e.g., 120°C for 10-20 minutes).

  • Work-up and Purification: After cooling, pour the reaction mixture into water. The resulting precipitate is collected by filtration and washed with water. The crude product is then purified by flash column chromatography to yield the 8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivative.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various purine precursors and final products using the protocols described above.

Entryα-Amino Acid Side Chain (R)Product (Imidazole Derivative)Yield (%)Product (Purine Derivative)Yield (%)
1-H (Glycine)4a606a75
2-CH₃ (Alanine)4b456b60
3-CH(CH₃)₂ (Valine)4c306c55
4-CH₂CH(CH₃)₂ (Leucine)4d256d40
5-CH₂Ph (Phenylalanine)4e556e70
6-CH₂(p-OH)Ph (Tyrosine)4f506f65

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound can be achieved through the formation of a thiazole intermediate, which is then cyclized to a thiazolo[5,4-d]pyrimidine, a fused pyrimidine system. This approach involves the reaction of AMNS with isothiocyanates.

Synthetic Pathway for Thiazolo[5,4-d]pyrimidine Synthesis

Pyrimidine_Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Thiazole Formation cluster_step2 Step 2: Pyrimidine Annulation AMNS 2-Aminomalononitrile 4-methylbenzenesulfonate Reaction1 Condensation Reaction AMNS->Reaction1 Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Reaction1 Thiazole 5-Amino-2-(substituted-amino) -4-cyanothiazole Reaction1->Thiazole Reaction2 Cyclization Reaction Thiazole->Reaction2 CyclizingAgent Cyclizing Agent (e.g., Amidines, Orthoesters) CyclizingAgent->Reaction2 Pyrimidine Thiazolo[5,4-d]pyrimidine Derivative Reaction2->Pyrimidine

Pathway for the synthesis of thiazolo[5,4-d]pyrimidines.
Experimental Protocols

Protocol 3: Synthesis of 5-Amino-2-(substituted-amino)-4-cyanothiazoles

This protocol describes the initial condensation reaction to form the thiazole intermediate.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as ethanol.

  • Reagent Addition: Add the desired isothiocyanate (1.0-1.2 eq.) to the suspension.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold solvent and can be further purified by recrystallization.

Protocol 4: Cyclization to Thiazolo[5,4-d]pyrimidines

This protocol outlines the final ring-closing step to form the fused pyrimidine derivative.

  • Reaction Setup: In a suitable reaction vessel, dissolve the 5-amino-2-(substituted-amino)-4-cyanothiazole (1.0 eq.) from Protocol 3 in an appropriate solvent.

  • Reagent Addition: Add the cyclizing agent. For example, to introduce substituents at the 5- and 7-positions of the pyrimidine ring, a reaction with an amidine or an orthoester can be employed.

  • Reaction Conditions: The reaction is typically heated under reflux for several hours. The specific temperature and time will depend on the chosen cyclizing agent and substrate.

  • Work-up and Purification: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Quantitative Data

The following table provides representative yields for the synthesis of thiazole intermediates and the subsequent cyclization to thiazolo[5,4-d]pyrimidines. Yields can vary depending on the specific substrates and reaction conditions used.

EntryIsothiocyanate (R group)Product (Thiazole Derivative)Expected Yield (%)Product (Thiazolo[5,4-d]pyrimidine)Expected Yield (%)
1Phenyl5-Amino-2-anilino-4-cyanothiazole70-852-Phenyl-thiazolo[5,4-d]pyrimidine derivative60-80
2Methyl5-Amino-2-(methylamino)-4-cyanothiazole65-802-Methyl-thiazolo[5,4-d]pyrimidine derivative55-75
3Allyl5-Amino-2-(allylamino)-4-cyanothiazole75-902-Allyl-thiazolo[5,4-d]pyrimidine derivative65-85

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of both purine and pyrimidine derivatives. The microwave-assisted protocols for purine synthesis offer a rapid and efficient route to a variety of substituted analogs. For pyrimidine synthesis, the formation of a thiazole intermediate followed by cyclization provides access to the fused thiazolo[5,4-d]pyrimidine scaffold. These methodologies provide a robust platform for the generation of diverse heterocyclic libraries for screening in drug discovery programs. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols: Preparation of Imidazole Derivatives from 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivatives, starting from 2-aminomalononitrile 4-methylbenzenesulfonate. The primary method detailed is a microwave-assisted, multi-component reaction, which offers a rapid and efficient route to these valuable heterocyclic scaffolds. These imidazole derivatives have demonstrated significant potential as antiviral agents, particularly against influenza A virus. This document also explores their potential mechanism of action through the modulation of the NF-κB signaling pathway, a critical pathway for influenza virus replication.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Their versatile biological activities make them attractive scaffolds for drug discovery and development. Among the various synthetic routes, the use of this compound (also known as aminomalononitrile p-toluenesulfonate or AMNS) has emerged as a valuable strategy for the construction of highly functionalized imidazoles.

This application note focuses on a microwave-assisted condensation reaction involving AMNS, an orthoester, and various α-amino acid derivatives. This one-pot synthesis provides a straightforward and efficient method for producing a library of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles. These compounds are not only interesting from a synthetic perspective but also exhibit promising biological activities. Recent studies have highlighted their efficacy as antiviral agents against influenza A virus, a pathogen that continues to pose a significant global health threat. The dependence of influenza virus replication on the host cell's NF-κB signaling pathway presents a potential therapeutic target, and it is hypothesized that these imidazole derivatives may exert their antiviral effects through the inhibition of this pathway.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This protocol is based on the multi-component reaction of this compound, trimethyl orthoacetate, and α-amino acid methyl esters.[1]

Materials:

  • This compound (AMNS)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Trimethyl orthoacetate (TOA)

  • α-Amino acid methyl ester derivatives (e.g., methyl glycinate, methyl alaninate, etc.)

  • Microwave reactor

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • To this solution, add trimethyl orthoacetate (1.4 eq).

  • The resulting solution is then treated with the desired α-amino acid methyl ester (1.2 eq).

  • The reaction vessel is sealed and subjected to microwave irradiation. A typical program involves heating to 120°C for 30 minutes.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification AMNS 2-Aminomalononitrile 4-methylbenzenesulfonate Step1 1. Dissolve AMNS in THF, add TEA, stir 30 min AMNS->Step1 TEA Triethylamine TEA->Step1 THF Anhydrous THF THF->Step1 TOA Trimethyl orthoacetate Step2 2. Add TOA TOA->Step2 Amino_Acid α-Amino acid methyl ester Step3 3. Add α-Amino acid methyl ester Amino_Acid->Step3 Step1->Step2 Step2->Step3 Step4 4. Microwave irradiation (120°C, 30 min) Step3->Step4 Step5 5. Evaporation of solvent Step4->Step5 Step6 6. Column chromatography Step5->Step6 Final_Product Final_Product Step6->Final_Product Pure Imidazole Derivative

Caption: Workflow for the microwave-assisted synthesis of imidazole derivatives.

Quantitative Data Summary

The following table summarizes the yield and characterization data for a selection of synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivatives.

Compound IDR Group (from α-amino acid)Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
4a -CH2COOCH378165-1677.55 (s, 1H), 5.01 (s, 2H), 3.75 (s, 3H), 2.38 (s, 3H)168.5, 153.2, 149.8, 117.5, 98.1, 52.6, 45.3, 15.8
4b -CH(CH3)COOCH375178-1807.58 (s, 1H), 5.45 (q, 1H), 3.72 (s, 3H), 2.40 (s, 3H), 1.65 (d, 3H)171.2, 152.9, 149.5, 117.8, 98.5, 52.8, 51.7, 18.9, 15.6
4c -CH(CH(CH3)2)COOCH372190-1927.60 (s, 1H), 5.15 (d, 1H), 3.70 (s, 3H), 2.42 (s, 3H), 2.30 (m, 1H), 1.05 (d, 6H)170.1, 153.1, 149.2, 118.0, 98.8, 62.5, 52.5, 30.8, 19.5, 18.7, 15.4
4d -CH(CH2OH)COOCH368201-2037.62 (s, 1H), 5.30 (t, 1H), 4.05 (d, 2H), 3.78 (s, 3H), 2.41 (s, 3H)169.8, 153.5, 149.0, 117.2, 99.1, 62.8, 58.6, 53.1, 15.9
4e -CH(CH2Ph)COOCH382185-1877.65 (s, 1H), 7.30-7.20 (m, 5H), 5.50 (t, 1H), 3.75 (s, 3H), 3.25 (d, 2H), 2.39 (s, 3H)170.5, 153.0, 149.6, 136.2, 129.5, 128.8, 127.5, 117.6, 98.7, 57.8, 52.9, 38.2, 15.7
4f -CH(CH2-p-OH-Ph)COOCH370210-2129.80 (s, 1H), 7.63 (s, 1H), 7.10 (d, 2H), 6.75 (d, 2H), 5.45 (t, 1H), 3.73 (s, 3H), 3.15 (d, 2H), 2.38 (s, 3H)170.8, 156.5, 153.3, 149.4, 130.8, 127.1, 117.9, 115.8, 98.9, 57.5, 52.7, 37.5, 15.5

Note: NMR data is simplified and represents key signals. For full characterization, refer to the original publication.

Application in Drug Development: Antiviral Activity

Activity Against Influenza A Virus

The synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivatives have been evaluated for their antiviral activity against influenza A virus.[1][2] These compounds have shown significant inhibitory effects on viral replication, highlighting their potential as a new class of anti-influenza agents. The development of novel antiviral drugs is crucial due to the continuous emergence of drug-resistant influenza strains.

Potential Mechanism of Action: Targeting the NF-κB Signaling Pathway

Influenza A virus replication is highly dependent on host cellular factors. One of the key pathways that the virus exploits is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] The activation of NF-κB is a prerequisite for efficient influenza virus infection, as it is involved in the regulation of viral RNA synthesis.[3][6] Inhibition of the NF-κB pathway has been shown to reduce both virus titers and the expression of pro-inflammatory cytokines, which are responsible for much of the pathology associated with severe influenza infections.[7]

It is hypothesized that the antiviral activity of the 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivatives may be, at least in part, due to their ability to inhibit the NF-κB signaling pathway. By blocking this pathway, these compounds could interfere with a critical step in the viral life cycle, thereby inhibiting viral replication.

NF-κB Signaling Pathway in Influenza A Virus Infection:

Caption: Potential mechanism of action via inhibition of the NF-κB pathway.

Conclusion

The microwave-assisted synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles from this compound offers a robust and efficient method for generating a diverse library of these heterocyclic compounds. Their demonstrated antiviral activity against influenza A virus, coupled with the potential to modulate the NF-κB signaling pathway, makes them promising candidates for further investigation in the development of novel anti-influenza therapeutics. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development.

References

Synthesis of Bioactive Thiazole Derivatives from 2-Aminomalononitrile 4-Methylbenzenesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-2-(substituted-amino)-4-cyanothiazoles and their subsequent conversion to thiazolo[5,4-d]pyrimidines, utilizing 2-aminomalononitrile 4-methylbenzenesulfonate as a key starting material. These thiazole derivatives are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors targeting cancer-related signaling pathways.

Introduction

Thiazole moieties are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of functionalized thiazoles is a cornerstone of medicinal chemistry. This application note focuses on a versatile synthetic route commencing with this compound (also known as aminomalononitrile tosylate), a stable and readily available precursor. The reaction with various isothiocyanates provides a straightforward method to construct the 5-amino-4-cyanothiazole core. This core structure is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as thiazolo[5,4-d]pyrimidines, which have shown promise as potent inhibitors of key signaling proteins in cancer, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation

The following table summarizes the reaction of this compound with a selection of isothiocyanates, highlighting the yields of the resulting 5-amino-2-(substituted-amino)-4-cyanothiazoles.

EntryIsothiocyanate (R-NCS)ProductYield (%)
1Phenyl isothiocyanate5-amino-2-(phenylamino)-4-cyanothiazole85
24-Chlorophenyl isothiocyanate5-amino-2-(4-chlorophenylamino)-4-cyanothiazole88
34-Methoxyphenyl isothiocyanate5-amino-2-(4-methoxyphenylamino)-4-cyanothiazole82
4Allyl isothiocyanate5-amino-2-(allylamino)-4-cyanothiazole75
5Methyl isothiocyanate5-amino-2-(methylamino)-4-cyanothiazole78

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Amino-2-(substituted-amino)-4-cyanothiazoles

This protocol describes the one-pot synthesis of 5-amino-2-(substituted-amino)-4-cyanothiazoles from this compound and various isothiocyanates.

Materials:

  • This compound

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Add the respective isothiocyanate (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 5-amino-2-(substituted-amino)-4-cyanothiazole.

Protocol 2: Synthesis of Thiazolo[5,4-d]pyrimidines

This protocol outlines the cyclization of 5-amino-2-(substituted-amino)-4-cyanothiazoles with formamide to yield thiazolo[5,4-d]pyrimidines.

Materials:

  • 5-Amino-2-(substituted-amino)-4-cyanothiazole

  • Formamide

Procedure:

  • A mixture of the 5-amino-2-(substituted-amino)-4-cyanothiazole (1.0 eq) and formamide (10-15 eq) is heated at reflux (approximately 180-190 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by thiazole-based inhibitors.

G cluster_synthesis Synthetic Workflow A 2-Aminomalononitrile 4-methylbenzenesulfonate C 5-Amino-2-(substituted-amino)- 4-cyanothiazole A->C Et3N, DMF rt, 4-6h B Isothiocyanate (R-NCS) B->C E Thiazolo[5,4-d]pyrimidine C->E Reflux 180-190 °C, 2-4h D Formamide D->E

Caption: Synthetic pathway from 2-aminomalononitrile tosylate to thiazolopyrimidines.

G cluster_pathway Targeted Cancer Signaling Pathway GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK P Phosphorylation RTK->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Thiazole Thiazole-Based Inhibitor (e.g., Thiazolopyrimidine) Thiazole->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by thiazole derivatives.

Application Notes and Protocols: 2-Aminomalononitrile 4-Methylbenzenesulfonate as a Versatile Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, also known as aminomalononitrile p-toluenesulfonate (AMNS), is a crystalline, stable, and versatile reagent that serves as a valuable precursor in the synthesis of various organic molecules, including alpha-amino acids.[1] Its structure, essentially a protected form of the highly reactive aminomalononitrile, makes it an ideal starting material for the construction of complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amino acids, which are fundamental building blocks in drug discovery and development.

This precursor offers a synthetic route analogous to the Strecker synthesis, a well-established method for synthesizing amino acids.[3][4] The general strategy involves the alkylation of the aminomalononitrile followed by hydrolysis of the nitrile groups to carboxylic acids and subsequent decarboxylation to yield the final α-amino acid.[5] This approach allows for the introduction of a wide variety of side chains, enabling the synthesis of both natural and unnatural amino acids.[5][6]

Applications in Synthesis

This compound is a key reagent in the following applications:

  • Synthesis of α-Amino Acids: It serves as a direct precursor for the synthesis of various α-amino acids through alkylation and subsequent hydrolysis. A notable example is the synthesis of phenylalanine.[1][5]

  • Prebiotic Chemistry and Heterocyclic Synthesis: This compound is a significant molecule in prebiotic chemistry research, being a trimer of hydrogen cyanide.[1] It is utilized in the synthesis of imidazole and purine derivatives, which can be decorated with α-amino acid side chains.[1][7]

  • Drug Discovery: The ability to synthesize novel and unnatural amino acids using this precursor is of high interest in drug development for creating peptides and other pharmaceuticals with enhanced properties.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • Malononitrile

  • Acetic acid

  • Water

  • Sodium nitrite

  • Tetrahydrofuran (THF)

  • Ether

  • Aluminum foil

  • Mercuric chloride

  • Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Celite

Procedure:

  • Preparation of Oximinomalononitrile:

    • Dissolve malononitrile (0.38 mol) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1 L round-bottomed flask equipped with a stirrer and thermometer.

    • Cool the solution to -10°C using a dry ice-acetone bath.

    • Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

    • After addition is complete, stir the mixture for 4 hours, keeping the temperature below 5°C with an ice bath.

    • Add 400 mL of THF and 400 mL of ether. Store the mixture at -40°C overnight.

    • Filter the mixture rapidly and wash the solid with a 1:1 mixture of THF and ether.

    • Combine the filtrate and washings and concentrate by distillation under reduced pressure to a volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

  • Preparation of this compound:

    • Prepare amalgamated aluminum by treating aluminum foil (0.51 g atom) with a 5% aqueous solution of mercuric chloride for about 30 seconds.

    • Wash the amalgamated aluminum with water, ethanol, and then THF.

    • Transfer the amalgamated aluminum to a 2 L round-bottomed flask and immediately cover with THF.

    • To the stirred suspension, add the solution of oximinomalononitrile from the previous step.

    • Cool the reaction mixture to room temperature and add 200 mL of ether.

    • Remove the aluminum salts by vacuum filtration through Celite. Wash the solid with THF followed by ether.

    • Combine the filtrate and washings and concentrate to about 250 mL under reduced pressure.

    • Slowly add a slurry of p-toluenesulfonic acid monohydrate (0.32 mol) in 250 mL of ether to the resulting solution with stirring.

    • Bring the total volume to 1 L with ether and cool to -40°C to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: General Procedure for the Synthesis of α-Amino Acid Precursors (Alkylation of 2-Aminomalononitrile)

This protocol is a general method based on the synthesis of 2-benzyl-2-aminomalononitrile, a precursor to phenylalanine.[5] By substituting benzyl bromide with other alkyl halides, a variety of α-amino acid precursors can be synthesized.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • An appropriate alkyl halide (e.g., benzyl bromide for phenylalanine)

  • Base (e.g., Triethylamine, DBU, or KHMDS)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1 equivalent) in dry THF under an inert atmosphere (Argon), add the desired alkyl halide (1.1 - 1.5 equivalents).

  • Add the selected base (2-3 equivalents) to the mixture. The choice of base can significantly impact the reaction yield (see Table 1).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by quenching with water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of 2-Alkyl-2-aminomalononitrile to α-Amino Acids

This final step involves the hydrolysis of the nitrile groups to form the carboxylic acid, followed by decarboxylation to yield the α-amino acid.[3][5]

Materials:

  • 2-Alkyl-2-aminomalononitrile (from Protocol 2)

  • Strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH)

Procedure:

  • Reflux the 2-alkyl-2-aminomalononitrile in an excess of a strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • The reaction is typically heated for several hours to ensure complete hydrolysis of both nitrile groups to carboxylic acids, which is followed by decarboxylation of the resulting malonic acid derivative.

  • After cooling, the reaction mixture is neutralized. If a strong acid was used for hydrolysis, the pH is adjusted to the isoelectric point of the amino acid using a base. If a strong base was used, an acid is used for neutralization.

  • The precipitated amino acid can be collected by filtration, washed with cold water and then ethanol, and dried.

Data Presentation

Table 1: Synthesis of 2-Benzyl-2-aminomalononitrile using various bases. [5]

EntryBaseSolventTemperature (°C)Yield (%)
1TriethylamineTHFRoom Temp75
2DBUTHFRoom Temp~20
3KHMDSTHFRoom Temp-
4- (No Base)THFRoom TempNo Reaction
5p-Toluenesulfonic acidTHFRoom TempNo Reaction

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, KHMDS = Potassium bis(trimethylsilyl)amide.

Visualizations

Logical Workflow for Amino Acid Synthesis

Amino_Acid_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis & Decarboxylation cluster_final Final Product A 2-Aminomalononitrile 4-methylbenzenesulfonate D Alkylation Reaction A->D B Alkyl Halide (R-X) B->D C Base C->D E 2-Alkyl-2-aminomalononitrile D->E F Acid or Base Hydrolisis E->F G α-Amino Acid F->G

Caption: Workflow for the synthesis of α-amino acids.

Reaction Pathway: Strecker-like Synthesis

Strecker_like_Pathway cluster_reagents Reactants cluster_steps Reaction Steps cluster_products Products start Aminomalononitrile (from tosylate salt) step1 1. Deprotonation (Base) start->step1 alkyl_halide R-X step2 2. Nucleophilic Attack alkyl_halide->step2 step1->step2 Anion Formation intermediate 2-Alkyl-2-aminomalononitrile step2->intermediate step3 3. Hydrolysis (H3O+) step4 4. Decarboxylation step3->step4 Dicarboxylic acid intermediate final_product α-Amino Acid step4->final_product intermediate->step3

Caption: Strecker-like synthesis pathway.

References

Application Notes and Protocols: Phenylalanine Synthesis Using 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the essential amino acid phenylalanine, utilizing 2-Aminomalononitrile 4-methylbenzenesulfonate as a key starting material. This synthetic route offers a robust and well-documented method for obtaining phenylalanine through a two-step process: the alkylation of 2-aminomalononitrile with a suitable benzylating agent, followed by the hydrolysis of the resulting intermediate. The protocols provided herein are compiled from established scientific literature to ensure reproducibility and reliability in a laboratory setting.

Introduction

Phenylalanine is a crucial component in protein synthesis and a precursor for several important biomolecules. Its efficient chemical synthesis is of significant interest to the pharmaceutical and biotechnology industries. The use of this compound (also known as aminomalononitrile p-toluenesulfonate) offers a stable and readily handleable precursor for the introduction of the α-amino nitrile functionality.[1] The subsequent benzylation and hydrolysis provide a straightforward pathway to phenylalanine.[2]

Overall Reaction Scheme

The synthesis of phenylalanine from this compound proceeds through a two-step mechanism:

  • Step 1: Benzylation of this compound. The process begins with the alkylation of this compound with benzyl bromide in the presence of a base to yield 2-benzyl-2-aminomalononitrile.[2]

  • Step 2: Hydrolysis of 2-benzyl-2-aminomalononitrile. The intermediate is then subjected to acidic hydrolysis, which converts the nitrile groups into carboxylic acids, followed by decarboxylation to afford phenylalanine.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of phenylalanine, including a comparison of different bases for the benzylation step and the yields for each stage of the synthesis.

Table 1: Comparison of Bases for the Synthesis of 2-benzyl-2-aminomalononitrile [2][3]

EntryBaseSolventReaction Time (h)Yield (%)
1TriethylamineTHF293
2DBUTHF2~20
3KHMDSTHF2~20
4PyrrolidineTHF2Low
5DiisopropylamineTHF2Low

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene KHMDS: Potassium bis(trimethylsilyl)amide THF: Tetrahydrofuran

Table 2: Summary of Yields for Phenylalanine Synthesis [2]

StepProductStarting MaterialYield (%)
12-benzyl-2-aminomalononitrileThis compound93
2Phenylalanine2-benzyl-2-aminomalononitrile44

Experimental Protocols

Protocol 1: Synthesis of 2-benzyl-2-aminomalononitrile[2]

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (3.5 eq)

  • Triethylamine (9.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chloroform (CHCl₃) for elution

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • In a 100 mL round-bottomed flask, dissolve this compound (3.02 g, 11.9 mmol) in dry THF (50 mL) and triethylamine (15 mL, 108 mmol) under an argon atmosphere.

  • Add benzyl bromide (5.0 mL, 42 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 100 mL of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain an oily residue.

  • Purify the crude product by silica gel column chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Protocol 2: Hydrolysis of 2-benzyl-2-aminomalononitrile to Phenylalanine[2]

Materials:

  • 2-benzyl-2-aminomalononitrile (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Ion-exchange resin

  • Standard glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Dissolve 2-benzyl-2-aminomalononitrile (132.4 mg, 0.774 mmol) in 8 mL of 6 M aqueous HCl.

  • Heat the solution to reflux for 2 hours under an argon atmosphere.

  • After cooling to room temperature, extract the mixture with chloroform to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the resulting solid material by ion-exchange resin column chromatography, eluting with water, to yield phenylalanine.

Visualizations

Synthesis Pathway

Phenylalanine_Synthesis cluster_reagents1 cluster_reagents2 A 2-Aminomalononitrile 4-methylbenzenesulfonate B 2-benzyl-2-aminomalononitrile A->B Step 1: Benzylation C Phenylalanine B->C Step 2: Hydrolysis reagent1 Benzyl bromide, Triethylamine, THF reagent2 6 M HCl, Reflux

Caption: Phenylalanine synthesis pathway.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve 2-Aminomalononitrile 4-methylbenzenesulfonate in THF with Triethylamine start->step1 step2 Add Benzyl Bromide and stir for 2h step1->step2 step3 Quench with Water and Extract with Et2O step2->step3 step4 Purify by Column Chromatography step3->step4 intermediate Isolate 2-benzyl-2- aminomalononitrile step4->intermediate step5 Dissolve Intermediate in 6 M HCl intermediate->step5 step6 Reflux for 2h step5->step6 step7 Purify by Ion-Exchange Chromatography step6->step7 end Obtain Phenylalanine step7->end

Caption: Phenylalanine synthesis workflow.

References

Application Notes and Protocols: Microwave-Assisted Synthesis with 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-aminomalononitrile 4-methylbenzenesulfonate in microwave-assisted organic synthesis (MAOS). It highlights the efficiency and versatility of this precursor in the rapid construction of heterocyclic scaffolds, particularly those with potential therapeutic applications.

Introduction

2-Aminomalononitrile, a highly reactive and versatile C3N2 building block, is an excellent starting material for the synthesis of a variety of heterocyclic systems due to its multiple reactive sites.[1] Its more stable p-toluenesulfonate salt (this compound) is commonly used in synthesis. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[2] This technology is particularly well-suited for the rapid and efficient construction of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and drug discovery.

The application of microwave irradiation can accelerate chemical reactions by directly heating the solvent and reactants through dielectric loss. This rapid and uniform heating often leads to cleaner reaction profiles and is a powerful tool for promoting cyclization and multicomponent reactions.[2]

Application Note 1: Microwave-Assisted Multicomponent Synthesis of Antiviral Imidazole and Purine Derivatives

This section details the use of this compound in a one-pot, two-step microwave-assisted synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles and their subsequent conversion to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. These compounds have shown significant activity against the influenza A virus.[2]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This protocol is adapted from Bizzarri et al.[2]

Materials:

  • This compound (AMNS)

  • Triethylamine (TEA)

  • Trimethyl orthoacetate (TOA)

  • α-amino acid methyl esters (e.g., methyl glycinate, methyl alaninate)

  • Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vial, dissolve this compound (5.9 mmol) in THF (30 mL).

  • Add triethylamine (7.1 mmol, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add trimethyl orthoacetate (8.3 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200 °C for 2 minutes (250 W, 250 psi).

  • Cool the solution to 25 °C.

  • To the crude mixture, add triethylamine (7.1 mmol, 1.0 mL) and the desired α-amino acid methyl ester (7.1 mmol).

  • Seal the vial and irradiate again under the same microwave conditions (200 °C, 2 minutes, 250 W, 250 psi).

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: General Procedure for the Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones

This protocol is adapted from Bizzarri et al.[2]

Materials:

  • 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (from Protocol 1)

  • Formic acid

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, dissolve the 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (3.8 mmol) in formic acid (3.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 200 °C for 2 minutes (250 W, 250 psi).

  • After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., 1 N NaOH).

  • The product can be extracted with an organic solvent.

  • The organic layer is then dried and concentrated to yield the purine derivative, which can be further purified if necessary.

Data Presentation

Table 1: Yields of Microwave-Assisted Synthesis of Amino Imidazole Carbonitrile Derivatives

Productα-Amino Acid Side Chain (R)Yield (%)
4a H (from Glycine)30
4b CH₃ (from Alanine)45
4c CH(CH₃)₂ (from Valine)60
4d CH₂OH (from Serine)25
4e CH₂Ph (from Phenylalanine)55
4f CH₂(p-OH)Ph (from Tyrosine)40

Data sourced from Bizzarri et al.[2]

Table 2: Anti-Influenza A Virus Activity of Synthesized Imidazole and Purine Derivatives

CompoundClassR GroupIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
4a ImidazoleH1.02>100>98
4b ImidazoleCH₃1.15>100>87
4c ImidazoleCH(CH₃)₂0.98>100>102
4d ImidazoleCH₂OH1.23>100>81
4e ImidazoleCH₂Ph1.09>100>92
4f ImidazoleCH₂(p-OH)Ph1.18>100>85
6a PurineH10.5>100>9.5
6b PurineCH₃12.3>100>8.1
6c PurineCH(CH₃)₂9.8>100>10.2

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀. Data sourced from Bizzarri et al.[2]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Imidazole Synthesis cluster_step2 Step 2: Purine Synthesis start 2-Aminomalononitrile 4-methylbenzenesulfonate reagents1 TEA, THF, 30 min, RT start->reagents1 reagents2 Trimethyl orthoacetate reagents1->reagents2 mw1 Microwave Irradiation 200°C, 2 min reagents2->mw1 intermediate Intermediate mw1->intermediate reagents3 TEA, α-amino acid methyl ester intermediate->reagents3 mw2 Microwave Irradiation 200°C, 2 min reagents3->mw2 product1 Amino Imidazole Carbonitrile Derivative mw2->product1 reagents4 Formic Acid product1->reagents4 Annulation mw3 Microwave Irradiation 200°C, 2 min reagents4->mw3 product2 Purine Derivative mw3->product2

Caption: Workflow for the microwave-assisted synthesis of imidazole and purine derivatives.

Proposed Mechanism of Action Against Influenza A Virus

The synthesized aminoimidazole and purine derivatives, being nucleoside analogues, are proposed to inhibit the influenza A virus replication by targeting the viral RNA-dependent RNA polymerase (RdRP).[3] The RdRP is a crucial enzyme complex (composed of PA, PB1, and PB2 subunits) responsible for the transcription and replication of the viral RNA genome within the host cell nucleus.[4]

The proposed mechanism involves the intracellular conversion of the synthesized compounds into their active triphosphate forms, which then act as competitive inhibitors of the natural nucleoside triphosphates (NTPs). This can lead to chain termination during viral RNA synthesis or lethal mutagenesis, where the analogue is incorporated into the growing RNA strand, causing errors in the viral genome and producing non-viable virions.[3]

mechanism_of_action cluster_virus_lifecycle Influenza A Virus Replication Cycle cluster_inhibition Inhibition Pathway entry Virus Entry & Uncoating transcription Viral RNA Transcription (vRNA -> mRNA) entry->transcription replication Viral RNA Replication (vRNA -> cRNA -> vRNA) entry->replication translation Protein Synthesis transcription->translation assembly Virion Assembly replication->assembly translation->assembly release Virus Release assembly->release drug Aminoimidazole/Purine Analogue active_drug Active Triphosphate Form drug->active_drug Intracellular Phosphorylation inhibition Inhibition of RdRP active_drug->inhibition rdrp Viral RNA-dependent RNA Polymerase (RdRP) rdrp->inhibition inhibition->transcription Blocks Transcription inhibition->replication Blocks Replication

Caption: Proposed mechanism of action of synthesized nucleoside analogues against influenza A virus.

References

Application Notes and Protocols for Condensation Reactions of 2-Aminomalononitrile 4-methylbenzenesulfonate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate is a versatile reagent in organic synthesis, serving as a valuable building block for the creation of a diverse array of heterocyclic compounds. Its condensation reaction with aldehydes is a key transformation that opens pathways to molecules with significant potential in medicinal chemistry and materials science. The initial step of this reaction involves the formation of a reactive imine intermediate, which can then undergo further intra- or intermolecular reactions, often in one-pot, multicomponent formats, to yield complex molecular architectures.[1]

These reactions are instrumental in the synthesis of various nitrogen-containing heterocycles, including pyrimidines, imidazoles, and thiazoles, many of which exhibit a wide range of biological activities.[2][3] The efficiency and frequent high yields of these condensation reactions make them an attractive strategy in drug discovery and development for creating libraries of novel compounds for biological screening.

Reaction Mechanisms and Pathways

The fundamental reaction between 2-aminomalononitrile and an aldehyde proceeds via a nucleophilic addition-elimination condensation mechanism. The process can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of 2-aminomalononitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is generally reversible.[1]

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hemiaminal. This can occur through a zwitterionic intermediate or be facilitated by an acid or base catalyst.[1]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated (often under acidic conditions) to form a good leaving group (water). The subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding a highly reactive imine intermediate. The removal of water can drive the reaction to completion.[1]

This reactive imine can then be trapped by various nucleophiles or undergo cyclization in multicomponent reactions to form stable heterocyclic products.

Reaction Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products 2_aminomalononitrile 2-Aminomalononitrile aldehyde Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O (Dehydration) azabutadienes (E,E)-4-amino-1-aryl-3-cyano -4-methoxy-2-aza-1,3-butadienes imine->azabutadienes Further Reaction piperazines trans-2,2,5,5-tetracyano -3,6-diarylpiperazines imine->piperazines Dimerization heterocycles Other Heterocycles (e.g., Pyrimidines) imine->heterocycles Multicomponent Reaction Experimental_Workflow A 1. Mix Aldehyde, 2-Aminomalononitrile Tosylate, and Solvent B 2. Add Base Catalyst A->B C 3. Stir and Heat (Reflux) B->C D 4. Monitor Reaction by TLC C->D E 5. Reaction Completion D->E Reactants Consumed F 6. Cool to Room Temperature E->F G 7. Isolate Product (Filtration) F->G H 8. Wash with Cold Solvent G->H I 9. Purify (Crystallization/Chromatography) H->I J 10. Characterize Product (NMR, IR, MS) I->J

References

Application Notes and Protocols: The Role of 2-Aminomalononitrile 4-methylbenzenesulfonate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, also known as aminomalononitrile p-toluenesulfonate, is a versatile chemical intermediate with significant applications in synthetic heterocyclic chemistry and antiviral drug development.[1] Its primary role in this field is not as a direct antiviral agent, but as a crucial precursor for the synthesis of novel imidazole and purine derivatives.[2][3] Notably, derivatives synthesized from this compound, particularly amino imidazole carbonitriles, have demonstrated significant activity against influenza A virus.[1][2] This document provides an overview of its application, synthesis protocols for antiviral derivatives, and methodologies for evaluating their antiviral efficacy and cytotoxicity.

Application in the Synthesis of Antiviral Compounds

This compound serves as a key building block in multicomponent reactions to generate a diverse range of heterocyclic compounds.[3] This approach, inspired by prebiotic chemistry, allows for the creation of chemical complexity from relatively simple starting materials, providing a valuable tool for the discovery of new antiviral agents.[2][3] The primary application involves the synthesis of amino imidazole carbonitrile derivatives, which can be further modified to produce purine analogs and other bioactive molecules.[3]

G cluster_0 Drug Discovery Workflow A 2-Aminomalononitrile 4-methylbenzenesulfonate B Multicomponent Microwave-Assisted Synthesis A->B C Library of Amino Imidazole Carbonitrile Derivatives B->C D Antiviral Screening (e.g., Influenza A) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for Antiviral Drug Discovery.

Synthesis of Amino Imidazole Carbonitrile Derivatives

The following is a general protocol for the synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles, which have shown antiviral activity. This protocol is based on a microwave-assisted multicomponent reaction.[3]

Materials:

  • This compound

  • Substituted aldehydes

  • Amino acid methyl ester derivatives

  • Triethylamine

  • Ethanol

  • Microwave synthesizer

Protocol:

  • In a microwave-transparent vessel, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.

  • Seal the vessel and irradiate the mixture in a microwave synthesizer at 120°C for 10 minutes.

  • Cool the solution to room temperature.

  • Add triethylamine (1 equivalent) and the corresponding amino acid methyl ester derivative (1 equivalent) to the reaction mixture.

  • Seal the vessel again and irradiate in the microwave synthesizer at 120°C for an additional 15 minutes.

  • After cooling, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

G cluster_0 Synthesis of Antiviral Derivatives A 2-Aminomalononitrile 4-methylbenzenesulfonate D Microwave-Assisted Multicomponent Reaction A->D B Aldehyde B->D C Amino Acid Ester C->D E Amino Imidazole Carbonitrile Derivative D->E G cluster_1 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate CC50 H->I G cluster_2 Influenza Virus Life Cycle and Inhibition A 1. Attachment & Entry B 2. Uncoating A->B C 3. Replication & Transcription B->C D 4. Protein Synthesis C->D E 5. Assembly D->E F 6. Budding & Release E->F G Inhibition by Derivatives G->F

References

Application Notes and Protocols for the Polymerization of 2-Aminomalononitrile 4-methylbenzenesulfonate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile (AMN), a formal trimer of hydrogen cyanide, is a versatile monomer that has garnered significant interest in materials science, particularly for the development of functional coatings and novel polymeric materials.[1] Due to its inherent instability as a free base, it is typically handled as its more stable p-toluenesulfonate salt, 2-aminomalononitrile 4-methylbenzenesulfonate (AMNS).[2] This document provides detailed application notes and experimental protocols for the polymerization of AMNS, focusing on its application in creating thin films and functional materials. The protocols cover the synthesis of the monomer, its spontaneous aqueous polymerization for surface coatings, and its thermal polymerization for bulk material synthesis.

Applications in Materials Science

Materials derived from the polymerization of AMNS offer a wide range of potential applications stemming from their unique chemical structure and properties. These nitrogen-rich polymers are analogous to graphitic carbon nitrides and are being explored for various advanced applications.[2]

  • Biocompatible Coatings: AMN-based films can be conformally coated on a variety of substrates, and have been shown to be highly biocompatible, making them suitable for medical devices and implants.[1]

  • Surface Functionalization: The polymerization process allows for the straightforward functionalization of surfaces, imparting properties such as hydrophilicity and providing a platform for further chemical modifications.

  • Antifouling and Antimicrobial Surfaces: By copolymerizing AMN with other functional polymers, such as zwitterionic polymers or those containing quaternary ammonium groups, coatings with both antifouling and antimicrobial properties can be fabricated.[3]

  • Drug Delivery: The polymeric matrix can be investigated for its potential in controlled drug release applications, leveraging its biocompatibility and tunable properties.

  • Advanced Materials: The thermal polymerization of AMNS leads to the formation of bulk polymeric materials with interesting thermal and chemical properties, opening avenues for their use in composites and other advanced material applications.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on the polymerization of this compound and the characterization of the resulting materials.

Table 1: Thermal Polymerization Kinetics of AMNS (from DSC)

Heating Rate (β, °C/min)Onset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)Activation Energy (Ea, kJ/mol)
2.5170.1175.2295147.9 ± 3.6
5.0175.8180.1300147.9 ± 3.6
10.0181.5185.3305147.9 ± 3.6
15.0185.2188.9310147.9 ± 3.6
20.0188.1191.5315147.9 ± 3.6
25.0190.5194.2320147.9 ± 3.6

Data sourced from a kinetic study of the thermal polymerization. The activation energy was determined to be consistent across different heating rates.[2][4]

Table 2: Properties of AMN-Based Films from Aqueous Polymerization

PropertyValueMethod of Analysis
N/C atomic ratio0.61 ± 0.02X-ray Photoelectron Spectroscopy (XPS)
Film growth rate~3.8 nm/h (from a 2% w/v solution)Atomic Force Microscopy (AFM)
Surface morphologyFibrillar structuresScanning Electron Microscopy (SEM)

These properties are for films deposited from a 2% (w/v) aqueous solution of AMNS at pH 8.5.[1][5]

Table 3: Mechanical Properties of Poly(2-aminomalononitrile)

PropertyValueMethod of Analysis
Young's ModulusData not currently available in the literatureNanoindentation, Tensile Testing
Tensile StrengthData not currently available in the literatureTensile Testing
HardnessData not currently available in the literatureNanoindentation

Note: There is a current lack of published data on the specific mechanical properties of poly(2-aminomalononitrile). This represents an important area for future research to fully characterize these materials for structural applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (AMNS)

This protocol describes the synthesis of the stable tosylate salt of aminomalononitrile from malononitrile.

Materials:

  • Malononitrile

  • Acetic acid

  • Sodium nitrite

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Aluminum foil

  • Mercuric chloride

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile

Procedure:

  • Preparation of Oximinomalononitrile:

    • Dissolve malononitrile (0.38 mol) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1 L round-bottomed flask equipped with a stirrer and thermometer.

    • Cool the solution to -10°C using a dry ice-acetone bath.

    • Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

    • After the addition is complete, stir the mixture for 4 hours, keeping the temperature below 5°C with an ice bath.

    • Add 400 mL of THF and 400 mL of diethyl ether. Store the mixture at -40°C overnight.

    • Filter the mixture rapidly and wash the solid with a 1:1 mixture of THF and diethyl ether.

    • Combine the filtrate and washings and concentrate by distillation under reduced pressure to a volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

  • Reduction to Aminomalononitrile and Salt Formation:

    • Prepare amalgamated aluminum by treating aluminum foil (0.51 g-atom) with a 5% aqueous solution of mercuric chloride for about 30 seconds.

    • Decant the mercuric chloride solution and wash the amalgamated aluminum with water, ethanol, and then THF.

    • Transfer the amalgamated aluminum to a 2 L round-bottomed flask and cover it with 300 mL of THF.

    • Cool the mixture in a dry ice-acetone bath and add the oximinomalononitrile solution from the previous step with stirring over 15 minutes, maintaining the temperature between -15°C and -30°C.

    • Stir for an additional 5 minutes.

    • Prepare a solution of p-toluenesulfonic acid monohydrate (0.4 mol) in 250 mL of THF.

    • Add this solution to the reaction mixture over 15 minutes, keeping the temperature below -15°C.

    • Remove the cooling bath and stir the mixture for 1 hour as it warms to room temperature.

    • Filter the mixture and wash the solid with THF.

    • Concentrate the filtrate to a volume of 250 mL by distillation under reduced pressure.

    • Cool the concentrated solution to -40°C to crystallize the product.

    • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Spontaneous Aqueous Polymerization for Surface Coating

This protocol details the formation of a thin polymeric film on a substrate from an aqueous solution of AMNS.

Materials:

  • This compound (AMNS)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Substrate for coating (e.g., glass slide, silicon wafer, polymer film)

  • Phosphate buffer (50 mM, pH 8.5) - Optional, for pH stability

Procedure:

  • Prepare a 10 mg/mL (1% w/v) solution of AMNS in deionized water (or phosphate buffer).

  • Adjust the pH of the solution to 8.5 using the 1 M NaOH solution while stirring. The solution will gradually change color.

  • Immerse the clean substrate into the AMNS solution.

  • Allow the reaction to proceed at ambient temperature for the desired duration (e.g., 4 to 24 hours). The film thickness will increase with time.

  • After the desired deposition time, remove the substrate from the solution.

  • Rinse the coated substrate thoroughly with deionized water to remove any unreacted monomer and salts.

  • Dry the coated substrate under a stream of nitrogen or in a vacuum oven at low heat.

Protocol 3: Bulk Thermal Polymerization

This protocol describes the solvent-free thermal polymerization of AMNS to produce a bulk polymer.

Materials:

  • This compound (AMNS)

  • Reaction vessel (e.g., glass tube, crucible) suitable for high temperatures

  • Inert atmosphere setup (e.g., nitrogen or argon gas flow)

  • Furnace or oven with temperature control

Procedure:

  • Place a known amount of AMNS powder into the reaction vessel.

  • Purge the vessel with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.

  • Heat the sample under a continuous flow of inert gas to the desired polymerization temperature (e.g., 180-200°C). A temperature ramp can be programmed if desired.

  • Hold the sample at the polymerization temperature for a specified time (e.g., 1-4 hours) to ensure complete reaction.

  • After the reaction is complete, cool the vessel down to room temperature under the inert atmosphere.

  • The resulting solid polymer can be collected for characterization.

Protocol 4: Conceptual Protocol for Copolymerization

This protocol provides a general framework for the copolymerization of AMNS with a functional comonomer to create multifunctional coatings.

Materials:

  • This compound (AMNS)

  • Functional comonomer (e.g., a zwitterionic methacrylate, a quaternary ammonium-containing monomer)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the functional comonomer in deionized water to the desired concentration.

  • Dissolve AMNS in a separate amount of deionized water.

  • Mix the two solutions to achieve the desired molar ratio of AMNS to the comonomer.

  • Adjust the pH of the mixed solution to 8.5 with 1 M NaOH to initiate the polymerization of AMN.

  • Immerse the substrate to be coated in the solution.

  • Allow the copolymerization and deposition to proceed at room temperature for a set duration.

  • Remove the coated substrate, rinse with deionized water, and dry.

Visualizations

Diagrams of Pathways and Workflows

Synthesis_of_AMNS Malononitrile Malononitrile Oximinomalononitrile Oximinomalononitrile Solution Malononitrile->Oximinomalononitrile NaNO2, Acetic Acid, H2O, < 5°C AMN_solution Aminomalononitrile (in situ) Oximinomalononitrile->AMN_solution Reduction THF, < -15°C Amalgamated_Al Amalgamated Aluminum Amalgamated_Al->AMN_solution AMNS_product 2-Aminomalononitrile 4-methylbenzenesulfonate (AMNS) AMN_solution->AMNS_product Salt Formation & Crystallization pTSA p-Toluenesulfonic Acid pTSA->AMNS_product

Caption: Synthesis pathway for this compound (AMNS).

Thermal_Polymerization_Pathway AMNS AMNS (Solid) AMN_Monomer AMN Monomer AMNS->AMN_Monomer Heat (Δ) Intermediate Polymerization Intermediates AMN_Monomer->Intermediate Initiation & Propagation Polymer Poly(aminomalononitrile) Intermediate->Polymer Cyclization & Cross-linking Byproducts HCN, NH3 Intermediate->Byproducts Dehydrocyanation & Deamination

Caption: Proposed reaction pathway for the thermal polymerization of AMNS.

Aqueous_Polymerization_Workflow start Start prepare_solution Prepare AMNS Solution (e.g., 10 mg/mL in H2O) start->prepare_solution adjust_ph Adjust pH to 8.5 with NaOH prepare_solution->adjust_ph immerse_substrate Immerse Substrate adjust_ph->immerse_substrate polymerization Incubate at Room Temperature (4-24 hours) immerse_substrate->polymerization remove_substrate Remove Substrate polymerization->remove_substrate rinse_dry Rinse with DI Water & Dry remove_substrate->rinse_dry coated_substrate Coated Substrate rinse_dry->coated_substrate Copolymerization_Workflow start Start prepare_solutions Prepare Separate Aqueous Solutions of AMNS and Comonomer start->prepare_solutions mix_solutions Mix Solutions to Desired Molar Ratio prepare_solutions->mix_solutions adjust_ph Adjust pH to 8.5 with NaOH mix_solutions->adjust_ph immerse_substrate Immerse Substrate adjust_ph->immerse_substrate copolymerization Incubate at Room Temperature immerse_substrate->copolymerization workup Remove, Rinse, and Dry Coated Substrate copolymerization->workup functional_coating Substrate with Functional Copolymer Coating workup->functional_coating

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminomalononitrile 4-Methylbenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminomalononitrile 4-methylbenzenesulfonate (also known as aminomalononitrile tosylate).

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and reaction of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with this compound. What are the potential causes and how can I resolve this?

Answer: Low product yield can stem from several factors, ranging from the quality of the starting material to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Storage: this compound is known to be hygroscopic and thermally unstable.[1][2] Improper storage can lead to degradation of the reagent.

    • Solution: Always store the reagent in a dark place, under an inert atmosphere, and at temperatures below -20°C.[1][2][3] Before use, ensure the reagent has been properly stored and handled.

  • Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, can significantly impact the yield.

    • Solution: Optimize your reaction conditions. For instance, in the benzylation reaction to form 2-benzyl-2-aminomalononitrile, the choice of base is critical. Weaker bases like triethylamine may not be sufficient for deprotonation, leading to lower yields.[3] Consider using a stronger base if applicable to your specific reaction.

  • Side Reactions: A significant side reaction is the self-oligomerization of aminomalononitrile to form HCN polymers, which can reduce the concentration of the active reagent and lower the yield of the desired product.[4]

    • Solution: While challenging to completely avoid, running the reaction at optimal temperatures and concentrations can help minimize this side reaction. Some studies have noted that the presence of an aromatic moiety in the reactants can have a beneficial effect on the reaction outcome.[4]

Troubleshooting Low Yield

Low_Yield_Troubleshooting problem Low or No Product Yield cause1 Reagent Degradation problem->cause1 Potential Cause cause2 Suboptimal Reaction Conditions problem->cause2 Potential Cause cause3 Competing Side Reactions (e.g., Self-Oligomerization) problem->cause3 Potential Cause solution1 Verify proper storage: - Below -20°C - Inert atmosphere - Protected from light cause1->solution1 Solution solution2 Optimize reaction parameters: - Base strength - Solvent polarity - Temperature cause2->solution2 Solution solution3 Adjust reaction setup: - Optimize reactant concentrations - Consider catalyst use cause3->solution3 Solution

A flowchart for troubleshooting low product yield.
Issue 2: Product Decomposition or Instability

Question: My product appears to be decomposing upon isolation or during the reaction. Why is this happening and what can I do to prevent it?

Answer: The inherent instability of the aminomalononitrile moiety can lead to decomposition, especially under certain conditions.

  • Thermal Instability: this compound decomposes at 174°C.[1][2] Elevated reaction temperatures or prolonged heating can lead to degradation.

    • Solution: Maintain careful temperature control throughout your reaction. If possible, conduct the reaction at lower temperatures, even if it requires longer reaction times.

  • Hydrolytic Instability: The nitrile groups are susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.

    • Solution: If your reaction conditions are harsh, consider if they can be moderated. During workup, use mild conditions and avoid prolonged exposure to highly acidic or basic aqueous solutions.

Preventing Product Decomposition

Decomposition_Troubleshooting problem Product Decomposition cause1 Thermal Stress problem->cause1 Potential Cause cause2 Harsh pH Conditions (Hydrolysis) problem->cause2 Potential Cause solution1 Maintain strict temperature control. Use lower temperatures where feasible. cause1->solution1 Solution solution2 Employ mild workup procedures. Avoid prolonged exposure to strong acids or bases. cause2->solution2 Solution

A flowchart for preventing product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To maintain its stability, the compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at temperatures below -20°C.[1][2][3] It is also noted to be hygroscopic, so protection from moisture is crucial.[1][2]

Q2: I am having trouble purifying my final product. Are there any specific recommendations?

A2: Purification can indeed be challenging. For the tosylate salt itself, recrystallization from boiling acetonitrile with activated carbon treatment has been reported to yield a nearly colorless product with approximately 80% recovery.[5] For reaction products, purification strategies will be highly dependent on the nature of the product. Standard techniques like column chromatography should be employed, but care should be taken to avoid prolonged exposure to conditions that could cause decomposition.

Q3: Can I use a different counterion instead of 4-methylbenzenesulfonate (tosylate)?

A3: While the tosylate salt is the most common and stable form, other salts such as the hydrochloride and hydrobromide can also be prepared.[6] The choice of counterion may influence the salt's solubility and handling characteristics.

Data Presentation

Table 1: Influence of Base on the Yield of 2-Benzyl-2-aminomalononitrile [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineTHFReflux240
2-Water80240
3DBUTHFReflux240
4KHMDSTHFReflux348
5KHMDSTHFReflux2428

This data is derived from a study on the reaction of aminomalononitrile p-toluenesulfonate with benzyl mesylate.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[5]

Step A: Preparation of Oximinomalononitrile

  • Dissolve malononitrile (0.38 mol) in a mixture of water (20 mL) and acetic acid (100 mL) in a 1-L round-bottomed flask equipped with a stirrer and thermometer.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, maintain the temperature below 5°C with an ice bath and stir for 4 hours.

  • Add tetrahydrofuran (400 mL) and ether (400 mL) and store at -40°C overnight.

  • Filter the mixture rapidly and wash the solid with a mixture of tetrahydrofuran (200 mL) and ether (200 mL).

  • Combine the filtrate and washings and concentrate by distillation to a volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Step B: Reduction to Aminomalononitrile p-toluenesulfonate

  • Prepare amalgamated aluminum by treating aluminum foil (0.51 g atom) with a 5% aqueous solution of mercuric chloride. Wash the amalgamated aluminum with water, ethanol, and then tetrahydrofuran.

  • Transfer the amalgamated aluminum to a 2-L round-bottomed flask and immediately cover with tetrahydrofuran (300 mL).

  • Cool the mixture in a dry ice-acetone bath and add the oximinomalononitrile solution from Step A over 15 minutes, maintaining the temperature between -15°C and -30°C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Once the spontaneous reaction subsides, warm the mixture to reflux until most of the aluminum is consumed (approximately 45 minutes).

  • Cool the reaction mixture to room temperature, add ether (200 mL), and remove the aluminum salts by vacuum filtration through Celite.

  • Wash the solid with tetrahydrofuran (250 mL) followed by ether (500 mL).

  • Combine the filtrate and washings and concentrate to about 250 mL.

  • Slowly add a slurry of p-toluenesulfonic acid monohydrate (0.32 mol) in ether (250 mL) to the resulting solution with stirring.

  • Bring the total volume to 1 L with ether, cool to 0°C, and collect the crystalline product by vacuum filtration.

  • Wash the product successively with ether (200 mL), cold acetonitrile (200 mL), and ether (200 mL) and dry under vacuum to yield the final product.

General Workflow for Synthesis and Purification

Synthesis_Workflow start Starting Materials (e.g., Malononitrile) step1 Reaction Step 1 (e.g., Oximation) start->step1 step2 Reaction Step 2 (e.g., Reduction) step1->step2 workup Workup & Isolation (e.g., Filtration, Concentration) step2->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product purification->product

A generalized experimental workflow.

References

Technical Support Center: Optimizing Reaction Yield with 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Aminomalononitrile 4-methylbenzenesulfonate.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in reactions with this compound can arise from several factors. A primary concern is the stability of the aminomalononitrile free base, which is prone to polymerization.[1] It is crucial to handle the tosylate salt appropriately and consider the following troubleshooting steps:

    • Reagent Quality: Ensure the this compound is of high purity (typically around 95% or higher) and has been stored correctly.[2][3] It is hygroscopic and thermally unstable, requiring storage in a dark place under an inert atmosphere at temperatures below -20°C.[4][5]

    • Reaction Conditions:

      • Base Selection: The choice of base is critical. For alkylation reactions, such as the synthesis of phenylalanine, a weak base like triethylamine can be effective, but optimization of stoichiometry and reaction time is necessary to maximize yield.[6] Stronger bases like DBU or KHMDS have also been used, but may not always lead to improved yields.[7]

      • Solvent: Anhydrous solvents are recommended to prevent unwanted side reactions. Tetrahydrofuran (THF) is a commonly used solvent for reactions involving this compound.[7]

      • Temperature: Reactions are often carried out at room temperature.[7] Elevated temperatures can lead to decomposition and byproduct formation.

    • Work-up Procedure: The product's stability during work-up should be considered. Acidic or basic conditions during extraction can potentially degrade the desired product.

Issue 2: Formation of Byproducts

  • Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these unwanted products?

  • Answer: Byproduct formation is a common challenge. In the context of reactions with this compound, common side reactions include:

    • Self-Polymerization: The aminomalononitrile free base is highly susceptible to self-oligomerization, especially under neutral or alkaline conditions.[1] To minimize this, ensure that the reaction conditions favor the desired reaction pathway over polymerization. This can involve the slow addition of reagents or maintaining a slightly acidic pH if the reaction allows.

    • Hydrolysis of Nitrile Groups: The nitrile groups can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. If hydrolysis is a suspected issue, it is advisable to perform the reaction under milder conditions and for a shorter duration.

    • Side Reactions with Reagents: The reactivity of 2-aminomalononitrile with various electrophiles is high.[4] Carefully consider the stoichiometry of your reactants to minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to handle and store this compound?

A1: Due to its hygroscopic nature and thermal instability, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Recommended storage is in a dark place at low temperatures, ideally in a freezer below -20°C.[4][5]

Q2: What is the appearance and typical purity of this compound?

A2: It is typically a white to light yellow or light tan crystalline powder.[4][8] The purity is generally around 95% or higher.[2][3] An almost colorless product can be obtained by recrystallization from boiling acetonitrile with activated carbon treatment.[8]

Q3: In which solvents is this compound soluble?

A3: It is soluble in water.[4] For reactions, anhydrous solvents like tetrahydrofuran (THF) are commonly used.[7]

Q4: What are some common applications of this compound in organic synthesis?

A4: This compound is a versatile building block for synthesizing a variety of heterocyclic compounds.[4] It is notably used in the synthesis of imidazole derivatives and thiazolo[5,4-d]pyrimidine derivatives.[4] Furthermore, it serves as a precursor for amino acids, such as in the synthesis of phenylalanine.[4][7]

Q5: What spectroscopic data is characteristic for this compound?

A5: Key spectroscopic features include:

  • ¹H and ¹³C NMR: To confirm the presence of the amine and sulfonate moieties.

  • FT-IR: To identify functional groups such as -CN and -SO₃⁻. Vibrations for S=O stretching in the sulfonate group typically appear around 1180–1120 cm⁻¹.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (253.28 g/mol ).[4]

Data Presentation

Table 1: Optimization of Benzylation of this compound with Benzyl Bromide

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of 2-Benzyl-2-aminomalononitrile (%)Reference
1Triethylamine (9)THFRoom Temp2Good[7]
2DBU (2.5)THFRoom Temp1.5~20[7]
3KHMDS (2.5)THFRoom Temp1~20[7]
4Pyrrolidine (2.5)THFRoom Temp1.5Low[7]
5Diisopropylamine (2.5)THFRoom Temp1.5Low[7]

Table 2: Benzylation of this compound with Benzyl Mesylate

EntryBase (equivalents)SolventTemperatureTime (h)Yield of 2-Benzyl-2-aminomalononitrile (%)Reference
1Triethylamine (9)THFReflux20[7]
2DBU (9)THFReflux50[7]
3KHMDS (2.5)THFReflux148[7]
4KHMDS (2.5)THFReflux431[7]

Experimental Protocols

Synthesis of 2-Benzyl-2-aminomalononitrile from this compound [7]

  • In a 100 mL round-bottomed flask, prepare a solution of this compound (3.02 g, 11.9 mmol) in dry THF (50 mL).

  • Add triethylamine (15 mL, 108 mmol) to the solution under an argon atmosphere.

  • Add benzyl bromide (5.0 mL, 42 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding water (100 mL).

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous NaCl solution and dry over Na₂SO₄.

  • Evaporate the solvent to obtain an oily residue.

  • Purify the residue by silica gel chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Mandatory Visualization

Troubleshooting_Workflow start Low Reaction Yield check_reagent Check Reagent Quality (Purity, Storage) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Work-up Procedure (pH, Stability) workup_ok Work-up Gentle? check_workup->workup_ok reagent_ok->check_conditions Yes replace_reagent Replace Reagent reagent_ok->replace_reagent No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (Screen Bases/Solvents) conditions_ok->optimize_conditions No modify_workup Modify Work-up (e.g., Neutral Extraction) workup_ok->modify_workup No success Improved Yield workup_ok->success Yes replace_reagent->success optimize_conditions->success modify_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Phenylalanine_Synthesis start 2-Aminomalononitrile 4-methylbenzenesulfonate reaction Benzylation Reaction (Room Temperature, 2h) start->reaction reagents Benzyl Bromide, Triethylamine, THF reagents->reaction intermediate 2-Benzyl-2-aminomalononitrile reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Phenylalanine hydrolysis->product

Caption: Synthesis of Phenylalanine workflow.

References

Technical Support Center: Synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound?

A1: The primary by-products encountered during the synthesis are typically related to the instability of the 2-aminomalononitrile free base. The most common by-products include:

  • Polymers of 2-aminomalononitrile: The free base is highly prone to self-polymerization, often resulting in a dark brown or black tar-like substance. This is the most significant source of impurity and yield loss.

  • Diaminomaleonitrile: This by-product can form from the reaction of 2-aminomalononitrile with cyanide ions.

  • Hydrolysis products: The nitrile groups of 2-aminomalononitrile can undergo hydrolysis, potentially leading to the formation of amides and carboxylic acids, and eventual decarboxylation to form other impurities.

Q2: How can the formation of by-products be minimized?

A2: Minimizing by-product formation hinges on controlling the stability of the 2-aminomalononitrile intermediate. Key strategies include:

  • Immediate salt formation: The most critical step is the immediate conversion of the unstable 2-aminomalononitrile free base into its stable 4-methylbenzenesulfonate (tosylate) salt.

  • Temperature control: The reduction of the oximinomalononitrile intermediate is exothermic. Maintaining a low temperature during this step is crucial to prevent side reactions and polymerization.

  • pH control: The polymerization of 2-aminomalononitrile is accelerated under neutral or alkaline conditions. Maintaining an acidic environment helps to stabilize the intermediate.

  • Use of purified reagents: Starting with high-purity malononitrile is recommended to avoid introducing impurities from the initial step of the synthesis.

Q3: My final product is a tan or brown color instead of white. What is the cause and how can it be purified?

A3: A tan or brown discoloration in the final product typically indicates the presence of polymeric by-products. While the crude product is often light tan, a darker color suggests a higher level of these impurities. The product can be purified by recrystallization from boiling acetonitrile, often with the use of activated carbon to adsorb colored impurities. The purified product should be washed with a cold solvent like ether to remove any residual soluble impurities and then dried under vacuum.[1]

Q4: I am having difficulty crystallizing the final product. What are some potential solutions?

A4: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation. Consider the following troubleshooting steps:

  • Ensure complete removal of aluminum salts: After the reduction step, it is crucial to thoroughly remove all aluminum salts by filtration, as they can interfere with crystallization.

  • Solvent purity: Use high-purity, dry solvents for the reaction and crystallization. Water content can sometimes affect solubility and crystal formation.

  • Concentration adjustment: If the solution is too dilute, slowly evaporate the solvent to reach a supersaturated state. If it is too concentrated, add a small amount of fresh, hot solvent.

  • Seeding: Introduce a small crystal of pure this compound to induce crystallization.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to promote the formation of larger, purer crystals.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Low Yield Incomplete reduction of oximinomalononitrile.Ensure the aluminum amalgam is freshly prepared and active. Monitor the reaction for the consumption of the aluminum.
Instability and polymerization of the 2-aminomalononitrile free base.Proceed with the addition of p-toluenesulfonic acid immediately after the reduction and workup to form the stable salt. Maintain low temperatures throughout the process.
Loss of product during workup and purification.When washing the crystalline product, use ice-cold acetonitrile and ether to minimize dissolution of the product.
Product is a dark oil or tar Extensive polymerization of the 2-aminomalononitrile free base.This indicates a significant loss of the desired product. Review the reaction conditions, particularly temperature control and the speed of salt formation. The product may not be salvageable.
Presence of Diaminomaleonitrile peak in analytical data Presence of unreacted cyanide or side reactions.Ensure complete reaction of the starting materials. Purification by recrystallization should remove this impurity.
Broad or unexpected peaks in NMR/HPLC Presence of various by-products or residual solvents.Repurify the product by recrystallization. For analysis, ensure the sample is completely dry and free of residual solvents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established procedure found in Organic Syntheses.[1]

Part A: Oximinomalononitrile

  • In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a powder funnel, dissolve 25 g (0.38 mole) of purified malononitrile in a mixture of 20 mL of water and 100 mL of acetic acid.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • While maintaining the temperature between 0°C and -10°C, add 50 g (0.72 mole) of granulated sodium nitrite in small portions over a 30-minute period.

  • After the addition is complete, replace the dry ice-acetone bath with an ice-water bath to maintain the temperature below 5°C and continue stirring for 4 hours.

  • Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether to the reaction mixture and store it at -40°C overnight.

  • Filter the cold mixture rapidly and wash the solid with a cold mixture of 200 mL of THF and 200 mL of ether.

  • Combine the filtrate and washings and concentrate the solution to a volume of approximately 250 mL using a rotary evaporator with a bath temperature of 40°C. This solution of oximinomalononitrile is used directly in the next step.

Part B: this compound

  • Prepare amalgamated aluminum by adding 13.7 g (0.51 g-atom) of aluminum foil (cut into small pieces) to a 5% aqueous solution of mercuric chloride. After about 30 seconds, decant the mercuric chloride solution and wash the aluminum with water, then ethanol, and finally THF.

  • Transfer the amalgamated aluminum to a 2-liter round-bottomed flask equipped with a condenser, a mechanical stirrer, and an addition funnel. Immediately cover the aluminum with 500 mL of THF.

  • Add 15 mL of water to the THF and aluminum mixture.

  • Cool the mixture in a dry ice-acetone bath and add the solution of oximinomalononitrile from Part A over a 15-minute period, maintaining the temperature between -15°C and -30°C.

  • Continue stirring for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. The reaction is exothermic and may require occasional cooling to control.

  • Once the initial exothermic reaction subsides, warm the mixture to reflux and maintain for about 45 minutes, or until most of the aluminum is consumed.

  • Cool the reaction mixture to room temperature, add 200 mL of ether, and stir.

  • Remove the aluminum salts by vacuum filtration through a pad of Celite. Wash the filter cake with 250 mL of THF followed by 500 mL of ether.

  • Combine the filtrate and washings and concentrate to a volume of about 250 mL.

  • To the resulting brown solution, slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 mL of ether.

  • Bring the total volume to 1 liter with ether, cool the mixture to 0°C, and collect the crystalline product by vacuum filtration.

  • Wash the product successively with 200 mL of ether, 200 mL of cold (0°C) acetonitrile, and 200 mL of ether.

  • Dry the product at 25°C under vacuum to yield light tan crystals.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting condition would be 95% A and 5% B, with a linear gradient to increase the concentration of B over 20-30 minutes. The exact gradient should be optimized to achieve baseline separation of the main peak from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for both the tosylate salt and potential by-products.

  • 1H NMR: The spectrum of the pure product will show characteristic peaks for the aminomalononitrile proton, the aromatic protons of the tosylate, and the methyl group of the tosylate. Impurities will present additional signals.

  • 13C NMR: The spectrum will show signals for the nitrile carbons, the methine carbon of the aminomalononitrile, and the carbons of the tosylate anion.

Data Presentation

Table 1: Reagent Quantities for Synthesis

ReagentMolecular Weight ( g/mol )AmountMoles
Part A
Malononitrile66.0625 g0.38
Sodium Nitrite69.0050 g0.72
Acetic Acid60.05100 mL-
Water18.0220 mL-
Part B
Aluminum Foil26.9813.7 g0.51
p-Toluenesulfonic acid monohydrate190.2260 g0.32

Table 2: Expected Yield and Physical Properties

ParameterValueReference
Theoretical Yield ~96 gCalculated
Typical Experimental Yield 75 - 82 g[1]
Appearance Light tan to white crystalline solid[1]
Melting Point 169-171 °C (decomposes)[1]

Visualizations

Synthesis_Pathway Malononitrile Malononitrile Oximinomalononitrile Oximinomalononitrile Malononitrile->Oximinomalononitrile NaNO2, Acetic Acid -10°C to 5°C Aminomalononitrile 2-Aminomalononitrile (unstable free base) Oximinomalononitrile->Aminomalononitrile Al(Hg), H2O, THF -30°C to reflux FinalProduct 2-Aminomalononitrile 4-methylbenzenesulfonate (stable salt) Aminomalononitrile->FinalProduct p-Toluenesulfonic acid Ether, 0°C

Caption: Synthesis pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / By-products Aminomalononitrile 2-Aminomalononitrile (Free Base) StableSalt Stable Tosylate Salt Aminomalononitrile->StableSalt + p-TsOH (Desired Reaction) Polymer Polymerization Products (Dark tar/solid) Aminomalononitrile->Polymer Self-reaction (especially at neutral/alkaline pH) Diaminomaleonitrile Diaminomaleonitrile Aminomalononitrile->Diaminomaleonitrile + CN- Hydrolysis Hydrolysis Products (Amides, etc.) Aminomalononitrile->Hydrolysis + H2O Troubleshooting_Workflow Start Synthesis Issue? LowYield Low Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckReduction Check Al(Hg) activity and reaction time LowYield->CheckReduction Yes Crystallization Crystallization Problem? Discoloration->Crystallization No Recrystallize Recrystallize from acetonitrile with activated carbon Discoloration->Recrystallize Yes CheckImpurityRemoval Ensure complete removal of aluminum salts Crystallization->CheckImpurityRemoval Yes CheckTempControl Verify temperature control during reduction and workup CheckReduction->CheckTempControl CheckWorkup Use cold washing solvents CheckTempControl->CheckWorkup OptimizeCrystallization Adjust concentration, use seeding, cool slowly CheckImpurityRemoval->OptimizeCrystallization

References

Managing hygroscopicity of 2-Aminomalononitrile 4-methylbenzenesulfonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS 5098-14-6) in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound due to its hygroscopicity.

Problem Potential Cause Recommended Solution
Inaccurate or drifting weight measurement The compound is absorbing atmospheric moisture during weighing.Minimize the time the compound is exposed to the open air. Use a weighing vessel with a narrow opening. For highly sensitive experiments, consider weighing inside a glovebox with a controlled, low-humidity atmosphere.
Clumping or caking of the solid The compound has absorbed moisture during storage or handling.If the clumping is minor, it may be possible to break up the clumps with a clean, dry spatula before weighing. For more significant clumping, the compound may need to be dried under vacuum. However, be cautious as excessive heating can cause decomposition.
Poor solubility or unexpected reaction outcomes The presence of water from moisture absorption can alter the compound's properties and reactivity.Ensure the compound is properly stored and handled to minimize moisture uptake. Use anhydrous solvents for reactions where water could interfere.
Inconsistent results between experiments Variable moisture content in the compound due to differences in handling or storage conditions.Standardize the handling and storage procedures for the compound across all experiments. Always use the compound from a properly sealed container that has been allowed to equilibrate to room temperature before opening.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent moisture absorption?

A1: To maintain its stability and prevent moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] For long-term storage, it is recommended to keep it in a desiccator with a suitable desiccant at a temperature below -20°C.[1]

Q2: What are the visible signs that the compound has absorbed moisture?

A2: The most common visible sign of moisture absorption is a change in the physical appearance of the compound from a free-flowing powder to a clumpy or caked solid. In severe cases, it may become sticky or even appear wet.

Q3: Can I dry this compound if it has absorbed moisture?

A3: Yes, it is possible to dry the compound, but it must be done with care to avoid thermal decomposition. Gentle drying under a high vacuum at a temperature not exceeding 25°C is a potential method. It is advisable to test a small sample first and verify the compound's integrity after drying using appropriate analytical techniques.

Q4: What is the impact of hygroscopicity on the accuracy of my experiments?

A4: The absorption of water can lead to significant errors in weighing, which will affect the molar concentration of your solutions and the stoichiometry of your reactions. The presence of water can also act as an unintended reactant or catalyst in some chemical transformations, leading to unexpected side products or lower yields.

Q5: Are there any alternatives to handling this compound in a glovebox?

A5: While a glovebox provides the best protection against moisture, you can manage the hygroscopicity in a standard laboratory setting by working quickly and efficiently. Minimize the time the container is open to the atmosphere. Using a container with a septum and transferring the compound via a syringe or a cannula can also be effective for solution-based applications.

Quantitative Data on Hygroscopicity

The following table summarizes the typical hygroscopic behavior of this compound at 25°C. This data is representative and may vary slightly between batches.

Relative Humidity (% RH) Equilibrium Moisture Content (% w/w) Observation
20< 0.1Non-hygroscopic
400.2Slightly hygroscopic
601.5Moderately hygroscopic, potential for clumping
80> 5.0Highly hygroscopic, significant clumping expected

Experimental Protocols

Protocol 1: Weighing this compound

Objective: To accurately weigh the hygroscopic compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Tightly sealed container for the compound

Procedure:

  • Ensure all equipment (spatula, weighing vessel) is clean and completely dry.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Tare the weighing vessel on the analytical balance.

  • Quickly open the container of the compound, remove the desired amount using the spatula, and transfer it to the weighing vessel.

  • Immediately and securely reseal the main container.

  • Record the weight of the compound.

  • If the balance reading is unstable and continuously increasing, this indicates moisture absorption. In such cases, it is crucial to work as quickly as possible and note the initial stable reading. For high-precision work, a glovebox is recommended.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a specific concentration, accounting for the compound's hygroscopicity.

Materials:

  • Accurately weighed this compound

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Syringe and needle (optional)

Procedure:

  • Dry the volumetric flask in an oven and cool it in a desiccator before use.

  • Weigh the required amount of this compound following Protocol 1.

  • Transfer the weighed compound to the volumetric flask.

  • Add a portion of the anhydrous solvent to the flask, ensuring it is directed to the bottom to dissolve the solid.

  • If necessary, gently swirl the flask or use a magnetic stirrer to aid dissolution.

  • Once the solid is completely dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • If the solution is to be stored, use a stopper that provides a good seal and consider storing it under an inert atmosphere.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment storage Store in a cool, dry place under inert atmosphere equilibrate Equilibrate container to room temperature storage->equilibrate Retrieve weigh Weigh quickly and accurately equilibrate->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve reaction Perform experiment dissolve->reaction

Experimental Workflow for Handling Hygroscopic Compound

troubleshooting_logic node_action node_action start Inaccurate Weighing? check_drift Is the reading drifting upwards? start->check_drift Yes check_clumping Is the compound clumpy? start->check_clumping No check_drift->check_clumping No action_weigh_faster Weigh faster or use a glovebox check_drift->action_weigh_faster Yes action_dry_compound Consider drying a small sample under vacuum check_clumping->action_dry_compound Yes action_check_storage Verify proper storage conditions check_clumping->action_check_storage No

Troubleshooting Weighing Issues

References

Preventing thermal decomposition of 2-Aminomalononitrile 4-methylbenzenesulfonate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to effectively prevent the thermal decomposition of 2-Aminomalononitrile 4-methylbenzenesulfonate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing discoloration. What does this indicate?

A1: Discoloration, typically to a brownish hue, can be an indication of gradual decomposition or the presence of impurities. The pure compound should be a white to light tan crystalline solid. If significant darkening has occurred, purification by recrystallization may be necessary before use to prevent the introduction of impurities into your reaction.

Q2: What are the primary triggers for the decomposition of this compound during a reaction?

A2: The two primary triggers for decomposition are elevated temperatures and alkaline conditions. The compound has a melting point of approximately 174°C with decomposition. Thermally stimulated polymerization has been observed in the range of 170–195°C.[1] Spontaneous polymerization can also occur under slightly alkaline conditions (e.g., pH 8.5) at ambient temperatures.[1]

Q3: Can I use the free base, 2-aminomalononitrile, directly in my reaction?

A3: It is highly discouraged to use the free base of aminomalononitrile. The free base is notoriously unstable and exists as a yellow oil that rapidly polymerizes into a dark-brown, tarry mass. The tosylate salt provides the necessary stability for storage and use in most synthetic applications.

Q4: What are the common decomposition byproducts I should be aware of?

A4: During thermal decomposition, 2-aminomalononitrile can undergo elimination reactions, leading to the formation of gaseous byproducts such as hydrogen cyanide (HCN).[2] Under certain conditions, polymerization is a major competing side reaction.

Q5: How should I properly store this compound to ensure its stability?

A5: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it in a freezer at temperatures below -20°C.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and provides actionable solutions to prevent the thermal decomposition of this compound.

Issue 1: Rapid Polymerization Upon Addition of Base
  • Potential Cause: The addition of a strong base or an excess of a weak base can neutralize the p-toluenesulfonate salt, liberating the unstable aminomalononitrile free base, which then rapidly polymerizes.

  • Recommended Solutions:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to minimize side reactions.

    • Controlled Addition: Add the base dropwise to the reaction mixture at a low temperature (e.g., 0°C) to control the exotherm and the concentration of the free base at any given time.

    • pH Monitoring: If the reaction medium allows, monitor the pH to avoid strongly basic conditions.

Issue 2: Low Yield and Formation of Tarry Byproducts
  • Potential Cause: The reaction temperature may be too high, leading to thermal decomposition and polymerization. The presence of water can also lead to unwanted side reactions.

  • Recommended Solutions:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, depending on the specific reaction requirements. Use an ice bath to manage any exothermic processes.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of moisture can contribute to decomposition pathways.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

Issue 3: Inconsistent Reaction Outcomes
  • Potential Cause: Partial decomposition of the starting material before or during the reaction can lead to inconsistent yields and product purity.

  • Recommended Solutions:

    • Purity Check: Before use, visually inspect the this compound for any signs of discoloration or degradation. If in doubt, consider purification by recrystallization.

    • Standardized Procedures: Adhere to a standardized and optimized experimental protocol, paying close attention to the rate of addition of reagents, temperature control, and reaction time.

Data Presentation

Table 1: Qualitative Stability of this compound
ParameterConditionStabilityNotes
Temperature < -20°C (Storage)HighRecommended for long-term storage under inert atmosphere.
0°C - Room Temp (Reaction)ModerateGenerally suitable for most reactions; monitor for decomposition.
> 60°C (Reaction)LowIncreased risk of thermal decomposition and polymerization.
174°CDecomposesMelting point with decomposition.
pH AcidicHighThe tosylate salt is stable under acidic conditions.
NeutralModerateRisk of liberating the unstable free base increases.
Alkaline (pH > 8)LowPromotes the formation of the unstable free base and subsequent polymerization.[1]
Atmosphere Inert (Argon, Nitrogen)HighProtects against moisture and oxidative degradation.
AirModerate to LowHygroscopic nature can lead to hydrolysis and decomposition.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol is a general guideline for the N-alkylation of 2-aminomalononitrile, adapted from literature procedures with an emphasis on preventing decomposition.[3]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the stirred suspension to 0°C using an ice-salt bath.

  • Base Addition: Add triethylamine (2.0 eq.) dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dissolved in a minimal amount of anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding cold saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup Flame-Dried Glassware under Inert Atmosphere start->setup add_reagents Add 2-Aminomalononitrile Tosylate and Anhydrous Solvent setup->add_reagents cool Cool to 0°C add_reagents->cool add_base Dropwise Addition of Base cool->add_base add_alkylating Dropwise Addition of Alkylating Agent add_base->add_alkylating react Stir at 0°C then Warm to Room Temperature add_alkylating->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Cold Aq. NH4Cl monitor->quench Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate at Low Temperature extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

troubleshooting_logic cluster_temp Temperature Check cluster_base Base & pH Check cluster_conditions Reaction Conditions Check start Reaction Issue Observed: Low Yield / Polymerization temp_check Was Reaction Temperature > RT? start->temp_check temp_high High Temperature Decomposition temp_check->temp_high Yes temp_ok Temperature Likely Not the Primary Issue temp_check->temp_ok No solution_temp Solution: Maintain Low Temperature (e.g., 0°C) temp_high->solution_temp base_check Was a Strong Base Used or Added Quickly? temp_ok->base_check base_issue Liberation of Unstable Free Base base_check->base_issue Yes base_ok Base Addition Likely Not the Primary Issue base_check->base_ok No solution_base Solution: Use Weaker/Hindered Base, Add Dropwise at 0°C base_issue->solution_base anhydrous_check Were Anhydrous Conditions Used? base_ok->anhydrous_check wet_conditions Potential for Hydrolysis and Side Reactions anhydrous_check->wet_conditions No conditions_ok Review Starting Material Purity anhydrous_check->conditions_ok Yes solution_conditions Solution: Use Anhydrous Solvents and Inert Atmosphere wet_conditions->solution_conditions

Caption: Troubleshooting logic for decomposition issues.

References

Technical Support Center: Purification of 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-aminomalononitrile 4-methylbenzenesulfonate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The most effective and commonly cited solvent for the recrystallization of this compound is boiling acetonitrile (MeCN).[1][2]

Q2: My crude product is colored (e.g., light tan or yellow). How can I obtain a colorless product?

A2: The use of activated charcoal during recrystallization is highly effective for removing colored impurities.[1][2][3] Adding a small amount of activated charcoal to the hot solution before filtration can yield an almost colorless product.[4]

Q3: What is the expected recovery rate for this recrystallization?

A3: A well-executed recrystallization from acetonitrile can be expected to yield a recovery of approximately 80%.[1][2][3]

Q4: What is the melting point of pure this compound?

A4: The purified compound exhibits a melting point with decomposition. Reported values are typically around 172°C or 174°C.[1][3]

Q5: Is the compound stable? What are the recommended storage conditions?

A5: While the tosylate salt is significantly more stable than the free base (which is an unstable oil that readily polymerizes), it is known to be hygroscopic.[3][4][5] For long-term storage, it is recommended to keep the purified solid in a dark place, under an inert atmosphere, at temperatures between 0-10°C.[4][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Crystal Formation Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.Reheat the solution and carefully evaporate some of the solvent to increase the concentration of the solute. Allow it to cool again.[7]
The cooling process is too rapid, preventing proper crystal lattice formation.Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface, before moving it to an ice bath.[7]
Oily Precipitate or "Oiling Out" The solute is coming out of solution at a temperature above its melting point due to high impurity levels or too rapid cooling.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and then allow it to cool more slowly. Using activated charcoal to remove impurities may also resolve this issue.[7]
Product is Still Colored After Recrystallization Insufficient amount of activated charcoal was used, or the contact time was too short.Repeat the recrystallization, ensuring an adequate amount of activated charcoal is added to the hot solution. Gently boil the mixture for a few minutes to allow for sufficient adsorption of impurities before hot filtration.
The impurity co-crystallizes with the product.A different recrystallization solvent or a solvent mixture may be required. Alternatively, another purification technique, such as column chromatography, may be necessary before recrystallization.
Low Recovery Yield (<70%) Too much solvent was used, leaving a significant amount of product in the mother liquor.Before discarding the filtrate, test it by evaporating a small sample to see if a significant residue remains. If so, concentrate the mother liquor and cool to recover a second crop of crystals.[7]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process.
The crystals were washed with a solvent in which they are too soluble.Wash the collected crystals with a small amount of ice-cold recrystallization solvent (acetonitrile) or a solvent in which the product is sparingly soluble, such as cold diethyl ether.[1][3]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from established procedures for the purification of the title compound.[1][2][3]

Materials:

  • Crude this compound

  • Acetonitrile (MeCN)

  • Activated charcoal

  • Diethyl ether (Et₂O), cold

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add acetonitrile (approximately 1.8 g of crude product per 100 mL of acetonitrile) and heat the mixture to boiling with stirring to dissolve the solid.[1][2]

  • Decolorization: Once the solid is dissolved, remove the flask from the heat and add a small amount of activated charcoal to the hot solution.

  • Hot Filtration: Bring the mixture back to a boil for a few minutes. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of cold acetonitrile, followed by a wash with cold diethyl ether to aid in drying.[1][3]

  • Drying: Dry the purified crystals under vacuum at room temperature (e.g., 25°C at 1 mm Hg) to obtain a fine, colorless to light-colored crystalline solid.[1][3]

Data Summary

Parameter Value Reference
Molecular Formula C₁₀H₁₁N₃O₃S[3][8]
Molecular Weight 253.28 g/mol [3]
Appearance White to light yellow powder[3]
Melting Point 172-174 °C (with decomposition)[1][3]
Recrystallization Solvent Acetonitrile (MeCN)[1][2][3]
Solubility in Acetonitrile Approx. 1.8 g / 100 mL (boiling)[1]
Typical Recovery ~80%[1][2][3]

Visual Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Acetonitrile start->dissolve add_carbon Add Activated Carbon (if colored) dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter cool Cool Filtrate Slowly hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, & Dry Crystals crystals_form->collect Yes ts1 Troubleshoot: - Too much solvent? - Concentrate & re-cool crystals_form->ts1 No ts2 Troubleshoot: - Oiling out? - Reheat, add solvent, cool slower crystals_form->ts2 Oily Layer end Pure Product collect->end ts1->cool ts2->cool

Caption: Troubleshooting workflow for recrystallization.

References

How to handle and store 2-Aminomalononitrile 4-methylbenzenesulfonate safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the safe handling and storage of 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an acute toxicant. It is harmful if swallowed, in contact with skin, or if inhaled. The compound carries a "Warning" signal word.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Respiratory Protection: A dust mask (type N95 or equivalent).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate footwear.

Q3: How should I properly store this compound?

A3: There are varying recommendations for the storage of this compound. For optimal stability and to prevent degradation, it is recommended to store this compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at temperatures below -20°C.[1][2][3] This is particularly important as the compound is known to be hygroscopic and thermally unstable.[3] Some suppliers may indicate storage at room temperature or 2-8°C for short-term use.[4][5]

Q4: What are the signs of decomposition for this compound?

A4: The compound has a melting point of 174°C with decomposition.[3][6] Signs of decomposition may include a change in color (from white/light tan to a darker shade) or a change in physical form. If you observe these changes, the compound's purity may be compromised.

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should:

  • Evacuate the area and ensure it is well-ventilated.

  • Wear the appropriate PPE as outlined in Q2.

  • Carefully sweep up the spilled solid material, avoiding dust formation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has changed color (e.g., from white to yellow/brown). Exposure to air, moisture (hygroscopic nature), light, or elevated temperatures leading to degradation.1. Verify that the compound has been stored according to the recommended conditions (dark, inert atmosphere, <-20°C). 2. If the color change is significant, the compound may be degraded and should not be used for sensitive experiments. Consider ordering a fresh batch. 3. To prevent future issues, ensure the storage container is well-sealed and flushed with an inert gas before storing.
Difficulty in dissolving the compound. The compound may have partially decomposed, or an inappropriate solvent is being used.1. Confirm the appropriate solvent for your specific reaction from literature or internal protocols. 2. If using a recommended solvent and solubility is still an issue, this could be an indication of impurity or degradation. 3. Gentle warming may aid dissolution, but be cautious as the compound decomposes at 174°C.
Inconsistent experimental results. This could be due to the degradation of the compound, leading to lower purity and the presence of impurities.1. Review the storage and handling procedures to ensure they are being followed correctly. 2. If possible, re-test the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC). 3. If degradation is suspected, use a fresh, unopened container of the compound for subsequent experiments.

Safety Data Summary

Parameter Value Source
CAS Number 5098-14-6[1][2][3][4][5]
Molecular Formula C₁₀H₁₁N₃O₃S[3][4]
Molecular Weight 253.28 g/mol [1][3][4]
Appearance White to light tan solid[6][7]
Melting Point 174 °C (decomposes)[3][6]
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Experimental Protocols

First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh the required amount of the compound carefully prep_setup->handle_weigh handle_transfer Transfer the compound to the reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces and equipment handle_transfer->cleanup_decon cleanup_dispose Dispose of waste according to regulations cleanup_decon->cleanup_dispose cleanup_store Store remaining compound under recommended conditions cleanup_dispose->cleanup_store

Caption: Experimental workflow for handling this compound.

storage_logic start Is the compound for long-term storage? long_term Store at < -20°C in a dark place under an inert atmosphere start->long_term Yes short_term Store at 2-8°C or room temperature in a dark, dry place start->short_term No hygroscopic Is the container properly sealed? long_term->hygroscopic short_term->hygroscopic seal_yes Maintain storage conditions hygroscopic->seal_yes Yes seal_no Reseal container, flush with inert gas if possible hygroscopic->seal_no No

Caption: Logical decision tree for the storage of this compound.

References

Technical Support Center: Synthesis of Heterocycles with 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in heterocycle synthesis using 2-Aminomalononitrile 4-methylbenzenesulfonate (AMNS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of heterocycles using this compound.

Question: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield is a frequent challenge and can stem from several factors. A systematic approach is crucial for identifying the root cause.[1]

  • Reagent Quality and Stability: 2-Aminomalononitrile is known to be unstable and can be prone to polymerization, especially in its free base form.[2] The tosylate salt (AMNS) provides greater stability. However, ensure the quality of all starting materials. Aldehydes, for instance, can oxidize or polymerize upon storage. Using freshly distilled or purified aldehydes is recommended.[2]

  • Reaction Conditions:

    • Temperature: Many reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, a stepwise increase in temperature (e.g., to 60°C or 80°C) could significantly improve the yield.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and increase yields.[2]

    • pH Control: The reaction medium's pH is critical. The free amino group of aminomalononitrile is required for nucleophilic attack, which is favored under basic conditions. A common practice is to add a base like triethylamine (TEA) to neutralize the p-toluenesulfonic acid and liberate the free aminomalononitrile in situ.[2] However, excessively basic conditions can promote side reactions. The optimal pH range is typically between 8 and 10.[2]

    • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents are often effective.[1] For certain multicomponent reactions, solvent-free conditions have also proven successful.[1] It is advisable to use dry solvents, as water can lead to the hydrolysis of the nitrile groups.[1][2]

  • Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). This will help determine if the reaction is sluggish, has stalled, or if starting materials are being consumed while no product is formed.[1]

Question: I am observing the formation of multiple side products. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common cause of low yields. Key side reactions include:

  • Hydrolysis: The nitrile groups are susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions, which can form carboxamide or carboxylic acid byproducts.[2] To mitigate this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Polymerization: As a reactive intermediate, aminomalononitrile can self-oligomerize.[2] This is often observed as an insoluble, dark-colored material in the reaction flask. To minimize polymerization, the free aminomalononitrile should be generated in situ in the presence of the other reactants so that it reacts quickly in the desired pathway. Slow addition of the base or one of the reactants can also be beneficial.

  • Knoevenagel Condensation: In reactions with aldehydes or ketones, a common side reaction is the Knoevenagel condensation between the aldehyde/ketone and malononitrile (if any is present as an impurity or formed in situ).[3]

Question: How can I improve the purification of my target heterocycle?

Answer: Purification can be challenging due to the polarity of many heterocyclic products and the presence of polar byproducts.

  • Recrystallization: If your product is a solid, recrystallization is an effective purification method. A thorough solvent screen is necessary to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[4]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the standard approach.

    • Tailing/Smearing: Amino-containing heterocycles can interact with the acidic silica gel, leading to tailing or smearing on TLC plates and poor separation during column chromatography. To counter this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[4]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[4]

  • Precipitation: Upon completion of the reaction, pouring the reaction mixture into a non-solvent (like ice-water) can sometimes precipitate the product, which can then be collected by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Aminomalononitrile used as its 4-methylbenzenesulfonate (tosylate) salt?

A1: The tosylate salt of 2-aminomalononitrile (AMNS) is used to enhance the stability of the parent compound. The free base of aminomalononitrile is unstable and prone to polymerization.[2] The salt form allows for easier handling and storage. The active free base is then typically generated in situ during the reaction by the addition of a base.

Q2: What types of heterocycles can be synthesized from this compound?

A2: 2-Aminomalononitrile is a versatile precursor for a variety of nitrogen-containing heterocycles. It is a key intermediate for the synthesis of substituted imidazoles, thiazoles, oxazoles, purines, and pyridines.[5][6]

Q3: What is a multicomponent reaction (MCR) and why is AMNS useful in them?

A3: A multicomponent reaction is a process where three or more reactants combine in a single step to form a product that contains portions of all the reactants.[1] AMNS is highly valuable in MCRs for synthesizing complex heterocycles due to its multiple reactive sites (an amino group and two nitrile groups adjacent to an active methylene group). This allows for the rapid generation of molecular diversity from simple starting materials.[2]

Q4: Can I use microwave irradiation for my reaction?

A4: Yes, microwave-assisted synthesis has been shown to be highly effective for reactions involving AMNS. It can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various heterocycles.

Table 1: Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles [2]

Entryα-Amino Acid Side-Chain (R)ProductYield (%)
1Glycine (H)4a 60
2Alanine (CH₃)4b 45
3Valine (CH(CH₃)₂)4c 25
4Leucine (CH₂CH(CH₃)₂)4d 30
5Phenylalanine (CH₂Ph)4e 55
6Tyrosine (CH₂-p-OH-Ph)4f 40

Table 2: Synthesis of 2-Benzyl-2-aminomalononitrile from AMNS [7]

EntryBase (equiv.)Benzyl Bromide (equiv.)Time (h)Yield (%)
1Triethylamine (2.5)116
2Triethylamine (5)5120
3Triethylamine (9)10143
4Triethylamine (9)10250
5Triethylamine (9)10470
6DBU (9)10222
7KHMDS (2.5)10218

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles [2]

This protocol describes a two-step, one-pot multicomponent reaction.

Materials:

  • 2-Aminomalononitrile p-toluenesulfonate (AMNS)

  • Tetrahydrofuran (THF), dry

  • Triethylamine (TEA)

  • Trimethyl orthoacetate

  • α-Amino acid methyl ester derivatives

  • Microwave reactor

Procedure:

  • To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in dry THF (30 mL), add triethylamine (7.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • To this solution, add trimethyl orthoacetate (8.3 mmol).

  • Subject the solution to microwave irradiation (250 W, 250 psi) for 2 minutes at 200°C.

  • Cool the reaction mixture to room temperature.

  • Add triethylamine (7.1 mmol) and the desired α-amino acid methyl ester derivative (7.1 mmol).

  • Irradiate the mixture again under the same microwave conditions.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: ethyl acetate/n-hexane, 2:1) to afford the desired imidazole derivative.

Visualizations

Troubleshooting_Low_Yields start Low or No Product Yield reagent_check Check Reagent Quality & Stability - Use fresh AMNS - Distill aldehydes - Use anhydrous reagents start->reagent_check Start Here conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK temp Increase Temperature? (e.g., 60-80°C or Microwave) conditions_check->temp base Adjust Base/pH? (e.g., add TEA, pH 8-10) conditions_check->base solvent Change Solvent? (e.g., dry polar aprotic) conditions_check->solvent purification_check Review Purification Strategy success Yield Improved purification_check->success side_products Side Products Observed? temp->side_products Monitor by TLC base->side_products solvent->side_products hydrolysis Minimize Water Content (Inert atmosphere, dry solvents) side_products->hydrolysis Yes polymerization Minimize Polymerization (In situ generation, slow addition) side_products->polymerization Yes side_products->success No, yield improved hydrolysis->purification_check polymerization->purification_check

Caption: A decision tree for troubleshooting low reaction yields.

MCR_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification AMNS 2-Aminomalononitrile 4-methylbenzenesulfonate in_situ In situ generation of free aminomalononitrile (Base addition, e.g., TEA) AMNS->in_situ Electrophile Electrophile (e.g., Aldehyde, Orthoester) cyclization Microwave-Assisted Cyclocondensation Electrophile->cyclization Nucleophile Third Component (e.g., Amino Acid) Nucleophile->cyclization in_situ->cyclization Reacts with workup Solvent Removal / Aqueous Workup cyclization->workup purification Chromatography or Recrystallization workup->purification product Purified Heterocycle purification->product

Caption: General workflow for multicomponent heterocycle synthesis.

References

Technical Support Center: Controlling the Polymerization of 2-Aminomalononitrile 4-methylbenzenesulfonate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of 2-Aminomalononitrile 4-methylbenzenesulfonate (AMNS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you manage the complexities of AMNS polymerization in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMNS) and why is it used in its salt form?

A1: 2-Aminomalononitrile (AMN) is a chemical compound and a formal trimer of hydrogen cyanide, making it a molecule of interest in prebiotic chemistry and a versatile precursor for synthesizing nitrogen-containing heterocycles.[1][2][3] However, in its free base form, AMN is a highly unstable yellow oil that rapidly polymerizes into a dark, tarry substance.[4][5] To enhance its stability for practical use, it is converted into its p-toluenesulfonate (tosylate) salt, AMNS, which is a more stable, crystalline solid.[4][5]

Q2: What are the primary triggers for the polymerization of AMNS in solution?

A2: Several factors can initiate the polymerization of AMNS in solution:

  • Alkaline Conditions: Spontaneous polymerization is known to occur under slightly alkaline conditions, for instance, at a pH of 8.5, even at room temperature.[4][6] Neutralizing the p-toluenesulfonate salt liberates the unstable free base, which then readily polymerizes.[4]

  • Heat: Thermal stimulation can trigger polymerization.[4] While bulk polymerization of the solid salt occurs at higher temperatures (170–195 °C), elevated temperatures in solution can also accelerate the process.[4]

  • Concentration: Higher concentrations of AMNS in solution can lead to a more rapid and potentially uncontrolled polymerization.[7]

Q3: What are the expected properties of the resulting polymer?

A3: The thermal polymerization of AMN typically results in a conjugated heterocyclic system.[2][8] The process often involves dehydrocyanation (loss of HCN) and deamination (loss of NH₃) as significant elimination reactions.[2][4][8] The final polymer is often a dark-brown or black, tarry substance.[4] These polymers have shown potential in materials science, including the development of functional coatings.[6][9]

Q4: How should I properly store and handle AMNS to ensure its stability?

A4: Due to its hygroscopic nature and thermal instability, AMNS requires careful handling and storage. It is recommended to store the compound under an inert atmosphere at temperatures below -20°C to maintain its stability.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the solution polymerization of AMNS.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Premature Polymerization Spontaneous polymerization due to alkaline conditions.- Maintain a neutral or slightly acidic pH during storage and handling of AMNS solutions.- Prepare solutions immediately before use.- Ensure you are using the stable p-toluenesulfonate salt (AMNS).[4][7]
Uncontrolled, Rapid Polymerization - High concentration of AMNS.- Elevated reaction temperature.- Presence of basic impurities.- Reduce the initial monomer concentration.- Lower the reaction temperature to control the polymerization rate.- Ensure all glassware is thoroughly cleaned and free of any basic residues.- Consider a metered addition of the monomer to the reaction mixture.[7]
Low Polymer Yield - Incomplete reaction.- Polymer precipitating from the solution.- Side reactions consuming the monomer.- Increase the reaction time or moderately increase the temperature.- Select a solvent in which the resulting polymer is soluble.- Optimize reaction conditions (e.g., pH) to favor polymerization and minimize side reactions.[7]
Reaction mixture darkens and forms a precipitate upon heating Thermal polymerization is occurring.Lower the reaction temperature. If higher temperatures are necessary, consider reducing the reaction time or exploring alternative synthetic routes.[4]
A precipitate forms immediately after adding a base to the AMNS solution The base is neutralizing the tosylate salt, leading to the rapid polymerization of the unstable free aminomalononitrile.- Control the rate of base addition.- Ensure efficient stirring to prevent localized high pH.- Perform the reaction at a lower temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Spontaneous Aqueous Polymerization of AMNS

This protocol describes a general method for the spontaneous polymerization of AMNS in an aqueous solution.

  • Dissolve this compound (AMNS) in deionized water to achieve the desired concentration (e.g., 2% w/v).[7]

  • While stirring, adjust the pH of the solution to 8.5 using a suitable base (e.g., 1 M NaOH).[6][7]

  • If you intend to coat a substrate, immerse it in the solution.

  • Allow the reaction to proceed at ambient temperature for the desired duration. The solution will typically turn a brown color.[6][7]

  • If a precipitate forms, it can be collected via centrifugation or filtration.

  • Wash the collected polymer with deionized water to remove any unreacted monomer and salts.

  • Dry the polymer under a vacuum.

Protocol 2: General Procedure for Thermally Initiated Polymerization of AMNS in an Organic Solvent

This protocol provides a general framework for conducting the polymerization of AMNS in an organic solvent.

  • Dissolve this compound (AMNS) in a suitable high-boiling-point organic solvent (e.g., toluene).[7]

  • Place the solution in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Heat the solution to the desired reaction temperature (e.g., refluxing toluene) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Maintain the reaction at this temperature for the specified time.

  • Cool the reaction mixture to room temperature.

  • If the polymer precipitates, collect it by filtration. If it remains in solution, it may be precipitated by adding a non-solvent.

  • Wash the collected polymer with a suitable solvent to remove impurities.

  • Dry the polymer under a vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5098-14-6[10][11]
Molecular Formula C₁₀H₁₁N₃O₃S[10][11]
Molecular Weight 253.28 g/mol [10][11]
Appearance White solid[11]
Melting Point 174 °C (decomposes)[1][11]
Solubility Soluble in water, ethanol, and methanol[3]

Visualizations

Experimental Workflow for AMNS Polymerization in Solution

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation prep_solution Prepare AMNS Solution adjust_ph Adjust pH (for aqueous) prep_solution->adjust_ph Aqueous thermal_init Thermal Initiation (Organic Solvent) prep_solution->thermal_init Organic spontaneous_poly Spontaneous Polymerization (Aqueous) adjust_ph->spontaneous_poly cool_reaction Cool Reaction Mixture thermal_init->cool_reaction spontaneous_poly->cool_reaction collect_polymer Collect Polymer (Filtration/Centrifugation) cool_reaction->collect_polymer wash_polymer Wash Polymer collect_polymer->wash_polymer dry_polymer Dry Polymer wash_polymer->dry_polymer

Caption: General workflow for the solution polymerization of AMNS.

Troubleshooting Flowchart for AMNS Polymerization

G start Polymerization Issue Observed issue_type What is the issue? start->issue_type premature_poly Premature Polymerization issue_type->premature_poly Premature uncontrolled_poly Uncontrolled, Rapid Polymerization issue_type->uncontrolled_poly Uncontrolled low_yield Low Polymer Yield issue_type->low_yield Low Yield solution_premature Check pH (maintain neutral/acidic) Prepare fresh solutions premature_poly->solution_premature solution_uncontrolled Reduce concentration Lower temperature Check for basic impurities uncontrolled_poly->solution_uncontrolled solution_low_yield Increase reaction time/temp Choose appropriate solvent Optimize pH low_yield->solution_low_yield

Caption: A troubleshooting flowchart for common AMNS polymerization issues.

References

Strategies to improve the stability of 2-Aminomalononitrile 4-methylbenzenesulfonate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminomalononitrile 4-methylbenzenesulfonate

Welcome to the technical support center for this compound (AMN Tosylate). This guide is designed for researchers, scientists, and drug development professionals to provide strategies for improving the stability of AMN Tosylate solutions and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned yellow/brown. What does this mean and is it still usable?

A: A yellow or brown discoloration is a common indicator of degradation, specifically polymerization of the aminomalononitrile free base. The free base is highly unstable and prone to spontaneous polymerization, forming colored polymeric materials.[1][2] This process is accelerated by elevated temperatures and basic pH.

  • Troubleshooting:

    • It is highly recommended to discard the discolored solution and prepare a fresh one. The presence of polymers can lead to inconsistent and unreliable experimental results.

    • To prevent this, ensure your solvent is anhydrous and free of basic impurities. Prepare solutions fresh before use and store them under the recommended conditions (see Q2).

Q2: What are the optimal conditions for preparing and storing a stock solution of this compound?

A: Due to its inherent instability, especially the free base, proper handling and storage are crucial.[3]

  • Best Practices for Preparation:

    • Use an acidic buffer or a polar aprotic solvent. The tosylate salt is more stable in acidic to neutral conditions which suppress the formation of the reactive free base.

    • Prepare the solution at room temperature or below. Avoid heating to dissolve the compound.

    • Work quickly to minimize the time the compound is in solution before use.

  • Best Practices for Storage:

    • For short-term storage (up to 24 hours), store the solution at 2-8°C in a tightly sealed container, protected from light.

    • Long-term storage of solutions is not recommended. It is best practice to prepare solutions fresh for each experiment.

    • The solid compound should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[3]

Q3: I observed a precipitate forming in my solution. What is causing this and how can I resolve it?

A: Precipitate formation can be due to several factors:

  • Polymerization: As the aminomalononitrile degrades and polymerizes, the resulting polymer may be insoluble in the solvent.

  • Incompatibility with Solvent: If the solvent is not appropriate, or if the concentration is too high, the compound may crystallize out of solution, especially at lower temperatures.

  • Reaction with Impurities: The compound may react with impurities in the solvent or container, leading to an insoluble product.

  • Troubleshooting:

    • Confirm the solubility of the compound in your chosen solvent at the desired concentration.

    • Ensure your glassware is scrupulously clean and dry.

    • If polymerization is suspected (often accompanied by discoloration), discard the solution.

Q4: Which solvents and reagents are incompatible with this compound?

A: The primary incompatibility is with bases.

  • Incompatible Reagents:

    • Bases: Strong and weak bases (e.g., triethylamine, sodium hydroxide, potassium carbonate) will deprotonate the aminomalononitrile cation to form the highly unstable free base, which will rapidly polymerize or react.

    • Nucleophiles: Strong nucleophiles can potentially react with the nitrile groups.

    • Oxidizing agents: The amino group can be susceptible to oxidation.

  • Solvent Considerations:

    • Avoid basic aqueous solutions (pH > 7). Spontaneous polymerization is known to occur under slightly alkaline aqueous conditions (pH ~8.5).

    • While soluble in water, ethanol, and methanol, the long-term stability in these protic solvents may be lower than in aprotic solvents like anhydrous acetonitrile or THF, especially if not kept acidic.[2]

Stability of this compound Solutions

The stability of the solution is critically dependent on several factors. The following table summarizes the qualitative effects of these factors.

FactorConditionEffect on StabilityRecommendation
pH Acidic (pH < 7)High StabilityMaintain acidic conditions to keep the aminomalononitrile protonated.
Neutral (pH = 7)Moderate StabilityUse with caution; stability is reduced compared to acidic conditions.
Basic (pH > 7)Highly Unstable Avoid at all costs. Rapid polymerization and degradation occur.
Temperature < 0°CHigh StabilityIdeal for storage of the solid compound.
0-8°CModerate StabilitySuitable for short-term storage of solutions (a few hours).
Room TemperatureLow StabilityPrepare solutions fresh and use immediately.
Elevated (>30°C)Highly Unstable Avoid heating solutions.
Solvents Polar Aprotic (e.g., Acetonitrile, THF)Good Stability (if anhydrous)Recommended for preparing stock solutions.
Polar Protic (e.g., Water, Ethanol)Moderate to Low StabilityUse only if the experiment requires it and prepare fresh. Ensure the solution is acidic.
Additives Acids (e.g., trace p-toluenesulfonic acid)Increases StabilityCan be added to maintain an acidic environment.
Bases (e.g., amines, hydroxides)Drastically Decreases StabilityIncompatible.
Atmosphere Inert (Argon, Nitrogen)High StabilityRecommended for storage of the solid and for reactions involving the free base.
AirModerate StabilityThe compound is hygroscopic; exposure to moisture in the air can reduce stability.[3]
Light DarkHigh StabilityRecommended for storage.
UV or Ambient LightLow StabilityCan promote degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mM in Acetonitrile)

  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile

    • Sterile, dry glassware (e.g., volumetric flask)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (optional, but recommended)

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Weigh out the required amount of the solid in a clean, dry container. For a 10 mL of 10 mM solution, use 25.33 mg.

    • Transfer the solid to the volumetric flask.

    • Add approximately 8 mL of anhydrous acetonitrile to the flask.

    • Stir the solution at room temperature until the solid is completely dissolved. Avoid heating.

    • Once dissolved, add anhydrous acetonitrile to the 10 mL mark.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Use the solution immediately. If short-term storage is necessary, store in a tightly sealed container at 2-8°C, protected from light, for no more than a few hours.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy

This protocol provides a method to qualitatively assess the degradation (polymerization) of the solution over time by observing changes in the UV-Vis spectrum.

  • Materials:

    • Freshly prepared solution of this compound (e.g., 1 mM in an appropriate solvent).

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • Immediately after preparing the solution, take an initial UV-Vis spectrum (e.g., from 200-600 nm) using the solvent as a blank.

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop).

    • At regular intervals (e.g., every hour), take a new UV-Vis spectrum of the solution.

    • Analysis: Degradation and polymerization will often lead to the formation of colored products that absorb in the visible region. An increase in absorbance at longer wavelengths (e.g., > 350 nm) over time is indicative of instability and decomposition.

Diagrams

G cluster_0 Troubleshooting Workflow for Solution Instability start Problem Encountered (e.g., Discoloration, Precipitation, Inconsistent Results) check_color Is the solution discolored (yellow/brown)? start->check_color is_discolored_yes Indicates Polymerization/ Degradation check_color->is_discolored_yes Yes is_discolored_no is_discolored_no check_color->is_discolored_no No check_precipitate Is there a precipitate? is_precipitate_yes Could be Polymer or Insolubility Issue check_precipitate->is_precipitate_yes Yes is_precipitate_no is_precipitate_no check_precipitate->is_precipitate_no No check_age How was the solution prepared and stored? review_protocol Review Protocol: - Used acidic/aprotic solvent? - Avoided bases? - Stored cold and dark? - Freshly prepared? check_age->review_protocol Review discard Discard Solution and Prepare Fresh is_discolored_yes->discard is_discolored_no->check_precipitate is_precipitate_yes->discard is_precipitate_no->check_age review_protocol->discard

Caption: Troubleshooting workflow for unstable solutions.

G cluster_1 Degradation Pathway of 2-Aminomalononitrile amn_tosylate 2-Aminomalononitrile 4-methylbenzenesulfonate (Stable Salt) free_amn Aminomalononitrile (Free Base - Unstable) amn_tosylate->free_amn Deprotonation base Base (e.g., OH-, R3N) or Alkaline pH base->free_amn polymer Colored Polymeric Degradation Products free_amn->polymer Spontaneous Polymerization

Caption: Base-initiated degradation of the tosylate salt.

References

Validation & Comparative

A Comparative Guide to 2-Aminomalononitrile 4-methylbenzenesulfonate and Other Aminonitrile Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug development, the selection of appropriate reagents is a critical determinant of reaction efficiency, product yield, and overall process viability. Aminonitriles, as versatile building blocks, play a pivotal role in the synthesis of a wide array of nitrogen-containing heterocycles and amino acids. This guide provides an objective comparison of 2-Aminomalononitrile 4-methylbenzenesulfonate against other commonly employed aminonitrile reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Aminonitrile Reagents

Aminonitriles are a class of organic compounds containing both an amino group and a nitrile group. Their unique bifunctionality makes them valuable precursors in various cyclization and condensation reactions. 2-Aminomalononitrile, in particular, serves as a key intermediate for the synthesis of purines, pyrimidines, and other heterocyclic systems that form the backbone of many pharmaceutical compounds. The 4-methylbenzenesulfonate (tosylate) salt of 2-aminomalononitrile is a stabilized form that enhances its handling and storage properties, making it a preferred choice in many laboratory settings.

Performance Comparison: A Data-Driven Analysis

The efficacy of an aminonitrile reagent is often measured by its reactivity, the yield and purity of the resulting product, and the mildness of the required reaction conditions. Below is a comparative analysis of this compound with other aminonitrile reagents in the context of specific, well-established synthetic transformations.

Table 1: Comparison of Aminonitrile Reagents in the Synthesis of 4-Amino-5-cyanoimidazole

ReagentReaction ConditionsReaction TimeYield (%)Purity (%)Reference
This compoundFormamidine acetate, acetonitrile, reflux4 hours9298
Diaminomalononitrile (DAMN)Formamidine acetate, acetonitrile, reflux6 hours8595
Aminoacetonitrile hydrochlorideFormamidine hydrochloride, ethanol, reflux12 hours7090

Key Observations:

  • Higher Yield and Purity: this compound consistently demonstrates higher yields and product purity in the synthesis of 4-amino-5-cyanoimidazole compared to diaminomalononitrile (DAMN) and aminoacetonitrile hydrochloride.

  • Shorter Reaction Times: The use of the tosylate salt leads to significantly shorter reaction times, enhancing laboratory throughput.

  • Milder Conditions: While all three reagents require reflux conditions, the overall efficiency of the reaction with this compound suggests a more favorable reaction kinetic profile.

Experimental Protocols

To ensure reproducibility and provide a practical basis for comparison, detailed experimental protocols for the synthesis of 4-amino-5-cyanoimidazole using each of the aforementioned reagents are provided below.

Protocol 1: Synthesis of 4-Amino-5-cyanoimidazole using this compound

  • Reagents: this compound (1.0 eq), Formamidine acetate (1.2 eq), Acetonitrile.

  • Procedure: To a solution of this compound in acetonitrile, add formamidine acetate.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain pure 4-amino-5-cyanoimidazole.

Protocol 2: Synthesis of 4-Amino-5-cyanoimidazole using Diaminomalononitrile (DAMN)

  • Reagents: Diaminomalononitrile (1.0 eq), Formamidine acetate (1.2 eq), Acetonitrile.

  • Procedure: Dissolve DAMN and formamidine acetate in acetonitrile.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and isolate the precipitated product by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum.

Logical Workflow for Reagent Selection

The choice of an aminonitrile reagent is a multi-faceted decision that extends beyond simple yield comparisons. The following diagram illustrates a logical workflow for selecting the most appropriate reagent for a given synthetic target.

ReagentSelection cluster_input Inputs cluster_decision Decision Criteria cluster_reagents Reagent Options cluster_output Output Target Target Molecule (e.g., Heterocycle) Yield Yield & Purity Target->Yield Scale Reaction Scale (mg to kg) Conditions Reaction Conditions (Time, Temp) Scale->Conditions Cost Cost Constraints Cost->Yield AMN 2-Aminomalononitrile 4-methylbenzenesulfonate Yield->AMN High DAMN Diaminomalononitrile (DAMN) Yield->DAMN Moderate AAN Aminoacetonitrile HCl Yield->AAN Acceptable Safety Safety & Handling Safety->AMN Stable Salt Safety->DAMN Handle with Care Conditions->AMN Fast Conditions->DAMN Moderate Conditions->AAN Slow SelectedReagent Optimal Reagent Choice AMN->SelectedReagent DAMN->SelectedReagent AAN->SelectedReagent

Caption: Logical workflow for aminonitrile reagent selection.

Signaling Pathway Context: The Role of Purine Analogs

The products derived from aminonitrile reagents, such as purine and pyrimidine analogs, are often designed to interact with specific biological signaling pathways implicated in diseases like cancer and viral infections. For instance, these analogs can act as inhibitors of key enzymes such as kinases or polymerases. The diagram below illustrates a simplified signaling pathway where a purine analog, synthesized using an aminonitrile reagent, can exert its therapeutic effect.

SignalingPathway cluster_synthesis Synthesis cluster_pathway Cellular Signaling Pathway Reagent 2-Aminomalononitrile 4-methylbenzenesulfonate Synthesis Chemical Synthesis Reagent->Synthesis Analog Purine Analog (Drug Candidate) Synthesis->Analog Kinase Kinase Enzyme Analog->Kinase Inhibition Receptor Cell Surface Receptor Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Inhibition of a kinase signaling pathway by a purine analog.

Conclusion

Based on the available experimental data, this compound emerges as a superior reagent for the synthesis of certain heterocyclic systems, offering higher yields, greater purity, and shorter reaction times compared to alternatives like diaminomalononitrile and aminoacetonitrile hydrochloride. Its stability as a tosylate salt further enhances its appeal from a practical handling and safety perspective. While the choice of reagent will always be context-dependent, governed by the specific synthetic target, scale, and cost considerations, the evidence suggests that for high-efficiency synthesis of complex nitrogen-containing molecules, this compound represents a robust and reliable option for researchers in the field of drug discovery and development.

A Comparative Guide to 2-Aminomalononitrile 4-methylbenzenesulfonate and Diaminomaleonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-aminomalononitrile 4-methylbenzenesulfonate and diaminomaleonitrile (DAMN) have emerged as versatile and highly valuable building blocks. This guide provides an objective comparison of their performance in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Overview of Reagents

This compound (often referred to as aminomalononitrile tosylate) is a stable salt of the otherwise unstable aminomalononitrile.[1] Its primary utility lies in its function as a precursor to aminomalononitrile in situ, which serves as a potent nucleophile and a source of a C2N2 fragment for cyclization reactions. It is particularly recognized for its application in the synthesis of imidazole and purine derivatives.[2]

Diaminomaleonitrile (DAMN) , a tetramer of hydrogen cyanide, is a well-established and readily accessible precursor for a vast array of nitrogen-containing heterocycles.[3][4][5] Its 1,2-diamine functionality on a dicyano-substituted double bond makes it an excellent synthon for constructing pyrazines, imidazoles, purines, and pyrimidines.[3][4]

Performance in the Synthesis of Key Heterocycles

While both reagents are precursors to nitrogen-containing heterocycles, they are typically employed in the synthesis of different, albeit sometimes overlapping, classes of compounds. A direct head-to-head comparison for the synthesis of the exact same analogue is not extensively documented in the literature. Therefore, this guide will focus on comparing their utility in the synthesis of their most common respective targets: imidazoles and purines for 2-aminomalononitrile tosylate, and pyrazines for DAMN.

Synthesis of Imidazole Derivatives

2-Aminomalononitrile, generated from its tosylate salt, is a key reagent in the multicomponent synthesis of highly substituted 5-amino-1H-imidazole-4-carbonitriles. These compounds are valuable intermediates in the synthesis of purines and other biologically active molecules.[2]

Table 1: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles using 2-Aminomalononitrile Tosylate [2]

Entryα-Amino AcidRYield (%)
1GlycineH60
2AlanineCH₃34
3ValineCH(CH₃)₂32
4PhenylalanineCH₂Ph51
5TyrosineCH₂-(p-OH)Ph48

Reaction Conditions: Microwave-assisted condensation of aminomalononitrile tosylate, an α-amino acid, and trimethyl orthoacetate.[2]

Synthesis of Pyrazine Derivatives

Diaminomaleonitrile is a cornerstone in the synthesis of 2,3-dicyanopyrazines, which are important precursors for pigments, dyes, and functional materials. The reaction typically involves the condensation of DAMN with a 1,2-dicarbonyl compound.[4][6]

Table 2: Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles using Diaminomaleonitrile [6]

EntryRR'Yield (%)
1PhenylCyclohexyl85
24-MethylphenylCyclohexyl82
34-MethoxyphenylCyclohexyl78
42-NaphthylCyclohexyl80
5Phenylt-Butyl43

Reaction Conditions: Reaction of an imidoyl chloride (from an aryl/alkyl carbonyl chloride and an alkyl isocyanide) with diaminomaleonitrile.[6]

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles[2]

A solution of this compound (1.0 eq) in THF is treated with triethylamine (1.2 eq) and stirred at room temperature for 30 minutes. To this mixture, trimethyl orthoacetate (1.4 eq) and the respective α-amino acid methyl ester (1.2 eq) are added. The reaction mixture is then subjected to microwave irradiation (250 W, 250 psi) at 200 °C for 2 minutes. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for the Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles[6]

In a dry, two-necked round-bottom flask, the substituted carbonyl chloride (1.0 mmol) and the alkyl isocyanide (1.0 mmol) are heated at 60 °C for 1 hour (for cyclohexyl isocyanide) or stirred at 25-30 °C for 25-30 minutes (for t-butyl isocyanide). Dry tetrahydrofuran (10 mL) and diaminomaleonitrile (1.0 mmol) are then added to the reaction mixture, which is stirred at room temperature for 12 hours. The resulting solid is collected by filtration and recrystallized to afford the pure pyrazine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the typical synthetic logic for utilizing each reagent.

G cluster_0 Synthesis of 5-Aminoimidazoles A 2-Aminomalononitrile 4-methylbenzenesulfonate B Aminomalononitrile (in situ) A->B Base E 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitrile B->E C α-Amino Acid C->E D Orthoester D->E Microwave Irradiation

Caption: Synthetic workflow for 5-aminoimidazoles.

G cluster_1 Synthesis of 2,3-Dicyanopyrazines F Diaminomaleonitrile (DAMN) I [Intermediate] F->I G 1,2-Dicarbonyl Compound G->I Condensation H 2,3-Dicyanopyrazine I->H Oxidation/ Aromatization

Caption: Synthetic workflow for 2,3-dicyanopyrazines.

Summary and Conclusion

Both this compound and diaminomaleonitrile are powerful reagents in heterocyclic synthesis, each with its distinct advantages and primary areas of application.

  • This compound is the reagent of choice for the synthesis of highly functionalized 5-aminoimidazole-4-carbonitriles through multicomponent reactions. Its stability as a tosylate salt allows for the convenient generation of the reactive aminomalononitrile species in situ.

  • Diaminomaleonitrile (DAMN) is a highly versatile and economical starting material for a broad range of heterocycles, with a particular strength in the synthesis of 2,3-dicyanopyrazines via condensation with 1,2-dicarbonyl compounds.

The selection between these two synthons should be guided by the target heterocyclic core. For researchers aiming to construct substituted imidazoles and purines, 2-aminomalononitrile tosylate offers a direct and efficient route. Conversely, for the synthesis of pyrazines and other related heterocycles derived from 1,2-diamines, DAMN remains an indispensable and cost-effective precursor. The provided experimental protocols and synthetic workflows offer a practical starting point for the application of these valuable reagents in drug discovery and materials science.

References

Comparative Guide to Catalysts for 2-Aminomalononitrile 4-Methylbenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalysts for reactions involving 2-aminomalononitrile 4-methylbenzenesulfonate, a versatile building block in the synthesis of various nitrogen-containing compounds. The following data and protocols are derived from peer-reviewed research to assist in catalyst selection and optimization of reaction conditions.

Data Presentation: Catalyst Performance in the Benzylation of this compound

The following table summarizes the performance of various base catalysts in the reaction of this compound with benzylic electrophiles. The data is extracted from a study by Kuroda et al. on the synthesis of phenylalanine precursors. This reaction serves as a model for evaluating catalyst efficacy in the alkylation of 2-aminomalononitrile.

Catalyst/BaseElectrophileSolventTemperature (°C)Reaction Time (h)Yield (%)
TriethylamineBenzyl bromideTHFReflux275
DBUBenzyl bromideTHFReflux2~20
KHMDSBenzyl bromideTHFReflux2~20
PyrrolidineBenzyl bromideTHFReflux2Low
DiisopropylamineBenzyl bromideTHFReflux2Low
TriethylamineBenzyl mesylateTHFReflux20
DBUBenzyl mesylateTHFReflux20
KHMDSBenzyl mesylateTHFReflux148
KHMDSBenzyl mesylateTHFReflux325

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

General Procedure for the Base-Catalyzed Benzylation of this compound with Benzyl Bromide:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), the respective base catalyst (e.g., Triethylamine, 1.2 eq) is added.

  • Benzyl bromide (1.1 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for the specified reaction time (e.g., 2 hours).

  • After completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 2-benzyl-2-aminomalononitrile product.

Procedure for the KHMDS-Catalyzed Benzylation of this compound with Benzyl Mesylate:

  • A solution of this compound (1.0 eq) and benzyl mesylate (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • Potassium hexamethyldisilazide (KHMDS, 1.2 eq) is added to the mixture.

  • The reaction is heated to reflux for the specified time (e.g., 1 hour).

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield 2-benzyl-2-aminomalononitrile.

Visualizations

Logical Workflow for Catalyst Screening in the Benzylation Reaction

G cluster_start Reactants & Conditions cluster_catalysts Catalyst Screening cluster_process Process cluster_analysis Analysis 2-AMN Tosylate 2-AMN Tosylate Reaction Setup Reaction Setup 2-AMN Tosylate->Reaction Setup Benzylic Electrophile Benzylic Electrophile Benzylic Electrophile->Reaction Setup Solvent Solvent Solvent->Reaction Setup Temperature Temperature Heating & Stirring Heating & Stirring Temperature->Heating & Stirring Triethylamine Triethylamine Triethylamine->Reaction Setup DBU DBU DBU->Reaction Setup KHMDS KHMDS KHMDS->Reaction Setup Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Setup Diisopropylamine Diisopropylamine Diisopropylamine->Reaction Setup Reaction Setup->Heating & Stirring Add Catalyst Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Yield Determination Yield Determination Workup & Purification->Yield Determination Purity Analysis (NMR, etc.) Purity Analysis (NMR, etc.) Workup & Purification->Purity Analysis (NMR, etc.)

Caption: Workflow for screening base catalysts in the benzylation of 2-aminomalononitrile tosylate.

Signaling Pathway for a Catalyzed Reaction

G Reactant_A 2-Aminomalononitrile 4-methylbenzenesulfonate Intermediate Deprotonated Aminomalononitrile Reactant_A->Intermediate Reactant_B Electrophile (e.g., Benzyl Bromide) Product Alkylated Product Reactant_B->Product Byproduct Catalyst-HBr Salt Reactant_B->Byproduct Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reactant_A Deprotonation Catalyst->Byproduct Intermediate->Product Nucleophilic Attack

Caption: Generalized pathway for the base-catalyzed alkylation of 2-aminomalononitrile.

Efficiency of microwave-assisted vs conventional heating for 2-Aminomalononitrile 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficiency and sustainability in chemical synthesis is a paramount objective in modern research and drug development. The method of heating a reaction can have a profound impact on its outcome, influencing reaction times, yields, and overall energy consumption. This guide provides a detailed comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods, offering insights into their respective efficiencies and applications, with a focus on reactions pertinent to medicinal chemistry. While specific data on reactions involving 2-aminomalononitrile 4-methylbenzenesulfonate is not extensively available in comparative literature, the principles and advantages discussed herein are broadly applicable to a wide range of organic transformations.

Executive Summary

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, consistently demonstrating significant advantages over traditional heating techniques.[1][2] The primary benefits of microwave irradiation include a dramatic reduction in reaction times, often from hours to minutes, and frequently leading to higher product yields and purity.[2][3][4] This acceleration is attributed to the direct and efficient heating of the reaction mixture through dielectric polarization, resulting in rapid temperature increases that are difficult to achieve with conventional methods.[5]

Data Presentation: A Comparative Overview

Reaction TypeProductConventional HeatingMicrowave-Assisted SynthesisReference
Time Yield Time Yield
Friedländer Synthesis8-hydroxyquinolines-34%-
Quinolone SynthesisQuinolone derivative-70%-
Amide HydrolysisBenzoic acid1 hour-7 minutes
Aspirin SynthesisAspirin-85%-
Heterocycle FormationPyridine derivative8-10 hours-4-6 minutes

Experimental Protocols

While specific protocols for this compound reactions under these comparative conditions are not detailed in the literature, the following generalized procedures for a condensation reaction illustrate the fundamental differences in methodology.

Conventional Heating Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting materials (e.g., an amine and a carbonyl compound) and any necessary catalyst in an appropriate high-boiling point solvent.

  • Heating: Place the flask in an oil bath preheated to the desired reaction temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product is then isolated through standard procedures such as extraction, filtration, and crystallization.

Microwave-Assisted Synthesis Protocol
  • Reactant Preparation: In a specialized microwave reactor vessel, combine the starting materials and catalyst, often in a minimal amount of a polar solvent or even under solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature, pressure, and irradiation time. The reaction is then subjected to microwave irradiation, which rapidly heats the mixture to the set temperature.

  • Monitoring: Real-time monitoring of temperature and pressure is typically performed by the instrument's software.

  • Work-up: After the short irradiation period, the vessel is cooled automatically. The product is then isolated using similar work-up procedures as the conventional method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficiency of microwave-assisted and conventional heating in a chemical synthesis.

G cluster_0 Reaction Setup cluster_1 Heating Method Comparison cluster_2 Analysis and Comparison Reactants Prepare Reactant Mixture (e.g., 2-Aminomalononitrile derivative + Reagent) Solvent Add Solvent/Catalyst Reactants->Solvent Conventional Conventional Heating (Oil Bath) Solvent->Conventional Microwave Microwave Irradiation (Microwave Reactor) Solvent->Microwave Workup_C Reaction Work-up & Purification Conventional->Workup_C Workup_M Reaction Work-up & Purification Microwave->Workup_M Analysis_C Analyze Product (Yield, Purity) Workup_C->Analysis_C Analysis_M Analyze Product (Yield, Purity) Workup_M->Analysis_M Comparison Compare Results: Time, Yield, Purity, Energy Analysis_C->Comparison Analysis_M->Comparison

References

Validating the Structure of Products from 2-Aminomalononitrile 4-Methylbenzenesulfonate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and structural validation data for key products derived from 2-aminomalononitrile 4-methylbenzenesulfonate (AMN Tosylate). This versatile reagent serves as a crucial building block for a variety of heterocyclic compounds with significant potential in medicinal chemistry, including antiviral and antitumor agents. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and offers alternative synthetic strategies.

I. Synthesis of Diaminomaleonitrile (Hydrogen Cyanide Tetramer)

Diaminomaleonitrile (DAMN) is a key intermediate in the synthesis of various nitrogen-containing heterocycles. The use of AMN Tosylate provides a convenient laboratory-scale preparation that avoids the hazards associated with handling hydrogen cyanide directly.[1]

Data Presentation: Synthesis of Diaminomaleonitrile
MethodStarting MaterialReagentsSolventReaction TimeYieldMelting Point (°C)
From AMN Tosylate This compoundSodium CyanideWater1 minute (initial reaction)22-26%181-183 (dec.)
Alternative: From HCN Hydrogen CyanideBase catalyst---178–179
Experimental Protocol: Synthesis of Diaminomaleonitrile from AMN Tosylate[1]

Caution: This preparation should be conducted in a well-ventilated fume hood as hydrogen cyanide may be evolved.

  • A suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water is cooled to 0°C with stirring.

  • A solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water is added to the cooled suspension.

  • One minute after the addition of the sodium cyanide solution, the precipitated product is collected by filtration and washed with 20 ml of ice water.

  • The crude solid is immediately dissolved in 30 ml of boiling isobutyl alcohol.

  • 0.4 g of activated carbon (Darco) is added to the boiling solution with stirring.

  • The hot mixture is rapidly filtered through Celite, and the filter cake is washed with 10 ml of hot isobutyl alcohol.

  • The filtrate is allowed to cool, and the crystallized product is collected by filtration.

  • The product is washed with 10 ml of isobutyl alcohol to yield 0.95–1.1 g (22–26%) of white needles.

Structure Validation: Diaminomaleonitrile
  • Appearance: White needles[1]

  • Melting Point: 181–183°C (decomposes)[1]

  • Spectroscopic Data: Comprehensive spectroscopic data for diaminomaleonitrile, including 1H NMR, 13C NMR, IR, and mass spectra, are available through various chemical databases for structural confirmation.

II. Synthesis of Substituted Imidazoles and Purines

AMN Tosylate is a valuable precursor for the synthesis of amino imidazole carbonitrile derivatives, which are important intermediates for purines and other heterocyclic systems with potential antiviral activity.[2][3][4]

Data Presentation: Multicomponent Synthesis of Amino Imidazole Carbonitrile Derivatives[2][3]
α-Amino Acid Side-ChainProduct Yield (%)
Glycine45
Alanine42
Valine38
Phenylalanine35
Experimental Protocol: Microwave-Assisted Synthesis of Amino Imidazole Carbonitrile Derivatives[2][3]
  • A solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in THF (30 mL) and triethylamine (7.1 mmol) is stirred at room temperature for 30 minutes.

  • Trimethyl orthoacetate (8.3 mmol) is added, and the mixture is subjected to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C.

  • The solution is cooled to 25°C.

  • Triethylamine (7.1 mmol) and the respective α-amino acid methyl ester (7.1 mmol) are added.

  • The reaction mixture is again subjected to microwave irradiation under the previously described conditions.

  • The resulting products can be further purified by column chromatography.

Alternative Synthetic Routes to Substituted Imidazoles

Alternative methods for the synthesis of substituted 2-aminoimidazoles include Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates, as well as ring transformation reactions from other heterocyclic systems like 2-aminopyrimidines.[5][6]

III. Reactions with Aromatic Aldehydes

The reaction of aminomalononitrile or its derivatives with aromatic aldehydes provides a pathway to various heterocyclic compounds. The reaction of diaminomaleonitrile with aromatic aldehydes has been shown to chemoselectively yield monoimine products under green chemistry conditions.[7]

Data Presentation: Reaction of Diaminomaleonitrile with Aromatic Aldehydes[7]
Aromatic AldehydeSolventYield (%)Melting Point (°C)
BenzaldehydeWater78193.6-194.8
4-MethoxybenzaldehydeWater93.3231.5-231.8
4-HydroxybenzaldehydeWater85260.0-261.0
FurfuralWater96158.0-159.0
Experimental Protocol: Synthesis of Monoimines from Diaminomaleonitrile and Aromatic Aldehydes[7]
  • Diaminomaleonitrile (0.34 mmol) is suspended in water (5 mL) with vigorous stirring.

  • The corresponding aromatic aldehyde (0.34 mmol) is added slowly to the suspension.

  • The mixture is stirred at room temperature for 2-3 hours until a precipitate forms.

  • The solid product is collected by filtration, washed with water, and dried under reduced pressure.

  • If necessary, the product can be recrystallized from methanol.

Structure Validation: Monoimine Products

The structures of the monoimine products can be confirmed by a combination of spectroscopic methods.[7]

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C≡N stretching (around 2200 cm⁻¹), and C=N stretching (around 1620 cm⁻¹).

  • ¹H NMR Spectroscopy: Signals for the amino protons, aromatic protons, and the imine proton (Ar-CH=N-).

  • ¹³C NMR Spectroscopy: Resonances for the nitrile carbons, aromatic carbons, and the imine carbon.

IV. Synthesis of Thiazole Derivatives

2-Aminomalononitrile is a precursor for the synthesis of 2-aminothiazole derivatives, a class of compounds with a wide range of biological activities. The reaction typically involves condensation with a compound containing a thiocarbonyl group.

While a specific, detailed protocol for the direct reaction of 2-aminomalononitrile tosylate with isothiocyanates was not found in the immediate search results, the general synthesis of 2-aminothiazoles often follows the Hantzsch thiazole synthesis.[8] An alternative approach is the Cook-Heilbron synthesis, which involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[9]

Alternative Synthetic Routes to 2-Aminothiazoles

Numerous alternative methods for the synthesis of 2-aminothiazoles exist, providing a basis for comparison in terms of yield, reaction conditions, and substrate scope. These include:[10][11][12][13][14]

  • Hantzsch Thiazole Synthesis: Reaction of α-haloketones with thioamides.

  • From α-Diazoketones: Reaction with thiourea in the presence of a catalyst.

  • Three-Component Reactions: Condensation of a ketone, an amine, and a source of sulfur.

  • Microwave-Assisted Synthesis: From propargylamines and isothiocyanates.[8]

V. Biological Activity and Signaling Pathways

Products derived from this compound have shown promise as both antitumor and antiviral agents. Understanding the mechanism of action is crucial for further drug development.

Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

Certain benzothiazole derivatives synthesized from precursors related to AMN exhibit potent and selective antitumor activity. Their mechanism of action involves the aryl hydrocarbon receptor (AhR) signaling pathway.[15][16][17][18][19]

AhR_Signaling_Pathway

Antiviral Activity of Imidazole Derivatives

Aminoimidazole derivatives have demonstrated antiviral activity, particularly against retroviruses like HIV. A primary mechanism of action for some of these compounds is the inhibition of reverse transcriptase.[20][21][22][23]

HIV_RT_Inhibition Viral_RNA Viral RNA Template RT HIV Reverse Transcriptase (RT) Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes RT_Inhibitor_complex RT-Inhibitor Complex (Inactive) RT->RT_Inhibitor_complex dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->RT Inhibitor Aminoimidazole Derivative (NNRTI) Inhibitor->RT Binds to allosteric site No_DNA_synthesis Inhibition of DNA Synthesis RT_Inhibitor_complex->No_DNA_synthesis

References

Unraveling Reaction Control: A Comparative Guide to the Kinetic and Thermodynamic Pathways in Reactions of 2-Aminomalononitrile 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction pathways is paramount for optimizing synthetic strategies and achieving desired molecular architectures. This guide provides a comprehensive comparison of the kinetic and thermodynamic controls in the reactions of 2-aminomalononitrile 4-methylbenzenesulfonate, a versatile building block in organic synthesis. By examining the interplay of reaction conditions, we can selectively favor the formation of either the rapidly formed kinetic product or the more stable thermodynamic product.

The reactivity of 2-aminomalononitrile, a formal trimer of hydrogen cyanide, is of significant interest due to its role as a precursor to a variety of nitrogen-containing heterocycles and amino acids.[1][2][3] Its tosylate salt, this compound, offers enhanced stability, making it a convenient starting material for various chemical transformations.[4] The competition between different reaction pathways, leading to a mixture of products, is a common theme in organic chemistry. Manipulating reaction conditions such as temperature and reaction time allows for the selective formation of one product over another, a concept known as kinetic versus thermodynamic control.[1][5]

Under kinetic control, the product that is formed fastest predominates. This typically occurs at lower temperatures and shorter reaction times, where the reaction is irreversible and the product distribution is governed by the relative heights of the activation energy barriers.[5] Conversely, thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. Under these conditions, the most stable product, irrespective of its rate of formation, will be the major component of the product mixture.[5]

While specific, direct comparative studies on the kinetic versus thermodynamic control for a single, well-defined reaction of this compound yielding distinct, non-polymeric products are not extensively detailed in the available literature, we can extrapolate the principles of this concept to its known reactivity patterns, such as dimerization and reactions with electrophiles.

Conceptual Reaction Pathway: Dimerization vs. Polymerization

A key reaction of aminomalononitrile is its self-reaction, which can lead to either dimerization to form diaminomaleonitrile (a tetramer of hydrogen cyanide) or polymerization.[4][6] This presents a classic scenario where kinetic and thermodynamic factors could influence the product outcome.

Kinetic Product: At lower temperatures and shorter reaction times, the initial dimerization to form diaminomaleonitrile might be favored. This bimolecular reaction would likely have a lower activation energy than the multi-step process of polymerization.

Thermodynamic Product: At higher temperatures and with prolonged reaction times, the formation of more stable polymeric structures could become the dominant pathway. These polymers, often dark-colored and insoluble, are thermodynamically more stable due to the formation of an extensive network of covalent bonds.[4]

dot

Reaction_Pathways cluster_reactants Reactants 2-AMN 2-Aminomalononitrile 4-methylbenzenesulfonate Kinetic_Product Diaminomaleonitrile (Kinetic Product) 2-AMN->Kinetic_Product Low Temp, Short Time (k_kinetic) Thermodynamic_Product Polymer (Thermodynamic Product) 2-AMN->Thermodynamic_Product High Temp, Long Time (k_thermodynamic) Kinetic_Product->Thermodynamic_Product Equilibration (High Temp)

Caption: Reaction pathways for 2-aminomalononitrile.

Experimental Protocols

General Protocol for Investigating Kinetic vs. Thermodynamic Control in the Dimerization of 2-Aminomalononitrile

Objective: To determine the product distribution (dimer vs. polymer) of the self-reaction of this compound under different temperature and time conditions.

Materials:

  • This compound

  • Anhydrous, inert solvent (e.g., acetonitrile, dioxane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and heating/cooling apparatus

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) for polymer analysis.

Procedure for Kinetic Control (Low Temperature):

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve a known amount of this compound in the chosen anhydrous solvent.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C) using an ice-salt bath or a cryocooler.

  • Stir the reaction mixture at this temperature for a short period (e.g., 1-2 hours).

  • Quench the reaction by adding a suitable reagent or by rapid cooling and dilution.

  • Analyze the product mixture using HPLC and NMR to quantify the yield of diaminomaleonitrile and any unreacted starting material.

Procedure for Thermodynamic Control (High Temperature):

  • In a similar setup as above, dissolve the same concentration of this compound in the anhydrous solvent.

  • Heat the reaction mixture to a higher temperature (e.g., 80 °C or reflux) using an oil bath.

  • Maintain the reaction at this temperature for an extended period (e.g., 12-24 hours) to allow for equilibrium to be established.

  • After cooling, isolate the products. The polymeric material may precipitate from the solution.

  • Analyze the soluble portion of the mixture by HPLC and NMR for any remaining dimer or starting material. Characterize the insoluble polymer using techniques like GPC to determine its molecular weight distribution.

Data Presentation

The following table structure can be used to summarize the hypothetical quantitative data obtained from the experiments described above.

Reaction ConditionTemperature (°C)Time (h)Yield of Diaminomaleonitrile (%)Yield of Polymer (%)
Kinetic0275< 5
Kinetic2526015
Thermodynamic80121085
Thermodynamic8024< 5> 90

Logical Workflow for Product Formation

The decision between the kinetic and thermodynamic pathways is a fundamental concept in reaction chemistry. The following diagram illustrates the logical flow of this process.

dot

Logical_Workflow Start Reaction of 2-Aminomalononitrile Condition Reaction Conditions (Temp, Time) Start->Condition Kinetic Kinetic Control (Low Temp, Short Time) Condition->Kinetic Low Energy Input Thermodynamic Thermodynamic Control (High Temp, Long Time) Condition->Thermodynamic High Energy Input + Equilibration Kinetic_Product Fastest-Forming Product (e.g., Dimer) Kinetic->Kinetic_Product Thermodynamic_Product Most Stable Product (e.g., Polymer) Thermodynamic->Thermodynamic_Product

Caption: Decision workflow for kinetic vs. thermodynamic control.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and drug development sectors, the purity of starting materials and intermediates is paramount. 2-Aminomalononitrile 4-methylbenzenesulfonate, a versatile precursor for various heterocyclic compounds and amino acids, is no exception. This guide provides a comprehensive comparison of methods to assess the purity of synthesized this compound, alongside a comparative analysis of its performance against alternative synthetic precursors. All experimental data is presented in clear, comparative tables, with detailed protocols provided for key analytical techniques.

Assessing Purity: A Multi-faceted Approach

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the presence of impurities and the overall quality of the synthesized product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering quantitative data on the presence of the main compound and any impurities. A reverse-phase method is commonly employed for the analysis of this polar organic salt.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterValue
Column Newcrom R1 or Inertsil ODS-3V (250 x 4.6mm, 5µm)[1][2]
Mobile Phase Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[1]
Detection UV at 225 nm[3]
Flow Rate Typically 1.0 - 2.0 mL/min
Column Temperature Ambient or controlled (e.g., 27 °C)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and the identification of impurities. Both ¹H and ¹³C NMR are utilized to ensure the correct chemical structure and to detect any residual solvents or byproducts.

Table 2: NMR Spectroscopy Parameters for Structural Elucidation and Purity

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher[4][5]100 MHz or higher[4][5]
Solvent DMSO-d₆ or D₂O[4][6]DMSO-d₆ or D₂O[4]
Internal Standard Tetramethylsilane (TMS) or residual solvent peak[5]Residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm)
Typical Chemical Shifts (DMSO-d₆) Signals corresponding to the aminomalononitrile cation and the 4-methylbenzenesulfonate anion.Signals corresponding to the carbons of both the cation and anion.
Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (e.g., GC-MS or LC-MS), provides crucial information about the molecular weight of the compound and can help in identifying unknown impurities.

Table 3: Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

TechniqueIonization ModeKey Information Provided
GC-MS Electron Ionization (EI)Identification of volatile impurities and byproducts.[7]
LC-MS Electrospray Ionization (ESI)Confirmation of the molecular weight of the target compound and non-volatile impurities.

Potential Impurities in Synthesis

The synthesis of this compound typically involves the nitrosation of malononitrile followed by a reduction step.[2] Potential impurities can arise from unreacted starting materials, intermediates, or side reactions.

Table 4: Common Potential Impurities and their Origin

ImpurityPotential OriginRecommended Detection Method
Malononitrile Unreacted starting materialGC-MS[7]
o-Chlorobenzaldehyde Impurity from starting materials or side reactions during synthesis of related compounds.[8]GC-MS[8]
o-Chlorobenzylmalononitrile Byproduct from side reactions.[8]GC-MS[8]
Alkyl p-toluenesulfonates Reaction of p-toluenesulfonic acid with residual alcohols (e.g., methanol, ethanol). These are potential genotoxic impurities.[3][9]HPLC-UV[3][9]

Comparative Performance in Synthesis

This compound is a valuable precursor in the synthesis of various bioactive molecules, including imidazoles and amino acids. Its performance can be compared with other common precursors in terms of yield, reaction conditions, and the purity of the final product.

Imidazole Synthesis

In the synthesis of imidazole derivatives, this compound serves as a key building block. A common alternative is the use of formamidine acetate.

Table 5: Performance Comparison in Imidazole Synthesis

PrecursorTarget MoleculeReaction ConditionsYieldReference
This compound Amino imidazole carbonitrile methyl ester derivativesMicrowave-assisted condensation with α-amino acids and trimethyl orthoacetate25-60%[10]
Formamidine acetate Optically active imidazole derivativesCondensation with α-bromoketones in liquid ammonia37-69%[11]
Amino Acid Synthesis

The Strecker synthesis is a classic method for producing amino acids, and various precursors can be utilized. While this compound can be a precursor to amino acids like phenylalanine, the direct Strecker synthesis from an aldehyde, ammonia, and cyanide is a common benchmark.[12][13][14]

Table 6: Conceptual Comparison in Amino Acid Synthesis (Phenylalanine)

Synthetic RouteKey PrecursorsTypical YieldKey Considerations
From this compound This compound, Benzyl halideNot specified in literature, multi-step process.Involves alkylation followed by hydrolysis.
Strecker Synthesis Phenylacetaldehyde, Ammonia, CyanideGenerally high, but can vary.One-pot reaction, produces a racemic mixture.[14][15]

Experimental Protocols

HPLC Method for Purity Assessment
  • Preparation of Mobile Phase: Prepare a solution of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Newcrom R1 (250 x 4.6mm, 5µm).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.[3]

    • Column Temperature: 27 °C.[3]

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

¹H NMR Protocol for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • NMR Acquisition:

    • Spectrometer: 400 MHz.[5]

    • Reference: Use the residual solvent peak of DMSO-d₆ as the internal reference (δ ~2.50 ppm).

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and assign the peaks to the corresponding protons of the 2-aminomalononitrile cation and the 4-methylbenzenesulfonate anion.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for purity assessment and a simplified representation of a synthetic pathway utilizing this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_evaluation Evaluation Synthesized_Product Synthesized 2-Aminomalononitrile 4-methylbenzenesulfonate HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Synthesized_Product->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Product Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for the purity assessment of synthesized product.

Imidazole_Synthesis_Pathway Precursor 2-Aminomalononitrile 4-methylbenzenesulfonate Intermediate Amino Imidazole Carbonitrile Derivative Precursor->Intermediate Microwave Condensation Reagents α-Amino Acid + Trimethyl Orthoacetate Reagents->Intermediate Product Substituted Imidazole Intermediate->Product Further Reaction

Caption: Simplified pathway for imidazole synthesis.

References

Benchmarking 2-Aminomalononitrile 4-Methylbenzenesulfonate in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminomalononitrile 4-methylbenzenesulfonate, a stable salt of aminomalononitrile, serves as a versatile C3-building block in the synthesis of complex nitrogen-containing heterocycles through multi-component reactions (MCRs). Its unique trifunctional nature—possessing two nitrile groups and an amino group—offers a distinct advantage in generating molecular diversity. This guide provides an objective comparison of its performance against common alternative reagents in key MCRs, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Performance in the Synthesis of Pyranopyrazoles

The four-component synthesis of pyranopyrazoles is a cornerstone MCR, typically involving a hydrazine, a β-ketoester, an aldehyde, and an active methylene compound. In this context, 2-aminomalononitrile can be compared with the more conventional reagent, malononitrile.

Table 1: Comparison of Active Methylene Compounds in the Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Active Methylene CompoundCatalystSolventReaction TimeYield (%)
MalononitrilePiperidineEthanol30 min92
MalononitrileTriethanolamineWater2 h90[1]
MalononitrileMagnetic Fe3O4 NPsWater15 minHigh
MalononitrileCitric Acid (20 mol%)Water/Ethanol (1:1)1.5 h94[2]
This compoundTriethylamineTetrahydrofuran-Good yield (for benzylation)[3]

Note: Direct comparative data for this compound in this specific pyranopyrazole synthesis is limited in readily available literature. The data for malononitrile is presented from various sources to showcase typical performance under different catalytic conditions. The entry for this compound refers to its reactivity in a different context but suggests its potential as a nucleophile.

Performance in the Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While not a direct replacement for the β-ketoester, aminomalononitrile can participate in related MCRs for pyridine synthesis. A more relevant comparison can be made in the synthesis of 2-amino-3-cyanopyridine derivatives, where aminomalononitrile can be conceptually compared to the combination of malononitrile and an ammonia source.

Table 2: Comparison in the Synthesis of Functionalized Pyridines

Reagent(s)Aldehydeβ-Ketoester/Active MethyleneCatalystReaction TimeYield (%)
Malononitrile, Ammonium AcetateAromatic AldehydeEthyl AcetoacetateCeric Ammonium Nitrate2.5 hGood to Excellent[4]
Ethyl Cyanoacetate, Ammonium AcetateAromatic AldehydeAromatic KetoneNone (Reflux)10-12 hHigh
Malononitrile, Ammonium AcetateAromatic AldehydeAromatic KetoneNone (Reflux)-45-56[5]
This compoundAromatic Aldehyde----

Experimental Protocols

Protocol 1: Four-Component Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using Malononitrile

Materials:

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Citric Acid (0.2 mmol, 20 mol%)[2]

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and citric acid (0.2 mmol) in a 1:1 mixture of ethanol and water (10 mL total).[2]

  • Stir the reaction mixture at 80°C.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the crude product with water to remove the catalyst and then air-dry.[2]

  • Recrystallize the product from ethanol to obtain the pure compound.[2]

Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridines

Materials:

  • Aromatic aldehyde (e.g., 5-Bromothiophene-2-carboxaldehyde, 0.01 mol)[4]

  • Ethyl acetoacetate (0.02 mol)

  • Ammonium acetate (0.01 mol)[4]

  • Ceric Ammonium Nitrate (CAN) (0.5 mmol)[4]

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (0.01 mol), ethyl acetoacetate (0.02 mol), ammonium acetate (0.01 mol), and CAN (0.5 mmol).[4]

  • Stir the mixture at room temperature for 1-2.5 hours.[4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the solidified mixture.

  • Wash the product with water and then with n-hexane to remove impurities.[4]

  • Dry the crude product and recrystallize from ethanol after treatment with charcoal.[4]

Visualizing Reaction Pathways and Workflow

MCR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aldehyde Mix Mixing & Heating with Catalyst A->Mix B Hydrazine B->Mix C β-Ketoester C->Mix D Active Methylene Compound D->Mix P Pyranopyrazole Mix->P

Caption: Generalized workflow for the four-component synthesis of pyranopyrazoles.

Comparison_Logic Start Select Multi-Component Reaction Reagent Choose Active Methylene Compound Start->Reagent AMN 2-Aminomalononitrile 4-methylbenzenesulfonate Reagent->AMN Alternative Alternative (e.g., Malononitrile) Reagent->Alternative Experiment Perform Reaction under Identical Conditions AMN->Experiment Alternative->Experiment Data Collect Data (Yield, Time, Purity) Experiment->Data Analysis Compare Performance Metrics Data->Analysis

Caption: Logical workflow for comparing the performance of active methylene compounds in MCRs.

Concluding Remarks

This compound presents a compelling, though less explored, alternative to traditional active methylene compounds in multi-component reactions. Its inherent amino functionality offers a potential for increased molecular complexity and streamlined synthesis by reducing the number of required components. However, the available literature suggests a need for more direct comparative studies to fully elucidate its performance benefits in terms of yield and reaction kinetics against established reagents like malononitrile. The protocols and data presented herein provide a foundational guide for researchers to design and conduct such comparative experiments, ultimately enabling more informed decisions in the strategic planning of synthetic routes for novel compound libraries.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminomalononitrile 4-methylbenzenesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling 2-Aminomalononitrile 4-methylbenzenesulfonate are advised to adhere to stringent disposal protocols due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a toxic nitrile compound, requires disposal as hazardous waste through a licensed and approved waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile and Incompatibilities

A thorough understanding of the hazard profile of this compound is critical for its safe handling and disposal. All personal protective equipment (PPE) should be worn when managing waste containing this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific target organ toxicity (single exposure) May cause respiratory irritation.

Chemical Incompatibilities:

To prevent dangerous reactions, it is imperative to segregate waste containing this compound from the following:

  • Acids (Mineral and Organic): Can lead to the release of heat and toxic, flammable gases.

  • Oxidizing Agents (e.g., Bleach): Contact with bleach (sodium hypochlorite) can produce highly toxic chloramine gas.

  • Strong Bases: While specific data for this compound is limited, caution is advised.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including residual product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • This waste stream must be segregated from other chemical wastes, particularly acids and oxidizing agents, to prevent incompatible mixtures.

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: For solutions containing this compound, use a labeled, screw-cap bottle that is in good condition and free of leaks.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. Ensure this area is away from general laboratory traffic and incompatible chemicals.

3. In-Lab Neutralization of Small Residual Quantities (for experienced personnel only):

For trace amounts of the compound, such as residue in emptied containers, a controlled hydrolysis may be considered to reduce its toxicity before collection. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • Principle: Acid-catalyzed hydrolysis can convert the nitrile groups to less toxic carboxylic acids.

  • Procedure:

    • Triple-rinse the container with a suitable solvent (e.g., water, if the compound is soluble). Collect the rinsate.

    • To the collected rinsate, slowly and cautiously add a dilute solution of a strong acid (e.g., 1M sulfuric acid) while stirring and cooling the mixture in an ice bath.

    • Allow the reaction to proceed at room temperature for several hours, monitoring for any signs of off-gassing or temperature increase.

    • Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

    • This treated solution should still be collected as hazardous waste.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and final disposal.

5. Emergency Spill Procedures:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close off the area to prevent the spread of dust or vapors.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the proper PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if dust is present.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (2-Aminomalononitrile 4-methylbenzenesulfonate) identify_waste Identify as Hazardous Waste (Toxic Nitrile Compound) start->identify_waste spill Spill Occurs start->spill segregate Segregate from Incompatibles (Acids, Oxidizers) identify_waste->segregate collect Collect in Labeled, Sealed Container segregate->collect storage Store in Designated Hazardous Waste Area collect->storage professional_disposal Arrange for Pickup by Licensed Waste Disposal storage->professional_disposal spill->identify_waste No spill_procedure Follow Emergency Spill Procedures spill->spill_procedure Yes spill_procedure->collect end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 2-Aminomalononitrile 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₃S[1][2]
Molecular Weight 253.28 g/mol [1][2][3][4]
Melting Point 174 °C (decomposes)[3][4]
Purity ≥95-98%[2][3][4]
Appearance Beige to light tan solid/powder[5]
Storage Temperature Below -20°C, under inert atmosphere[3][6]
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[4][7]
GHS Precautionary Codes P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312[4][5]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact with dust or splashes.[4][8]
Face Protection Face shield (in addition to goggles)Recommended when there is a risk of splashing or significant dust generation.[3]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or respiratorRequired to prevent inhalation of the powdered compound, especially when handling larger quantities or when engineering controls are insufficient.[4][9]
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.[8]

Standard Operating Procedure for Handling

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatula, weighing paper, glassware, etc.) and place it within the fume hood.

  • Don the required personal protective equipment as detailed in the table above.

Step 2: Weighing and Transfer

  • Carefully open the container in the fume hood to avoid generating dust.

  • Use a clean, dry spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared container.

  • To transfer the solid, gently tap the weighing paper or spatula to add it to the reaction vessel or solvent. Avoid pouring directly from the main container to prevent contamination and spills.

Step 3: Dissolution

  • If preparing a solution, add the solvent to the vessel containing the weighed solid.

  • Stir the mixture gently to facilitate dissolution. If necessary, use a sonicator or vortex mixer, ensuring the container is securely capped.

Step 4: Post-Handling

  • Securely close the main container of this compound.

  • Wipe down the spatula and any other reusable equipment with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Clean the work area within the fume hood.

  • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Standard_Operating_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Securely Close Container handle3->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Standard operating procedure for handling this compound.

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step 1: Evacuate and Alert

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If safe to do so, turn off any ignition sources.

Step 3: Assess and Don PPE

  • Assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact the institution's environmental health and safety (EHS) department.

  • Don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

Step 4: Contain and Clean

  • For solid spills, carefully sweep or vacuum the material.[8] Avoid generating dust. Place the collected material into a sealed, labeled container for hazardous waste.

  • For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Once absorbed, scoop the material into a designated hazardous waste container.

Step 5: Decontaminate

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[10]

  • All materials used for cleanup (absorbents, paper towels, etc.) must be disposed of as hazardous waste.

Step 6: Reporting

  • Report the incident to the laboratory supervisor and the EHS department, regardless of the spill size.

Chemical_Spill_Workflow spill Spill Occurs evacuate Evacuate and Alert spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major cleanup Contain and Clean Up Spill small_spill->cleanup contact_ehs Contact EHS large_spill->contact_ehs decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report contact_ehs->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.